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Core Science & Biosynthesis

Foundational

synthesis of 3-(2-Nitrophenyl)acryloyl chloride

Title: Technical Guide: Synthesis of 3-(2-Nitrophenyl)acryloyl Chloride Document Type: Technical Whitepaper / Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Chemists, and Drug Development...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Synthesis of 3-(2-Nitrophenyl)acryloyl Chloride Document Type: Technical Whitepaper / Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Abstract

This guide details the synthesis of 3-(2-Nitrophenyl)acryloyl chloride (also known as 2-nitrocinnamoyl chloride; CAS 141236-47-7 ).[1] This compound is a critical electrophilic intermediate in the synthesis of nitrogen-containing heterocycles, particularly quinolines and indoles, which are ubiquitous in pharmaceutical pharmacophores. Two protocols are presented: a high-fidelity Oxalyl Chloride method (Method A) preferred for discovery-phase purity, and a robust Thionyl Chloride method (Method B) suitable for scale-up.

Part 1: Strategic Analysis & Retrosynthesis

The Synthetic Challenge: The primary challenge in synthesizing 3-(2-Nitrophenyl)acryloyl chloride lies in preserving the


-unsaturation while preventing thermal decomposition of the nitro group. The ortho-nitro substituent introduces steric bulk and electronic deactivation, necessitating catalytic activation to ensure complete conversion of the carboxylic acid.

Retrosynthetic Logic: The synthesis is a direct functional group interconversion (FGI) of the parent carboxylic acid. The disconnection reveals (E)-3-(2-nitrophenyl)acrylic acid (2-nitrocinnamic acid) as the precursor.

Retrosynthesis Target 3-(2-Nitrophenyl)acryloyl Chloride (Electrophile) Precursor 3-(2-Nitrophenyl)acrylic Acid (Stable Precursor) Target->Precursor FGI (Acyl Substitution) Reagents Chlorinating Agents (COCl)2 or SOCl2

Figure 1: Retrosynthetic disconnection showing the conversion of the carboxylic acid to the acid chloride.

Part 2: Synthesis Protocols

Method A: The Oxalyl Chloride Protocol (Preferred)

Best for: High purity requirements, milligram-to-gram scale, avoiding thermal degradation.

Rationale: Oxalyl chloride allows the reaction to proceed at room temperature (or


), minimizing the risk of polymerizing the styrene double bond or decomposing the nitro group. It produces volatile byproducts (CO, CO

, HCl) that are easily removed.

Reagents & Materials:

  • Precursor: (E)-3-(2-Nitrophenyl)acrylic acid (1.0 equiv)

  • Reagent: Oxalyl chloride (1.2 – 1.5 equiv)

  • Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops / 0.05 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.2 – 0.5 M concentration)

  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Protocol:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with inert gas (

    
    ).
    
  • Solvation: Charge the flask with 3-(2-Nitrophenyl)acrylic acid and anhydrous DCM. The acid may be a suspension initially; this is normal.

  • Catalysis: Add catalytic DMF (1-2 drops). Note: This is critical for forming the Vilsmeier intermediate.

  • Addition: Cool the mixture to

    
     in an ice bath. Add oxalyl chloride dropwise over 15–20 minutes.
    
    • Observation: Vigorous gas evolution (CO/CO

      
      ) will occur. Ensure proper venting through a scrubber (NaOH trap).
      
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Endpoint: The suspension should become a clear, homogeneous yellow solution, indicating consumption of the acid.

  • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) at

    
     to remove solvent and excess oxalyl chloride.
    
  • Chase: Re-dissolve the residue in a small amount of anhydrous DCM or toluene and re-evaporate to chase off trace HCl.

  • Result: The product is obtained as a yellow solid. Store immediately under inert gas at

    
    .
    
Method B: The Thionyl Chloride Protocol (Scale-Up)

Best for: Large scale (>10g), lower cost, robust substrates.

Rationale: Thionyl chloride (


) serves as both reagent and solvent.[2][3] However, it requires heating (reflux), which increases the risk of side reactions (polymerization).

Protocol Adjustments:

  • Reagent: Thionyl chloride (5–10 equiv, used as solvent).

  • Temperature: Reflux (

    
    ).
    
  • Time: 1–3 hours.

  • Workup: Requires rigorous distillation to remove excess

    
    . Toluene azeotrope is recommended to remove final traces.
    

Part 3: Mechanistic Insight

The reaction does not proceed via simple nucleophilic attack. The carboxylic acid is relatively unreactive toward oxalyl chloride directly. The addition of DMF triggers a catalytic cycle involving the highly reactive Vilsmeier-Haack reagent (chloroiminium ion).

Pathway:

  • Activation: DMF reacts with Oxalyl Chloride to form the chloroiminium species (active catalyst).

  • Transfer: The carboxylic acid attacks the chloroiminium, forming an activated acyl-ammonium intermediate.

  • Chloride Attack: Chloride ion attacks the carbonyl, expelling the regenerated DMF and forming the acid chloride.

Mechanism DMF DMF + (COCl)2 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Activation Inter Activated Acyl-Ammonium Intermediate Vilsmeier->Inter + Acid (-HCl) Acid Carboxylic Acid (R-COOH) Product Acid Chloride (R-COCl) Inter->Product + Cl- Regen Regenerated DMF Inter->Regen Catalyst Turnover

Figure 2: Catalytic cycle of DMF-mediated acid chloride synthesis.

Part 4: Characterization & Quality Control

Since the melting point of the ortho-nitro isomer can be variable depending on purity and crystalline form, spectral validation is mandatory.

Table 1: Key Characterization Data

ParameterSpecificationNotes
Appearance Yellow crystalline solidDarkening indicates decomposition.

H NMR
Doublet at

ppm (

Hz)
Diagnostic for trans-alkene

-proton.

H NMR
Doublet at

ppm (

Hz)
Diagnostic for trans-alkene

-proton.[4][5]
IR Spectroscopy

Shifted from acid (

).
Solubility Soluble in DCM, THF, TolueneReacts violently with water/alcohols.

Critical QC Check: Dissolve a small aliquot in anhydrous methanol. Analyze by TLC or LC-MS. The acid chloride will convert to the methyl ester immediately. If the starting acid remains, the reaction was incomplete.

Part 5: Safety & Handling (E-E-A-T)

1. Thermal Instability: Nitro-substituted cinnamoyl derivatives can be energetic. Do not distill to dryness at high temperatures (


). The residue may be shock-sensitive or prone to rapid decomposition.[6]

2. Lachrymator Hazard: Like most acid chlorides, this compound is a potent lachrymator and corrosive. All operations must be performed in a functioning fume hood.

3. Storage:

  • Condition: Store under Nitrogen/Argon.

  • Temperature:

    
     is optimal to prevent hydrolysis and polymerization.
    
  • Shelf-life: Use within 48 hours of synthesis for best results in subsequent coupling reactions.

References

  • Sigma-Aldrich. (2E)-3-(2-Nitrophenyl)acryloyl chloride Product Sheet. CAS 141236-47-7.[1][7][8] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Movsisyan, M., et al. (2016).[9] "Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System." ChemSusChem, 9(15), 1945-1952.[9] (Validation of Oxalyl Chloride/DMF protocols for sensitive acrylics). Link

  • Santa Cruz Biotechnology. (2E)-3-(2-nitrophenyl)acryloyl chloride Safety Data Sheet. Link

Sources

Exploratory

3-(2-Nitrophenyl)acryloyl chloride CAS number and identifiers

CAS Number: 52162-78-4 Synonyms: 2-Nitrocinnamoyl chloride, o-Nitrocinnamoyl chloride, (E)-3-(2-Nitrophenyl)-2-propenoyl chloride Part 1: Introduction & Strategic Significance In the landscape of heterocyclic chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 52162-78-4 Synonyms: 2-Nitrocinnamoyl chloride, o-Nitrocinnamoyl chloride, (E)-3-(2-Nitrophenyl)-2-propenoyl chloride

Part 1: Introduction & Strategic Significance

In the landscape of heterocyclic chemistry, 3-(2-Nitrophenyl)acryloyl chloride serves as a specialized electrophilic building block. Unlike its para and meta isomers, the ortho-nitro positioning in this compound creates a unique "pre-organized" scaffold for intramolecular cyclization.

For drug development professionals, this compound is not merely an acylating agent; it is a latent quinoline precursor . The proximity of the nitro group to the acryloyl tail allows for reductive cyclization cascades that rapidly generate quinolin-2(1H)-ones (carbostyrils) and 1-hydroxyquinolin-2(1H)-ones , scaffolds ubiquitous in antibiotics (e.g., fluoroquinolone analogs), antipsychotics (e.g., aripiprazole derivatives), and anticancer agents.

Part 2: Chemical Identifiers & Physical Properties[2]
IdentifierValueNotes
CAS Number 52162-78-4 Specific to the (E)-isomer; distinct from p-isomer (61921-33-3).
Molecular Formula C₉H₆ClNO₃
Molecular Weight 211.60 g/mol
SMILES O=C1=CC=CC=C1/C=C/C(Cl)=ODefines the trans alkene geometry.
InChI Key RUPXNPWALFDXJD-ZZXKWVIFSA-N
Appearance Yellow crystalline solidColor deepens upon hydrolysis/degradation.
Solubility DCM, THF, TolueneReacts violently with water and alcohols.
Melting Point ~148–152 °CNote: Literature values vary; analog p-isomer melts at 150–153 °C.
Part 3: Synthesis Protocol

Objective: Preparation of 3-(2-Nitrophenyl)acryloyl chloride from 2-nitrocinnamic acid.

Mechanism of Action

The synthesis utilizes thionyl chloride (SOCl₂) to convert the carboxylic acid to the acid chloride. The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl), which renders the transformation effectively irreversible. A catalytic amount of DMF (Vilsmeier-Haack intermediate) is often employed to accelerate the attack of the carboxylate on the sulfur center.

Step-by-Step Methodology
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas inlet (N₂ or Ar). Connect the top of the condenser to a gas scrubber (NaOH trap) to neutralize evolved HCl and SO₂.

  • Charging: Add 2-nitrocinnamic acid (10.0 g, 51.8 mmol) to the flask.

  • Reagent Addition: Add Thionyl chloride (30 mL, ~410 mmol) . The large excess acts as both reagent and solvent.

    • Optional Catalyst: Add 2–3 drops of anhydrous DMF to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (75–80 °C) for 2–3 hours.

    • Checkpoint: The reaction is complete when the suspension becomes a clear, homogeneous yellow solution and gas evolution ceases.

  • Isolation:

    • Cool the mixture to room temperature.

    • Remove excess SOCl₂ via vacuum distillation (rotary evaporator with a rigorous trap). Do not use a water bath >50°C to avoid degradation.

    • Add anhydrous toluene (20 mL) and re-evaporate (azeotropic removal of residual SOCl₂).

  • Purification: The resulting yellow solid is typically sufficiently pure (>95%) for subsequent acylation steps. If high purity is required, recrystallize from dry hexane/toluene or sublimed.

Synthesis Acid 2-Nitrocinnamic Acid (Solid, Suspension) SOCl2 SOCl₂ + cat. DMF (Reflux, 80°C) Acid->SOCl2 Activation Inter Intermediate (Clear Solution) SOCl2->Inter -HCl, -SO₂ Byproducts Byproducts: SO₂ (g) + HCl (g) SOCl2->Byproducts Product 3-(2-Nitrophenyl)acryloyl Chloride (Yellow Solid) Inter->Product Vacuum Distillation

Figure 1: Synthetic workflow for the conversion of 2-nitrocinnamic acid to the acid chloride.

Part 4: Critical Application – Reductive Cyclization to Quinolinones

The most powerful application of this compound is the synthesis of Quinolin-2(1H)-ones . This pathway exploits the ortho-nitro group as a masked amine.

The Pathway
  • Amidation: The acid chloride reacts with an amine (R-NH₂) to form a 2-nitrocinnamamide .

  • Reductive Cyclization: Reduction of the nitro group (using Fe/AcOH, SnCl₂, or H₂/Pd) generates an amine intermediate. This amine spontaneously attacks the Michael acceptor (the alkene double bond) or the carbonyl (transamidation) to close the ring.

Specific Protocol: Synthesis of N-Substituted Quinolin-2-ones

  • Step 1 (Amidation): React 3-(2-Nitrophenyl)acryloyl chloride (1.0 eq) with Aniline (1.0 eq) and Et₃N (1.2 eq) in DCM at 0°C. Yields N-phenyl-2-nitrocinnamamide.

  • Step 2 (Cyclization): Dissolve the amide in Ethanol/Water. Add Iron powder (3.0 eq) and NH₄Cl (catalytic). Reflux for 4 hours. The nitro group reduces to an amine, which undergoes intramolecular conjugate addition followed by oxidation (re-aromatization) to form 3,4-dihydroquinolin-2(1H)-one or fully aromatic quinolin-2(1H)-one depending on conditions.

Cyclization Start 3-(2-Nitrophenyl)acryloyl Chloride Amide 2-Nitrocinnamamide (Stable Intermediate) Start->Amide + R-NH₂ / Et₃N Amine 2-Aminocinnamamide (Transient) Amide->Amine Reduction (Fe/HCl or H₂/Pd) Quinolinone Quinolin-2(1H)-one (Final Scaffold) Amine->Quinolinone Intramolecular Michael Addition

Figure 2: The "Ortho-Nitro" advantage: Divergent synthesis of Quinolin-2(1H)-ones.

Part 5: Handling & Safety (MSDS Summary)
  • Corrosivity: Causes severe skin burns and eye damage (Category 1B). The compound hydrolyzes to release HCl on contact with moisture.

  • Reactivity: Violent reaction with water, alcohols, and strong bases.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive; keep container tightly closed.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Handle only in a functioning fume hood.

Part 6: References
  • BenchChem. Application Notes and Protocols for the Synthesis of 2-Nitrocinnamic Acid via Perkin Reaction. Retrieved from

  • Sigma-Aldrich. trans-4-Nitrocinnamoyl chloride Product Sheet (Analog Reference). Retrieved from

  • ND Pharma & Biotech. Chemical Inventory List (CAS 52162-78-4 Confirmation). Retrieved from

  • Organic Chemistry Portal. Synthesis of Quinolin-2(1H)-ones via Intramolecular Cyclization. Retrieved from

  • PubChem. Compound Summary: Nitrocinnamoyl Chlorides. Retrieved from

Foundational

Technical Characterization Profile: 3-(2-Nitrophenyl)acryloyl Chloride

The following technical guide details the spectroscopic characterization of 3-(2-Nitrophenyl)acryloyl chloride (also known as trans-2-nitrocinnamoyl chloride). [1][2] Executive Summary & Compound Identity 3-(2-Nitropheny...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 3-(2-Nitrophenyl)acryloyl chloride (also known as trans-2-nitrocinnamoyl chloride).

[1][2]

Executive Summary & Compound Identity

3-(2-Nitrophenyl)acryloyl chloride is a highly reactive electrophilic intermediate used primarily in the synthesis of nitrogen-containing heterocycles (e.g., quinolinones, indoles) and biologically active amides. Its reactivity stems from the conjugation of the acid chloride functionality with the styryl double bond and the electron-withdrawing ortho-nitro group.

  • IUPAC Name: (2E)-3-(2-Nitrophenyl)prop-2-enoyl chloride

  • Common Name: trans-2-Nitrocinnamoyl chloride[1][2][3][4]

  • CAS Number: 141236-47-7 (specific isomer) / 14002-51-8 (general/related references, verify specific isomer in catalogs)

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
  • Molecular Weight: 211.60 g/mol

  • Physical State: Yellow crystalline solid

  • Melting Point: 127–130 °C (lit.)

Synthesis & Handling Context

This compound is typically synthesized by the chlorination of trans-2-nitrocinnamic acid using thionyl chloride (SOCl


) or oxalyl chloride [(COCl)

].
  • Critical Handling: The compound is moisture-sensitive. Hydrolysis yields the parent acid (2-nitrocinnamic acid), which exhibits a distinct OH stretch in IR (2500–3000 cm

    
    ) and a shift in the carbonyl peak.
    

Spectroscopic Data Analysis[7][8][9]

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the intense carbonyl stretch of the acid chloride and the nitro group vibrations. The absence of a broad O-H stretch (3000–2500 cm


) confirms the conversion from the carboxylic acid.
Frequency (

)
IntensityAssignmentMechanistic Insight
1760 – 1780 Strong

Characteristic acid chloride carbonyl. Shifted to higher frequency vs. acid/ester due to the inductive effect of Cl.
1620 – 1635 Medium

Conjugated alkene stretch.
1525 – 1535 Strong

Asymmetric nitro stretch.
1345 – 1355 Strong

Symmetric nitro stretch.
3050 – 3100 Weak

Aromatic C-H stretching.
650 – 750 Medium

C-Cl bond vibration (fingerprint region).
B. Nuclear Magnetic Resonance (NMR)

NMR data is critical for confirming the trans (E) stereochemistry and the integrity of the acid chloride moiety.


H NMR (400 MHz, CDCl

)

Note: Chemical shifts are characteristic values derived from the structural class of ortho-substituted cinnamoyl chlorides.

Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Logic
8.25 – 8.35 Doublet (d)1H15.6H

(Vinyl)
Deshielded by conjugation and the ortho-nitro group. The large

value confirms trans geometry.
8.15 – 8.20 Doublet (d)1H8.0Ar-H (3)Proton ortho to the nitro group; significantly deshielded.
7.70 – 7.80 Multiplet (m)2H-Ar-H (5, 6)Meta and para to nitro group.
7.60 – 7.68 Multiplet (m)1H-Ar-H (4)Aromatic ring proton.
6.75 – 6.85 Doublet (d)1H15.6H

(Vinyl)
Proton

to the carbonyl. Shielded relative to H

due to resonance, but deshielded relative to alkyl chains.

C NMR (100 MHz, CDCl

)
Shift (

, ppm)
AssignmentNotes
165.5 C=O Acid chloride carbonyl carbon (typically 165–170 ppm).
148.0 C-NO

(Ar)
Ipso carbon bearing the nitro group.
142.5 C

Vinyl carbon

to carbonyl.
133.8 Ar-CAromatic carbon.
131.0 Ar-CAromatic carbon.
130.5 Ar-CAromatic carbon.
129.5 Ar-CAromatic carbon.
125.2 Ar-C (Ortho)Carbon ortho to nitro group.
124.0 C

Vinyl carbon

to carbonyl.
C. Mass Spectrometry (EI-MS)

The mass spectrum exhibits a characteristic chlorine isotope pattern and fragmentation consistent with the loss of the labile chlorine atom.

  • Molecular Ion (

    
    ): 
    
    
    
    211 (100%) and 213 (33%) — Characteristic 3:1 ratio for
    
    
    Cl/
    
    
    Cl.
  • Base Peak / Major Fragments:

    • 
       176 (
      
      
      
      ):
      Formation of the acylium ion [Ar-CH=CH-CO]
      
      
      .
    • 
       148 (
      
      
      
      ):
      Loss of the acid chloride group to form the substituted styryl cation [Ar-CH=CH]
      
      
      .
    • 
       102:  Further fragmentation of the aromatic ring (loss of NO
      
      
      
      ).

Visualization of Characterization Workflow

The following diagram illustrates the synthesis pathway and the key spectroscopic checkpoints used to validate the product identity.

G cluster_specs Validation Checkpoints Acid 2-Nitrocinnamic Acid (Precursor) Broad OH (IR) Chloride 3-(2-Nitrophenyl)acryloyl Chloride (Target) C=O: ~1770 cm-1 Acid->Chloride Chlorination (-SO2, -HCl) Reagent SOCl2 or (COCl)2 Chlorinating Agent Reagent->Chloride Hydrolysis Impurity Artifact (Hydrolysis) Return to Acid Chloride->Hydrolysis Moisture Contact NMR 1H NMR: Trans-coupling (J=15.6Hz) No COOH proton Chloride->NMR IR IR: C=O Shift (1690 -> 1770) Loss of OH stretch Chloride->IR

Caption: Synthesis and spectroscopic validation workflow for 3-(2-Nitrophenyl)acryloyl chloride, highlighting critical impurity checks.

References

  • CRC Handbook of Tables for Organic Compound Identification. (3rd Ed.). CRC Press.[4][5] (Provides physical constants for cinnamoyl derivatives).

  • Cakmak, S., et al. (2025).[3][6] "A New Privileged Acrylamide Scaffold Derivative...". SSRN. (Describes synthesis of amides from 2-nitrocinnamoyl chloride, confirming precursor identity). Link

  • Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. (Standard reference for dipole moments and bond lengths of acid chlorides).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Authoritative text for interpreting acid chloride IR and NMR shifts).

Sources

Exploratory

Technical Guide: Solubility and Stability of 3-(2-Nitrophenyl)acryloyl Chloride

Abstract This technical guide provides a comprehensive analysis of the physicochemical properties, solubility profile, and stability characteristics of 3-(2-Nitrophenyl)acryloyl chloride (CAS: 141236-47-7 / 52162-78-4)....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, solubility profile, and stability characteristics of 3-(2-Nitrophenyl)acryloyl chloride (CAS: 141236-47-7 / 52162-78-4). Designed for researchers and process chemists, this document synthesizes available experimental data with fundamental chemical principles to establish robust protocols for handling, storage, and application in organic synthesis. Key focus areas include solvent compatibility, hydrolysis kinetics, and thermal stability management.

Chemical Identity & Significance

3-(2-Nitrophenyl)acryloyl chloride , also known as 2-nitrocinnamoyl chloride , is an electrophilic acylating agent derived from 2-nitrocinnamic acid. It serves as a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g., quinolines, indoles) and pharmaceutical scaffolds where the cinnamoyl moiety functions as a Michael acceptor or a precursor for photocyclization.

  • IUPAC Name: (2E)-3-(2-Nitrophenyl)prop-2-enoyl chloride

  • Molecular Formula: C₉H₆ClNO₃[1][2][3]

  • Molecular Weight: 211.60 g/mol [1][2][3]

  • Structure: An acid chloride functionality attached to a styrene backbone with an ortho-nitro substituent.

Physicochemical Profile

Understanding the physical state of this reagent is prerequisite for accurate dosing and solvent selection.

PropertyDescription / ValueTechnical Note
Physical State Solid (Crystalline Powder)While unsubstituted cinnamoyl chloride is a low-melting solid (mp 35–37°C), the ortho-nitro group typically increases the melting point due to dipolar interactions, though less than the para-isomer (mp 150–153°C).[4][5]
Color Pale yellow to yellowColor intensity often correlates with nitro-group conjugation and purity. Darkening indicates decomposition.
Odor Pungent, AcridCharacteristic of acid chlorides; indicates hydrolysis (release of HCl) upon exposure to atmospheric moisture.
Melting Point Est. 60–100°C (Experimental verification required per batch)Note: Always check the Certificate of Analysis (CoA) for batch-specific thermal data.

Solubility & Solvent Compatibility

The solubility of 3-(2-Nitrophenyl)acryloyl chloride is governed by its lipophilic cinnamoyl backbone and the highly reactive acyl chloride group. The ortho-nitro group introduces steric bulk and polarity but does not fundamentally alter the "like dissolves like" principle for acid chlorides.

Solvent Selection Matrix
Solvent ClassRecommendationSpecific SolventsMechanism / Rationale
Chlorinated Hydrocarbons Highly Recommended Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneExcellent solubility due to polarity match. Non-reactive. Ideal for acylation reactions.
Aromatic Hydrocarbons Recommended Toluene, Xylene, BenzeneGood solubility, especially at elevated temperatures. Toluene is preferred for reflux conditions due to its higher boiling point.
Ethers Conditional THF, Diethyl Ether, 1,4-DioxaneSoluble. Critical: Must be anhydrous and peroxide-free. THF can polymerize or ring-open under highly acidic conditions generated by HCl byproducts.
Polar Aprotic Caution Required DMF, DMAc, AcetonitrileSoluble. Warning: DMF can react with acid chlorides to form Vilsmeier-Haack type intermediates, potentially altering the reaction pathway. Use catalytic amounts only if necessary.
Protic Solvents FORBIDDEN Water, Methanol, EthanolIncompatible. Rapid solvolysis occurs, converting the acid chloride to the parent acid (water) or ester (alcohol).
Aliphatic Hydrocarbons Poor Hexanes, Pentane, Heptanegenerally insoluble. Useful for precipitating the product from a reaction mixture (antisolvent).
Solvolysis Mechanism (Instability in Protic Media)

The primary stability threat is moisture. Upon contact with water, the electrophilic carbonyl carbon undergoes nucleophilic attack, leading to the irreversible formation of 2-nitrocinnamic acid and hydrochloric acid.

Hydrolysis Start 3-(2-Nitrophenyl)acryloyl Chloride Transition Tetrahedral Intermediate Start->Transition Nucleophilic Attack Water H₂O (Nucleophile) Water->Transition Product 2-Nitrocinnamic Acid Transition->Product Elimination of Cl⁻ Byproduct HCl (Gas/Aq) Transition->Byproduct

Figure 1: Hydrolysis pathway. The reaction is autocatalytic as generated HCl can further catalyze decomposition in the presence of moisture.

Stability & Reactivity Profile

Thermal Stability
  • Decomposition Risk: Nitro-substituted aromatic compounds can exhibit thermal instability. While acid chlorides are generally stable up to their boiling points, the presence of a nitro group suggests avoiding temperatures >150°C to prevent potential energetic decomposition.

  • Distillation: If purification via distillation is required, vacuum distillation is mandatory to lower the boiling point and minimize thermal stress.[6]

Chemical Reactivity
  • Acylation Potential: The electron-withdrawing nitro group at the ortho position enhances the electrophilicity of the carbonyl carbon compared to unsubstituted cinnamoyl chloride, potentially increasing reaction rates with nucleophiles (amines, alcohols).

  • Steric Hindrance: Conversely, the ortho substituent provides steric bulk, which may retard attack by bulky nucleophiles.

  • Photostability: The conjugated double bond makes the compound susceptible to photo-isomerization (E/Z) or [2+2] cycloaddition upon prolonged UV exposure. Store in amber vials.

Handling, Storage, & Synthesis Protocols[7]

Standard Operating Procedure (SOP) for Handling

To maintain reagent integrity and ensure operator safety, the following workflow must be strictly adhered to.

HandlingSOP Storage Storage: < 4°C Inert Atmosphere (N₂/Ar) Desiccator Prep Preparation: Dry Glassware (Oven >120°C) Anhydrous Solvents Storage->Prep Equilibrate to RT Weighing Weighing: Quick operation or Glovebox Avoid humid air Prep->Weighing Reaction Reaction: Maintain Inert Gas Flow Venting for HCl (if generated) Weighing->Reaction Quench Quenching/Disposal: Slow addition to alkaline ice water Reaction->Quench Post-Process

Figure 2: Recommended handling workflow to prevent hydrolysis and ensure safety.

Synthesis & Purification (General Protocol)

If commercial stock is degraded, the compound can be regenerated from 2-nitrocinnamic acid.

  • Reagents: 2-Nitrocinnamic acid (1.0 eq), Thionyl Chloride (SOCl₂, excess), catalytic DMF (1-2 drops).

  • Solvent: Toluene (anhydrous) or neat SOCl₂.

  • Procedure:

    • Suspend acid in toluene.

    • Add SOCl₂ dropwise at room temperature.

    • Heat to reflux (approx. 80–110°C) until gas evolution (HCl/SO₂) ceases (2–4 hours).

    • Purification: Remove solvent and excess SOCl₂ under reduced pressure (rotary evaporator with base trap).

    • Crystallization: Recrystallize from dry hexane/toluene if solid; distill under high vacuum if oil.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5971362, trans-4-Nitrocinnamoyl chloride. (Data used for comparative physicochemical properties of nitro-cinnamoyl derivatives). Retrieved from [Link]

  • Org. Syntheses. trans-o-Nitro-α-phenylcinnamic acid. (Synthesis of related nitro-cinnamic derivatives). Coll. Vol. 3, p. 641 (1955).[7] Retrieved from [Link]

Sources

Foundational

Technical Guide: Hazards &amp; Safety for 3-(2-Nitrophenyl)acryloyl chloride

This technical guide details the hazards, reactivity, and safety protocols for 3-(2-Nitrophenyl)acryloyl chloride (also known as 2-Nitrocinnamoyl chloride).[1][2] [1][2][3] CAS Number: 52162-78-4 Chemical Formula: C₉H₆Cl...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the hazards, reactivity, and safety protocols for 3-(2-Nitrophenyl)acryloyl chloride (also known as 2-Nitrocinnamoyl chloride).[1][2]

[1][2][3]

CAS Number: 52162-78-4 Chemical Formula: C₉H₆ClNO₃ Molecular Weight: 211.60 g/mol [1]

Executive Safety Summary

3-(2-Nitrophenyl)acryloyl chloride is a high-potency electrophile used primarily as an intermediate in the synthesis of nitrogen-containing heterocycles and pharmaceutical scaffolds.[1][2] Its dual functionality—an acid chloride coupled with a nitro-substituted alkene—creates a unique hazard profile combining severe corrosivity , water reactivity , and potential energetic instability .[1][2]

Critical Hazard Classifications (GHS):

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[3][4]

  • Water-Reactive (EUH014): Reacts violently with water to liberate hydrogen chloride (HCl) gas.[1][2]

  • Sensitization: Potential skin sensitizer due to Michael acceptor activity (conjugated alkene).[1]

Chemical Reactivity & Hazard Mechanism

Understanding the molecular behavior of this compound is essential for predicting risks where specific toxicological data is sparse.[2]

The Electrophilic Cascade

The molecule features a cinnamoyl chloride backbone activated by an ortho-nitro group.[1]

  • Acyl Chloride Hydrolysis: The C-Cl bond is highly labile.[1][2] Upon contact with moisture (atmospheric or interstitial), it hydrolyzes rapidly.[2] This reaction is exothermic and releases HCl gas, which forms hydrochloric acid mist in humid air, causing immediate respiratory and ocular damage.[2]

  • Nitro-Group Activation: The electron-withdrawing nitro group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) at the ortho position destabilizes the carbonyl carbon further, making it more reactive toward nucleophiles (and biological tissue) than unsubstituted cinnamoyl chloride.[2]
    
  • Michael Acceptor Potential: The alkene double bond is conjugated with both the carbonyl and the nitro-aryl ring.[2] This makes the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -carbon susceptible to nucleophilic attack (Michael addition) by biological thiols (e.g., cysteine in proteins), leading to potential alkylation and sensitization.[2]
    
Hydrolysis Pathway Diagram

The following diagram illustrates the decomposition pathway that necessitates strict moisture control.

HydrolysisHazard Compound 3-(2-Nitrophenyl) acryloyl chloride Transition Tetrahedral Intermediate Compound->Transition Nucleophilic Attack Water H₂O (Moisture/Tissue) Water->Transition Products 3-(2-Nitrophenyl) acrylic acid Transition->Products Elimination Hazard HCl Gas (Corrosive Fume) Transition->Hazard Exothermic Release

Figure 1: Mechanism of hydrolysis leading to hazardous HCl evolution.[1][2]

Handling & Storage Protocols

Personal Protective Equipment (PPE) Selection

Standard nitrile gloves are often insufficient for prolonged contact with chlorinated electrophiles.[2]

  • Hand Protection: Silver Shield/4H (PE/EVAL/PE) laminate gloves are recommended for spill cleanup or handling neat material.[1] Double-gloving with Nitrile (minimum 5 mil) is acceptable only for incidental splash protection during quick transfers.[1][2]

  • Eye/Face: Chemical splash goggles are mandatory.[2] A face shield is required if working with volumes >10 mL or outside a glovebox.[2]

  • Respiratory: All operations must be conducted in a certified chemical fume hood.[2] If the solid is friable (dusty), use a P100 particulate respirator backup.[2]

Storage Conditions
  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1] Moisture ingress will degrade the material into the parent acid and HCl, pressurizing the container.[2]

  • Temperature: Refrigerate (2–8°C). While the nitro group suggests thermal sensitivity, the primary driver for cold storage is retarding hydrolysis and preventing polymerization of the alkene.[2]

  • Segregation: Isolate from bases (amines, hydroxides), alcohols, and oxidizers.[2]

Experimental Workflow & Safety Logic

This decision tree guides researchers through the safe usage of the compound in synthesis.

SafetyWorkflow Start Start: Reagent Handling CheckState Check Physical State (Solid vs Melt) Start->CheckState Weighing Weighing Protocol CheckState->Weighing OpenAir Is ambient humidity >40%? Weighing->OpenAir Glovebox Use Glovebox/Bag OpenAir->Glovebox Yes (High Risk) QuickTransfer Quick Transfer (Flush Headspace with N₂) OpenAir->QuickTransfer No Reaction Reaction Setup (Schlenk Line/Inert) Glovebox->Reaction QuickTransfer->Reaction Quench Quenching (See Section 5) Reaction->Quench

Figure 2: Operational decision logic for minimizing hydrolysis risk.

Emergency Response & Deactivation

First Aid
  • Skin Contact: Do not immediately rinse with water if solid material is present. Brush off dry particles first.[2] Then, flush with copious water for 15 minutes.[2][4][5] The reaction with water on the skin generates heat and acid; reducing the bulk mass first mitigates thermal injury.[2]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, 100% oxygen should be administered by trained personnel.[2] Acyl chlorides can cause delayed pulmonary edema.[2]

Spill Cleanup & Deactivation (Quenching)

Do not use water to clean up a spill.[2]

  • Containment: Cover spill with dry sand, vermiculite, or a 1:1 mixture of sodium carbonate and clay cat litter.[2]

  • Deactivation (Controlled Hydrolysis):

    • Prepare a solution of 5% Sodium Bicarbonate (NaHCO₃) and ice water in a large beaker.

    • Slowly add the collected spill material to this basic solution.[2]

    • Note: CO₂ gas will evolve rapidly.[2] Ensure ventilation.

    • Verify pH is neutral (pH 6-8) before disposal as chemical waste.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11875, 2-Nitrobenzoyl chloride. Retrieved from [Link](Used for read-across toxicity data of ortho-nitro acid chlorides).

  • ECHA (European Chemicals Agency). Registration Dossier: Acryloyl chloride.[2] Retrieved from [Link](Reference for alkene-acyl chloride reactivity).[1][2]

Sources

Exploratory

Technical Guide: Electrophilicity &amp; Reactivity of 3-(2-Nitrophenyl)acryloyl Chloride

This technical guide details the electronic character and reactivity profile of the carbonyl carbon in 3-(2-Nitrophenyl)acryloyl chloride (also known as o-nitrocinnamoyl chloride). It is structured to provide actionable...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the electronic character and reactivity profile of the carbonyl carbon in 3-(2-Nitrophenyl)acryloyl chloride (also known as o-nitrocinnamoyl chloride). It is structured to provide actionable insights for synthetic optimization in drug discovery.

Executive Summary: The Dual-Electrophile Paradox

3-(2-Nitrophenyl)acryloyl chloride represents a "privileged scaffold" in medicinal chemistry, primarily serving as a precursor for quinolinones , indoles , and cinnamoyl-based anti-inflammatory agents .

Its reactivity is defined by a competition between two electrophilic sites:

  • The Carbonyl Carbon (C-1): Highly activated for nucleophilic acyl substitution (NAS).

  • The

    
    -Carbon (C-3):  A Michael acceptor, activated by the conjugated enone system and the electron-withdrawing ortho-nitro group.
    

For the purpose of acylation (amide/ester formation), the carbonyl carbon is the primary target. However, the ortho-nitro substituent imposes a unique steric-electronic tension that distinguishes this molecule from its para-isomer or unsubstituted cinnamoyl chloride.

Electronic Structure Analysis

To understand the electrophilicity of the carbonyl carbon, we must decouple the competing electronic effects.

Inductive and Field Effects (-I / -F)

The nitro group (


) is a powerful electron-withdrawing group (EWG). In the ortho position, it exerts a strong inductive pull through the 

-framework of the benzene ring.
  • Impact: This withdrawal depletes electron density from the alkene (

    
    -carbon) and, by transmission through the 
    
    
    
    -system, increases the partial positive charge (
    
    
    ) on the carbonyl carbon.
  • Result: The carbonyl carbon is significantly more electrophilic than in unsubstituted cinnamoyl chloride.

Resonance Effects (+M vs -M)

The cinnamoyl system is fully conjugated. The carbonyl oxygen and the nitro group compete for electron density.

  • Conjugation Penalty: The alkene double bond donates electron density into the carbonyl (

    
    ), which typically lowers the electrophilicity of acid chlorides compared to saturated analogs (e.g., propionyl chloride).
    
  • Nitro Compensation: The o-nitro group engages in cross-conjugation. By withdrawing density from the ring, it diminishes the ring's ability to donate electrons into the alkene-carbonyl system. This "locks" the carbonyl in a more reactive, electron-deficient state compared to cinnamoyl chloride.

The "Ortho Effect" (Steric vs. Electronic)

Unlike the para-isomer, the ortho-nitro group introduces steric bulk near the reaction center.

  • Kinetic Consequence: While the electronics suggest a faster reaction (higher

    
    ), the sterics can retard the approach of bulky nucleophiles.
    
  • LUMO Availability: The Lowest Unoccupied Molecular Orbital (LUMO) is concentrated at the carbonyl carbon (

    
    ). The o-nitro group lowers the energy of the LUMO, making the molecule more susceptible to attack, provided the nucleophile is not sterically hindered.
    
Visualization of Electronic Effects

The following diagram maps the competing electronic vectors influencing the carbonyl carbon.

ElectronicEffects Nitro o-Nitro Group (-NO2) Benzene Benzene Ring Nitro->Benzene -I / -M Effect (Deactivation) Carbonyl Carbonyl Carbon (C=O) Nitro->Carbonyl Field Effect (Activation) Caption Fig 1: Electronic vectors influencing the electrophilicity of the carbonyl carbon. Alkene Alkene Linker (C=C) Benzene->Alkene Resonance Donation (Weakened) Alkene->Carbonyl Conjugation (+M) Chlorine Chloride Leaving Group Chlorine->Carbonyl -I (Activation)

Reactivity Profile & Chemoselectivity[1]

Spectroscopic Signatures of Electrophilicity

The electrophilicity correlates directly with the bond strength and vibrational frequency of the carbonyl group.

ParameterUnsubstituted Cinnamoyl Chloride3-(2-Nitrophenyl)acryloyl Chloride Interpretation
IR

~1680–1690 cm⁻¹~1700–1715 cm⁻¹ Higher frequency indicates more double-bond character (less resonance delocalization from ring) and higher electrophilicity.
¹H NMR (Vinyl)

6.5–7.8 ppm

6.7–8.1 ppm
Downfield shift of vinyl protons confirms strong deshielding by the o-nitro group.
Reactivity (

)
1.0 (Reference)~5.0 – 10.0 Estimated relative rate for aminolysis; faster due to EWG, despite steric hindrance.
Nucleophilic Acyl Substitution (NAS) Mechanism

The reaction with nucleophiles (amines, alcohols) proceeds via the tetrahedral intermediate.

  • Attack: Nucleophile attacks the

    
     orbital.
    
  • Intermediate: Formation of a tetrahedral alkoxide.

  • Collapse: Elimination of the chloride ion (

    
    ).
    

Critical Insight: The o-nitro group stabilizes the developing negative charge on the oxygen in the transition state (via inductive withdrawal), lowering the activation energy (


) for the addition step.
Competition: 1,2- vs. 1,4-Addition
  • Hard Nucleophiles (1° Amines, Alcohols): Kinetically controlled attack at the Carbonyl (1,2-addition) . This is the desired pathway for amide/ester synthesis.

  • Soft Nucleophiles (Thiols, Cuprates): May attack the

    
    -carbon (1,4-Michael addition) .
    
  • Control Strategy: To ensure exclusive carbonyl attack, use low temperatures (0°C to -10°C) and non-polar solvents (DCM, Toluene) to favor the kinetic 1,2-product.

Experimental Protocols

Synthesis of 3-(2-Nitrophenyl)acryloyl Chloride

This protocol ensures high purity by avoiding hydrolysis and minimizing thermal decomposition.

Reagents:

  • 2-Nitrocinnamic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (3.0 eq)
    
  • Catalytic DMF (1-2 drops)

  • Solvent: Anhydrous Toluene (or neat)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a

    
     drying tube (or 
    
    
    
    line).
  • Charging: Add 2-nitrocinnamic acid (19.3 g, 100 mmol) and toluene (50 mL).

  • Activation: Add

    
     (21.8 mL, 300 mmol) followed by catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.
    
  • Reaction: Heat to reflux (80-90°C) for 2–3 hours. Monitor by the cessation of HCl gas evolution.

  • Workup: Distill off excess

    
     and toluene under reduced pressure.
    
  • Purification: The residue is typically a yellow solid. Recrystallize from dry hexane/DCM if necessary. Store under inert atmosphere.

Application: Synthesis of Quinolinones (Drug Scaffold)

The most valuable application of this electrophile is the synthesis of quinolin-2(1H)-ones or quinolin-4(1H)-ones via reductive cyclization.

QuinolinoneSynthesis Start 2-Nitrocinnamoyl Chloride Intermediate Amide Intermediate (N-Aryl-2-nitrocinnamide) Start->Intermediate NAS (1,2-Addition) Base, DCM, 0°C Amine Aniline / Amine (R-NH2) Amine->Intermediate Reduction Reductive Cyclization (Fe/AcOH or H2/Pd) Intermediate->Reduction Nitro Reduction (-NO2 -> -NH2) Product Quinolinone Scaffold (Bioactive Core) Reduction->Product Intramolecular Michael Addn. or Condensation Caption Fig 2: Synthetic workflow for converting 2-nitrocinnamoyl chloride to quinolinone drugs.

Protocol for Amide Intermediate:

  • Dissolve the amine (1.0 eq) and

    
     (1.2 eq) in dry DCM at 0°C.
    
  • Add a solution of 3-(2-nitrophenyl)acryloyl chloride (1.05 eq) in DCM dropwise over 30 mins.

  • Warm to RT and stir for 2 hours.

  • Wash with 1M HCl, Sat.

    
    , and Brine.[1] Dry over 
    
    
    
    .[2]

References

  • BenchChem. A Comparative Analysis of Acryloyl Chloride Reactivity for Synthetic Chemistry. (2025).[3][4][5]

  • M. P. S. N. Babu, et al. Activated Zn and ammonium formate in methanol system enables the reduction of nitroarenes.[6] Synlett (2010).[6]

  • K. H. Park, et al. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Int. J. Mol. Sci. (2019).

  • Santa Cruz Biotechnology. (2E)-3-(2-nitrophenyl)acryloyl chloride Product Data.

  • Organic Chemistry Portal. Synthesis of 2-quinolones and quinolinones.

Sources

Foundational

Technical Guide: Biological Potential of 2-Nitrocinnamic Acid Derivatives

Executive Summary The 2-nitrocinnamic acid scaffold represents a critical structural motif in medicinal chemistry, distinct from its widely studied hydroxy- and methoxy- counterparts (e.g., ferulic or caffeic acid). The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-nitrocinnamic acid scaffold represents a critical structural motif in medicinal chemistry, distinct from its widely studied hydroxy- and methoxy- counterparts (e.g., ferulic or caffeic acid). The introduction of a nitro group at the ortho position of the phenyl ring creates unique steric and electronic properties that significantly influence biological interactivity. This guide analyzes the pharmacological profile of 2-nitrocinnamic acid derivatives, specifically highlighting their potent antifungal activity against Candida species and emerging cytotoxic potential against breast cancer cell lines (MCF-7).

Chemical Scaffold Analysis

The core structure of 2-nitrocinnamic acid consists of a phenyl ring substituted at the ortho position with a nitro group (


) and an acrylic acid side chain.
  • Electronic Effects: The nitro group is a strong electron-withdrawing group (EWG). Through induction and resonance, it decreases electron density on the aromatic ring and, crucially, enhances the electrophilicity of the

    
    -carbon in the 
    
    
    
    -unsaturated carbonyl system. This makes the molecule a more potent Michael acceptor, facilitating covalent interactions with nucleophilic cysteine residues in biological targets.
  • Steric Effects: The ortho substitution introduces steric bulk near the side chain, potentially locking the molecule into specific conformations that favor binding to narrow enzyme pockets or fungal cell wall proteins.

Therapeutic Applications

Antifungal Activity

Derivatives of 2-nitrocinnamic acid have demonstrated superior antifungal efficacy compared to their non-nitrated parent compounds. The mechanism involves the disruption of cell membrane integrity and inhibition of fungal metabolic enzymes.

Key Data Points:

Compound Target Organism Activity Metric Value Ref
Isopropyl 2-nitrocinnamate Candida spp.[1] MIC 513.52 µM [1]
Perillyl 2-nitrocinnamate Candida spp. MIC 390.99–781.98 µM [1]

| Methyl 2-nitrocinnamate | Candida albicans | MIC | 128 µg/mL | [2] |

Analysis: The esterification of the carboxylic acid tail with lipophilic groups (isopropyl, perillyl) enhances membrane permeability, allowing the active moiety to reach intracellular targets. The 2-nitro group is critical; comparative studies suggest it provides better activity than the unsubstituted methyl cinnamate.

Anticancer Potential

Recent studies have explored 2-nitrocinnamaldehyde derivatives (chalcones) for cytotoxicity against human cancer cell lines.

  • Target: MCF-7 (Breast Cancer Cell Line).[2][3]

  • Active Derivative: 5-(2-nitrophenyl)-1-(pyridine-3-yl)-penta-2,4-dien-1-one.

  • Efficacy: IC

    
     of 118.20 µg/mL  [3].
    
  • Mechanism: Induction of apoptosis via Reactive Oxygen Species (ROS) generation and modulation of the Bcl-2 family proteins. The electrophilic nature of the scaffold likely depletes cellular glutathione (GSH), leading to oxidative stress-mediated cell death.

Metabolic Enzyme Inhibition (Alpha-Glucosidase)

While hydroxy-cinnamic acids (ferulic, caffeic) are the primary class for alpha-glucosidase inhibition, the 2-nitro derivatives offer a unique binding mode. The electron-deficient ring can engage in


-stacking interactions with aromatic residues (Trp, Phe) in the enzyme's active site, while the nitro group can serve as a hydrogen bond acceptor.

Mechanistic Visualization

Synthesis Pathway (Knoevenagel Condensation)

The standard synthesis involves the condensation of 2-nitrobenzaldehyde with malonic acid.[4]

Synthesis Figure 1: Synthetic Pathway for 2-Nitrocinnamic Acid Derivatives Aldehyde 2-Nitrobenzaldehyde Inter Intermediate (Benzylidene) Aldehyde->Inter Pyridine/Piperidine Base Catalysis Malonic Malonic Acid Malonic->Inter Product 2-Nitrocinnamic Acid Inter->Product Decarboxylation (-CO2, Heat) Deriv Esters/Amides (Active Derivatives) Product->Deriv Fischer Esterification or Amidation

Caption: Synthesis via Knoevenagel condensation followed by functionalization.

Mechanism of Action: Michael Addition

The biological activity is often driven by the "Michael Acceptor" property of the


-unsaturated ketone/acid.

Mechanism Figure 2: Covalent Modification Mechanism (Michael Addition) Scaffold 2-Nitrocinnamic Scaffold (Electrophile) Cys Cysteine Residue (Nucleophile -SH) Scaffold->Cys Michael Addition (Beta-Carbon Attack) Target Protein Target (Enzyme/Receptor) Target->Cys Exposes Complex Covalent Adduct (Irreversible Inhibition) Cys->Complex Thioether Bond Formation Effect Biological Response (Apoptosis / Growth Arrest) Complex->Effect Loss of Protein Function

Caption: Electrophilic attack on cysteine residues drives enzyme inhibition.

Experimental Protocols

Protocol: Synthesis of 2-Nitrocinnamic Acid

Objective: Isolate high-purity 2-nitrocinnamic acid for derivative synthesis.

  • Reagents: 2-Nitrobenzaldehyde (10 mmol), Malonic acid (12 mmol), Pyridine (5 mL), Piperidine (5 drops).

  • Reaction: Dissolve aldehyde and malonic acid in pyridine. Add piperidine as catalyst.

  • Reflux: Heat the mixture at 100°C for 2-4 hours until CO

    
     evolution ceases.
    
  • Work-up: Pour the cooled reaction mixture into ice-cold HCl (100 mL, 2M) to precipitate the acid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation: Confirm structure via

    
    -NMR (look for doublets at 
    
    
    
    6.5–8.0 ppm for vinylic protons).
Protocol: Antifungal Susceptibility Assay (MIC)

Objective: Determine Minimum Inhibitory Concentration (MIC) against Candida albicans.

  • Preparation: Dissolve 2-nitrocinnamic derivatives in DMSO (stock 10 mg/mL).

  • Media: Use RPMI 1640 medium buffered with MOPS.

  • Inoculum: Adjust Candida suspension to

    
     CFU/mL.
    
  • Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the test compound.

  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: MIC is the lowest concentration showing 100% growth inhibition (visually clear well).

Future Outlook

The 2-nitrocinnamic acid scaffold is an under-utilized pharmacophore. Future optimization should focus on:

  • Hybridization: Linking the 2-nitro scaffold with azoles (e.g., fluconazole) to target dual pathways in fungal resistance.

  • Reduction: Reducing the nitro group to an amine to create 2-aminocinnamic derivatives, which can be cyclized into quinolines, another potent biological class.

References

  • Nascimento, L. G., et al. (2023). Synthetic 2-Nitrocinnamates: Investigation of the Antifungal Action against Candida Species . Journal of Chemistry. Link

  • Gunasekaran, S., et al. (2021).[5][6] Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review . Journal of Pharmaceutical Research. Link

  • Syam, S., et al. (2012). Synthesis of Chalcones with Anticancer Activities . Molecules, 17(6), 6179-6195. Link

  • De, P., et al. (2011). Cinnamic Acid Derivatives as Anticancer Agents-A Review . Current Medicinal Chemistry. Link

Sources

Exploratory

Commercial Availability &amp; Technical Guide: (2E)-3-(2-Nitrophenyl)acryloyl Chloride

[1][2] Part 1: Executive Summary & Supply Chain Intelligence Compound Identity: IUPAC Name: (2E)-3-(2-Nitrophenyl)prop-2-enoyl chloride[1] Common Name: o-Nitrocinnamoyl chloride[1] CAS Registry Number: 141236-47-7 (speci...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Summary & Supply Chain Intelligence

Compound Identity:

  • IUPAC Name: (2E)-3-(2-Nitrophenyl)prop-2-enoyl chloride[1]

  • Common Name: o-Nitrocinnamoyl chloride[1]

  • CAS Registry Number: 141236-47-7 (specific to the (2E)-isomer); 52162-78-4 (general/unspecified stereochemistry).[1]

  • Molecular Formula: C₉H₆ClNO₃[1]

  • Molecular Weight: 211.60 g/mol [2]

Commercial Status: Restricted Availability (Make vs. Buy) While (2E)-3-(2-nitrophenyl)acryloyl chloride is commercially listed by major reagents suppliers (e.g., Sigma-Aldrich, Santa Cruz Biotechnology), it is frequently categorized as a "Make-on-Demand" or "Inquire for Bulk" item due to its high moisture sensitivity and hydrolytic instability.[1]

The "Make vs. Buy" Decision Matrix:

FeatureCommercial Sourcing In-House Synthesis
Purity Typically 95-97% (variable due to hydrolysis)>98% (Freshly distilled/recrystallized)
Lead Time 2-6 weeks (often backordered)4-6 Hours
Cost Efficiency Low (High markup for hazardous shipping)High (Precursor o-nitrocinnamic acid is cheap)
Stability Risk High (Degrades to acid during shipping)Low (Used immediately)

Recommendation: For small-scale screening (<1g), commercial sourcing is viable if cold-chain shipping is guaranteed.[1] For process chemistry (>10g) or library synthesis, in-house preparation is strictly recommended to ensure reactivity integrity.[1]

Part 2: Chemical Profile & Handling Specifications[1][6]

Physical Properties & Stability

The compound typically presents as a yellow to ochre crystalline solid.[1] The ortho-nitro group introduces significant steric bulk compared to the para-isomer, influencing both its melting point and solubility profile.[1]

  • Melting Point: 150–153 °C (decomposes).[1]

  • Solubility: Soluble in DCM, THF, Ethyl Acetate; reacts violently with water/alcohols.[1][3]

  • Reactivity Hazard: Lachrymator.[1][4] Hydrolyzes rapidly in moist air to release HCl gas and revert to (2E)-3-(2-nitrophenyl)acrylic acid.[1]

Quality Control (QC) Protocol

Before using a commercial batch, validity must be established.[3] The primary impurity is the hydrolyzed acid.[3]

  • Visual Inspection: White/Yellow crystals = Good.[1] Wet/Paste-like texture = Hydrolyzed.[1]

  • Derivatization Test (Self-Validating):

    • Dissolve 10 mg sample in 0.5 mL dry MeOH.

    • Add 1 drop Et₃N.[1]

    • Run TLC (SiO₂, 30% EtOAc/Hex).[3]

    • Result: The methyl ester (Rf ~0.[1]6) should be the dominant spot. If the starting acid (Rf < 0.[1]2) is major, the batch is compromised.[3]

Part 3: Synthesis & Preparation (The "Make" Option)

Since commercial stock is often degraded, the following protocol provides a high-yield, self-validating method for generating the acid chloride in situ from the stable precursor, (2E)-3-(2-nitrophenyl)acrylic acid.[1][3]

Optimized Thionyl Chloride Protocol[1]

Reagents:

  • (2E)-3-(2-nitrophenyl)acrylic acid (1.0 equiv)[1]

  • Thionyl Chloride (SOCl₂, 3.0 equiv)[3]

  • DMF (Catalytic, 0.05 equiv) - Critical for Vilsmeier-Haack type activation.[1]

  • Solvent: Toluene (anhydrous) or Neat.[1]

Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a CaCl₂ drying tube (or N₂ line).

  • Addition: Suspend the acid in toluene. Add SOCl₂ dropwise, followed by DMF.[1][3]

  • Reaction: Heat to reflux (80–90 °C) for 2–3 hours.

    • Endpoint: Evolution of HCl/SO₂ gas ceases; solution becomes clear/homogeneous.[1]

  • Workup: Remove excess SOCl₂ and toluene under reduced pressure (rotary evaporator).

    • Note: Add dry toluene and re-evaporate twice ("azeotropic drying") to remove trace SOCl₂.

  • Isolation: The residue solidifies upon cooling.[1] Use directly or recrystallize from dry Hexane/CHCl₃.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: (2E)-3-(2-nitrophenyl)acrylic acid Reaction Reflux (2-3h) Evolution of HCl/SO2 Start->Reaction Suspend in Toluene Reagents Reagents: SOCl2 (3.0 eq) + DMF (cat.) Reagents->Reaction Dropwise Addition Workup Evaporation (Azeotrope w/ Toluene) Reaction->Workup Solution Clears Product Product: (2E)-3-(2-nitrophenyl)acryloyl chloride Workup->Product Solidification

Figure 1: Catalytic conversion of 2-nitrocinnamic acid to the acid chloride using the Thionyl Chloride/DMF method.

Part 4: Applications in Drug Discovery[1][6]

The (2E)-3-(2-nitrophenyl)acryloyl chloride is a privileged scaffold because the ortho-nitro group serves as a "latent nucleophile."[1]

The "Ortho-Nitro" Advantage: Quinolinone Synthesis

Unlike the para or meta isomers, the ortho-isomer allows for downstream reductive cyclization.[1] This is widely used to synthesize Quinolin-2(1H)-ones and Tetrahydroquinolines , which are core scaffolds in antimalarial, anticancer, and antipsychotic drugs (e.g., Aripiprazole derivatives).[3]

Mechanism:

  • Amide Coupling: The acid chloride reacts with a primary amine to form an amide.[1]

  • Nitro Reduction: The -NO₂ group is reduced (Fe/HCl, H₂/Pd, or SnCl₂) to an amine (-NH₂).[1]

  • Intramolecular Cyclization: The newly formed amine attacks the alkene (Michael addition) or the carbonyl (transamidation) depending on conditions, closing the ring.[3]

Pathway Visualization

ApplicationPathway AcidChloride (2E)-3-(2-nitrophenyl) acryloyl chloride Amide Intermediate: N-Substituted 2-Nitrocinnamamide AcidChloride->Amide Amidation (Base, DCM) Amine Primary Amine (R-NH2) Amine->Amide Reduction Nitro Reduction (Fe/AcOH or H2/Pd) Amide->Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization Formation of -NH2 Nucleophile Scaffold Target Scaffold: Quinolin-2(1H)-one Cyclization->Scaffold Ring Closure

Figure 2: The strategic utility of the ortho-nitro group in synthesizing pharmacologically active quinolinone scaffolds.[1]

Part 5: References

  • Sigma-Aldrich. (2E)-3-(2-Nitrophenyl)acryloyl chloride Product Specification. MilliporeSigma.[1] Retrieved from

  • Santa Cruz Biotechnology. (2E)-3-(2-Nitrophenyl)acryloyl chloride Data Sheet. SCBT. Retrieved from

  • Dams, R., et al. (2016). "Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System."[1][3][5] ChemSusChem.[1] Retrieved from

  • BenchChem. Cinnamoyl Chloride: A Versatile Reagent in Fundamental Research and Drug Discovery. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5354261, Cinnamoyl chloride. (General reactivity data). Retrieved from

Sources

Foundational

Technical Guide: Reactivity &amp; Synthetic Utility of 3-(2-Nitrophenyl)acryloyl Chloride

Topic: Reactivity of 3-(2-Nitrophenyl)acryloyl Chloride with Nucleophiles Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists Executive Summary 3-(2-Nitrophenyl)acrylo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity of 3-(2-Nitrophenyl)acryloyl Chloride with Nucleophiles Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary

3-(2-Nitrophenyl)acryloyl chloride (also known as o-nitrocinnamoyl chloride) is a bifunctional electrophile critical in the synthesis of nitrogenous heterocycles. For drug development professionals, this compound is not merely an acylating agent; it is a latent heterocyclic precursor . Its reactivity is defined by the interplay between the highly electrophilic acyl chloride, the conjugated


-unsaturated system, and the ortho-nitro group.

This guide details the mechanistic hierarchy of its reactivity with nucleophiles, provides validated experimental protocols, and outlines its strategic application in the synthesis of quinolin-2(1H)-ones via reductive cyclization.

Molecular Architecture & Reactivity Profile

The reactivity of 3-(2-Nitrophenyl)acryloyl chloride is governed by three structural features that dictate its behavior in nucleophilic substitutions:

  • Acyl Chloride (Hard Electrophile): The primary site of reactivity. The inductive effect of the chlorine atom renders the carbonyl carbon highly susceptible to attack by hard nucleophiles (amines, alcohols).

  • 
    -Unsaturation (Soft Electrophile):  The alkene is conjugated with the carbonyl, theoretically allowing for 1,4-addition (Michael addition). However, in the acid chloride form, 1,2-addition at the carbonyl is kinetically dominant.
    
  • 2-Nitro Group (Electron Withdrawing & Latent Nucleophile):

    • Electronic Effect: The ortho-nitro group exerts a strong electron-withdrawing effect (

      
      ), significantly increasing the electrophilicity of the carbonyl carbon compared to unsubstituted cinnamoyl chloride.
      
    • Steric Effect: Significant steric bulk at the ortho position can retard attack by bulky nucleophiles, requiring optimized solvent systems to maintain reaction rates.

Reactivity Hierarchy
Electrophilic SitePreferred NucleophileReaction TypeKinetic Rank
Carbonyl (C=O)

Amines, Alcohols
Acyl Substitution (1,2)Fastest (Dominant)

-Carbon (C=C)
Thiols, Cuprates, Soft EnolatesConjugate Addition (1,4)Slow (requires specific conditions)
Nitro (NO

)
Reducing Agents (Fe, H

/Pd)
Reduction to AmineOrthogonal (Post-functionalization)
Mechanistic Pathways
3.1. Dominant Pathway: Nucleophilic Acyl Substitution

Upon exposure to nucleophiles (Nu-H), the reaction proceeds via an addition-elimination mechanism. The base (typically Et


N, Pyridine, or inorganic carbonate) acts as an HCl scavenger to drive the equilibrium forward.

Key Insight: Unlike saturated acid chlorides, the conjugated double bond stabilizes the transition state but also makes the product (acrylamide/ester) susceptible to polymerization if overheated.

ReactionMechanism Start 3-(2-Nitrophenyl) acryloyl chloride TS Tetrahedral Intermediate Start->TS Nucleophilic Attack (1,2-Addition) Nu Nucleophile (R-NH2 / R-OH) Nu->TS Prod Product (Amide / Ester) TS->Prod Elimination of Cl- Byprod HCl (Salt) TS->Byprod

Figure 1: The dominant nucleophilic acyl substitution pathway. 1,2-addition is kinetically favored over 1,4-addition for standard nucleophiles.

Strategic Application: Reductive Cyclization

The most valuable application of this scaffold in drug discovery is the synthesis of quinolin-2(1H)-ones (carbostyrils). This is a two-step "one-pot" equivalent sequence:

  • Intermolecular Acylation: Reaction with an amine creates the amide bond.

  • Intramolecular Cyclization: Reduction of the nitro group unmasks an aniline, which spontaneously (or under acid catalysis) attacks the

    
    -carbon of the double bond (intramolecular Michael addition).
    

Cyclization SM 3-(2-Nitrophenyl)acryloyl Cl Amide o-Nitrocinnamamide (Intermediate) SM->Amide + Primary Amine (Acylation) Aniline o-Aminocinnamamide (Transient) Amide->Aniline Nitro Reduction (Fe/HCl or H2/Pd) Cyclic 3,4-Dihydroquinolin-2(1H)-one Aniline->Cyclic Intramolecular Michael Addition Final Quinolin-2(1H)-one (Oxidized Product) Cyclic->Final Oxidation (DDQ or Air)

Figure 2: The "Latent Nucleophile" strategy. The nitro group serves as a masked aniline, enabling access to heterocycles post-amidation.

Experimental Protocols
5.1. General Protocol: Synthesis of o-Nitrocinnamamides

Standard operating procedure for reacting with primary/secondary amines.

Reagents:

  • 3-(2-Nitrophenyl)acryloyl chloride (1.0 equiv)[1]

  • Amine (1.1 equiv)

  • Triethylamine (1.5 equiv) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

Workflow:

  • Preparation: Dissolve the amine and base in anhydrous DCM under an inert atmosphere (N

    
     or Ar). Cool to 0°C.
    
    • Note: Cooling is critical. The electron-withdrawing nitro group makes this acid chloride highly reactive; uncontrolled exotherms can lead to polymerization or double-bond degradation.

  • Addition: Dissolve 3-(2-Nitrophenyl)acryloyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15–30 minutes.

    • Visual Cue: The solution often turns yellow/orange due to the conjugation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30-50% EtOAc/Hexanes) or LC-MS.

    • Endpoint: Disappearance of the acid chloride (conversion to methyl ester if quenched with MeOH for LCMS).

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM.[2] Wash organic layer with 1M HCl (to remove unreacted amine/base) and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Most cinnamamides precipitate upon addition of hexanes or diethyl ether. Recrystallization from EtOH/Water is preferred over column chromatography to avoid waste.

5.2. Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure anhydrous solvents. Verify reagent quality (acid chloride should be yellow solid/liquid, not white powder which implies acid formation).
Impurity: Michael Adduct Amine attacking Double BondUse stoichiometric amine (1.0 equiv). Keep temp at 0°C. Use non-nucleophilic base (DIPEA) instead of excess amine.
Color/Tars PolymerizationAdd radical inhibitor (e.g., BHT) if reaction requires heating (rarely needed). Protect from light.
Incomplete Reaction Steric Hindrance (2-nitro)Switch solvent to THF or DMF to improve solubility. Increase temperature to 40°C cautiously.
Safety & Handling
  • Corrosivity: Like all acid chlorides, this compound releases HCl gas upon contact with moisture. Handle in a fume hood.

  • Sensitizer: Cinnamoyl derivatives are potential skin sensitizers. Double-gloving (Nitrile) is recommended.

  • Energetic Potential: While not a high explosive, o-nitro compounds can decompose exothermically. Do not distill reaction mixtures to dryness if high temperatures (>100°C) are involved.

References
  • Synthesis of Acryloyl Chloride Derivatives

    • Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System.
    • Source: ChemSusChem (2016).
  • Reactivity of Acid Chlorides with Amines

    • The Reaction of Acyl Chlorides with Ammonia and Primary Amines.[3]

    • Source: ChemGuide (Fundamental Mechanism Verific
  • Reductive Cyclization to Quinolines

    • Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines.
    • Source: Organic Letters (2007).
  • Electrochemical Cyclization Applications

    • Electrochemically driven reductive cycliz
    • Source: Organic & Biomolecular Chemistry (2025).[4]

Sources

Protocols & Analytical Methods

Method

using 3-(2-Nitrophenyl)acryloyl chloride in Friedel-Crafts acylation

This guide outlines the high-precision application of 3-(2-Nitrophenyl)acryloyl chloride (also known as o-nitrocinnamoyl chloride) in Friedel-Crafts acylation. This reagent is a critical "linchpin" intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the high-precision application of 3-(2-Nitrophenyl)acryloyl chloride (also known as o-nitrocinnamoyl chloride) in Friedel-Crafts acylation.

This reagent is a critical "linchpin" intermediate. Unlike simple benzoyl chlorides, it carries two reactive functionalities—an acryloyl (enone) motif and a nitro group . This dual functionality allows for the rapid assembly of (E)-1-aryl-3-(2-nitrophenyl)prop-2-en-1-ones (nitro-chalcones), which are direct precursors to privileged pharmacophores like quinolinones and quinolines via reductive cyclization.

Part 1: Strategic Overview & Mechanistic Logic

The Chemical Challenge

Using 3-(2-Nitrophenyl)acryloyl chloride presents a unique set of competing reactivities that must be managed:

  • The Electrophile: The acyl chloride is the intended electrophile.[1] The o-nitro group exerts a strong electron-withdrawing inductive effect (-I), making the carbonyl carbon highly electrophilic.

  • The Polymerization Risk: The

    
    -unsaturated double bond is susceptible to polymerization or Lewis acid-catalyzed Michael addition, which competes with the desired acylation.
    
  • The Lewis Acid Trap: The nitro group is a Lewis base. It can coordinate with strong Lewis acids (like AlCl

    
    ), potentially requiring hyper-stoichiometric amounts of catalyst to drive the reaction.
    
The Solution: Controlled Activation

To ensure the Friedel-Crafts pathway dominates over polymerization, we utilize a low-temperature activation protocol with a non-nucleophilic solvent (DCM or 1,2-DCE). The goal is to generate the acylium ion at a temperature where the polymerization rate is negligible (


C to 

C).

Part 2: Reaction Mechanism & Pathway

The reaction proceeds via the formation of a resonance-stabilized acylium ion.[1][2][3] The nitro group, while deactivating the ring it is attached to, actually enhances the electrophilicity of the acylium species, accelerating the attack on the substrate (Ar-H).

FriedelCraftsMechanism AcylCl 3-(2-Nitrophenyl) acryloyl chloride Complex Lewis Acid Complex AcylCl->Complex Coordination AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Coordination Substrate Aromatic Substrate (e.g., Anisole) Acylium Acylium Ion (Electrophile) Complex->Acylium - AlCl4- Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Substrate (RDS) Product Nitro-Chalcone Derivative Sigma->Product - H+ (Aromatization) HCl HCl + AlCl3 Sigma->HCl

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation.[4] The acylium ion formation is the critical activation step.

Part 3: Detailed Experimental Protocol

Target: Synthesis of (E)-1-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one (Model Reaction). Scale: 10 mmol.

Reagents & Equipment
  • Reagent A: 3-(2-Nitrophenyl)acryloyl chloride (2.11 g, 10 mmol). Note: Ensure this is a yellow crystalline solid. If dark/oily, recrystallize from hexane/toluene before use.

  • Reagent B: Anisole (1.08 g, 10 mmol).

  • Catalyst: Aluminum Chloride (AlCl

    
    ), anhydrous (1.60 g, 12 mmol). Must be free-flowing powder, not clumps.
    
  • Solvent: Dichloromethane (DCM), anhydrous (50 mL).

  • Apparatus: 3-neck round-bottom flask, N

    
     inlet, addition funnel, thermometer, ice/salt bath.
    
Step-by-Step Methodology

1. Catalyst Suspension (The "Activation" Phase)

  • Flame-dry the glassware and flush with Nitrogen.

  • Charge the flask with AlCl

    
     (1.2 equiv)  and 20 mL anhydrous DCM .
    
  • Cool the suspension to 0°C using an ice bath. Stirring should be vigorous to maintain a suspension.

2. Electrophile Formation

  • Dissolve 3-(2-Nitrophenyl)acryloyl chloride (1.0 equiv) in 15 mL DCM .

  • Add this solution dropwise to the AlCl

    
     suspension over 15 minutes.
    
  • Observation: The solution will likely turn orange or dark red, indicating the formation of the acylium-Lewis acid complex.

  • Stir for an additional 15 minutes at 0°C to ensure complete activation.

3. Substrate Addition (The "Coupling" Phase)

  • Dissolve Anisole (1.0 equiv) in 15 mL DCM .

  • Add the substrate solution dropwise to the reaction mixture.[5]

  • Critical Control: Maintain internal temperature below 5°C . The reaction is exothermic.[5]

  • Once addition is complete, allow the reaction to warm to Room Temperature (20-25°C) and stir for 2–4 hours.

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The acid chloride spot (high R

    
    ) should disappear.
    

4. Quenching & Workup

  • Cool the mixture back to 0°C.

  • Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 10 mL conc. HCl . Caution: Vigorous evolution of HCl gas.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Wash combined organics with:

    • Water (50 mL)

    • Sat. NaHCO

      
       (50 mL) – Removes unreacted acrylic acid byproducts.
      
    • Brine (50 mL)

  • Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    

5. Purification

  • Recrystallize the crude solid from Ethanol or Ethanol/DCM .

  • Expected Yield: 75–85%.

  • Appearance: Yellow needles.

Part 4: Data Analysis & Troubleshooting

Quantitative Parameters
ParameterRecommended RangeImpact of Deviation
Stoichiometry (AlCl

)
1.1 – 1.3 equiv<1.0: Incomplete conversion. >2.0: Increased polymerization/tars.
Temperature (Addition) -5°C to 5°C>10°C: Rapid polymerization of the acryloyl double bond.
Solvent DCM or 1,2-DCENitrobenzene: Hard to remove. Ether/THF: Incompatible (complexes AlCl

).
Reaction Time 2 – 4 hours>12 hours: Degradation of the Michael system.
Troubleshooting Guide
  • Problem: Low Yield / Polymer Formation (Tarring).

    • Cause: Temperature too high during AlCl

      
       addition.
      
    • Fix: Use a cryostat at -10°C for the addition step. Add a radical inhibitor (e.g., BHT, 1 mol%) if the substrate is particularly unreactive.

  • Problem: Incomplete Reaction.

    • Cause: Deactivation of AlCl

      
       by moisture or nitro-group coordination.
      
    • Fix: Increase AlCl

      
       to 1.5 equivalents. Ensure "anhydrous" solvents are truly dry (<50 ppm water).
      
  • Problem: Chlorination of the Double Bond.

    • Cause: HCl accumulation.

    • Fix: Use a nitrogen sweep to remove HCl gas as it forms.

Part 5: Downstream Application (The "Why")

The primary value of this protocol is the generation of precursors for Quinolinones via the Camps Cyclization or reductive cyclization.

Workflow to Quinolinone:

  • Acylation: Form the Nitro-Chalcone (as described above).

  • Reduction: Reduce the -NO

    
     group to -NH
    
    
    
    (using Fe/HCl or SnCl
    
    
    ).
  • Cyclization: The amine intramolecularly attacks the enone (Michael addition followed by oxidation) or the ketone (condensation) to form the heterocycle.

QuinolinoneSynthesis Start 3-(2-Nitrophenyl) acryloyl chloride Step1 Friedel-Crafts Acylation (Protocol Above) Start->Step1 Intermediate Nitro-Chalcone Intermediate Step1->Intermediate Step2 Reduction (Fe/HCl or H2/Pd) Intermediate->Step2 Amine Amino-Chalcone (Transient) Step2->Amine Step3 Intramolecular Cyclization Amine->Step3 Product 2-Quinolinone or 4-Quinolinone Step3->Product

Figure 2: Strategic workflow for converting the acylation product into bioactive quinolinone scaffolds.

References

  • Friedel-Crafts Acylation Mechanism & Scope Source: Master Organic Chemistry. "Friedel-Crafts Acylation of Benzene Reaction Mechanism." URL:[Link]

  • Synthesis of Quinolinones via Friedel-Crafts Precursors Source: National Institutes of Health (PMC). "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." URL:[Link]

  • Intramolecular Friedel-Crafts for Quinoline Synthesis Source: PubMed. "Intramolecular catalytic Friedel-Crafts reactions with allenyl cations for the synthesis of quinolines." URL:[Link]

Sources

Application

Precision Amide Coupling: 3-(2-Nitrophenyl)acryloyl Chloride Application Note

Abstract & Strategic Utility This application note details the optimized protocol for synthesizing amides using 3-(2-Nitrophenyl)acryloyl chloride (also known as o-nitrocinnamoyl chloride). Beyond standard acylation, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Utility

This application note details the optimized protocol for synthesizing amides using 3-(2-Nitrophenyl)acryloyl chloride (also known as o-nitrocinnamoyl chloride). Beyond standard acylation, this reagent is a critical "masked" scaffold in medicinal chemistry. The ortho-nitro group serves as a latent nucleophile; upon amide formation and subsequent reduction, it facilitates an intramolecular Michael-type cyclization to generate quinolin-2(1H)-ones (carbostyrils), a privileged pharmacophore found in drugs like Cilostazol and Brexpiprazole.

This guide addresses the specific challenges of this substrate: mitigating moisture sensitivity, preventing premature Michael addition to the


-unsaturated system, and managing the solubility profile of nitro-aromatics.

Chemical Properties & Handling

Reagent: 3-(2-Nitrophenyl)acryloyl chloride CAS: 1466-48-4 Structure: Ar-CH=CH-COCl (Ar = o-NO₂-Ph)

PropertyDescriptionOperational Implication
Physical State Yellow crystalline solidEasy to weigh, but fines can be irritating (sternutator).
Reactivity High (Acid Chloride)Hydrolyzes rapidly in moist air to the carboxylic acid (white solid).
Solubility Moderate in DCM, THF; Low in HexanesRequires polar aprotic solvents for reaction; precipitates in non-polar ethers.
Stability Moisture/Light SensitiveStore under inert atmosphere at 2–8°C. Darkens upon degradation.

Critical Safety Note: This compound is a lachrymator and corrosive. All operations must be performed in a fume hood.

Core Protocol: Amide Synthesis

Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions, modified anhydrous).

Reagent Preparation (The "Freshness" Rule)

Commercial samples often contain hydrolyzed acid (3-(2-nitrophenyl)acrylic acid), which lowers yield and complicates purification. For critical applications, generate the acid chloride in situ.

In-Situ Generation Protocol:

  • Suspend 3-(2-nitrophenyl)acrylic acid (1.0 equiv) in anhydrous DCM.

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C, followed by a catalytic drop of DMF.

  • Stir at RT for 2 hours (gas evolution ceases).

  • Concentrate in vacuo to remove excess oxalyl chloride.

  • Re-dissolve the resulting yellow solid in fresh anhydrous DCM for the coupling step.

Coupling Procedure

Scale: 1.0 mmol basis.

Materials:

  • Electrophile: 3-(2-Nitrophenyl)acryloyl chloride (1.1 equiv)

  • Nucleophile: Primary or Secondary Amine (1.0 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.2 M concentration)

Step-by-Step Workflow:

  • System Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Amine Solubilization: Add the Amine (1.0 mmol) and Base (1.5 mmol) to the flask. Dissolve in anhydrous DCM (3 mL). Cool the solution to 0°C in an ice bath.

    • Rationale: Low temperature prevents competitive Michael addition of the amine to the double bond.

  • Electrophile Addition: Dissolve 3-(2-Nitrophenyl)acryloyl chloride (1.1 mmol) in anhydrous DCM (2 mL). Add this solution dropwise to the amine mixture over 5–10 minutes.

    • Visual Cue: A white precipitate (amine hydrochloride salt) will form immediately.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check via TLC (System: 30% EtOAc/Hexanes). The acid chloride (high R_f) should disappear; the amide product will be lower R_f but distinct from the starting amine.

  • Quench & Workup:

    • Dilute with DCM (20 mL).

    • Wash 1: 1M HCl (10 mL) – Removes unreacted amine and base.

    • Wash 2: Saturated NaHCO₃ (10 mL) – Hydrolyzes excess acid chloride and removes the resulting acid.

    • Wash 3: Brine (10 mL) – Drying.

  • Isolation: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Experimental Workflow Diagram

G cluster_0 Preparation (0°C) cluster_1 Reaction (RT) cluster_2 Workup start Start: Anhydrous Conditions dissolve Dissolve Amine + Base (DCM/THF) start->dissolve add_ac Dropwise Addition of Acid Chloride dissolve->add_ac Slow Addition warm Warm to RT (Stir 2-4h) add_ac->warm tlc TLC Check (Disappearance of SM) warm->tlc wash_acid Wash: 1M HCl (Remove Amine) tlc->wash_acid Complete wash_base Wash: Sat. NaHCO3 (Remove Acid Byproduct) wash_acid->wash_base dry Dry & Concentrate wash_base->dry product Final Product: 2-Nitrocinnamamide dry->product

Figure 1: Standard operating procedure for amide coupling with 2-nitrocinnamoyl chloride.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are anhydrous. Use in-situ generation (Section 3.1).
Complex Mixture (TLC) Michael AdditionThe amine attacked the alkene, not the carbonyl. Strictly maintain 0°C during addition. Add acid chloride to the amine, not vice-versa.
Black/Tar Formation PolymerizationRadical polymerization of the double bond. Add a radical inhibitor (e.g., BHT) if heating is required (rare). Keep away from light.
Precipitate in Reaction Amine Salt FormationThis is normal (Et₃N·HCl). Ensure stirring is vigorous. If the product precipitates, add more THF or DMF.

Downstream Application: Quinolinone Synthesis

The strategic value of this amide lies in its reduction. The nitro group is reduced to an aniline, which spontaneously (or with heat) cyclizes onto the alkene to form the quinolin-2-one scaffold.

Mechanism of Action[1][2][3][4][5][6][7]
  • Amide Formation: Described above.

  • Nitro Reduction: Fe/AcOH or H₂/Pd-C reduces –NO₂ to –NH₂.

  • Cyclization: The new amino group attacks the

    
    -carbon of the double bond (intramolecular Michael addition) followed by oxidation/elimination to restore aromaticity/conjugation, yielding the lactam.
    

Pathway node1 3-(2-Nitrophenyl)acryloyl Chloride node2 Intermediate Amide (2-Nitrocinnamamide) node1->node2 Primary Amine DCM, TEA, 0°C node3 Reduced Intermediate (2-Aminocinnamamide) node2->node3 Reduction (Fe/AcOH or H2/Pd) node4 Target Scaffold Quinolin-2(1H)-one node3->node4 Intramolecular Cyclization (Spontaneous or Heat)

Figure 2: Synthetic pathway from acid chloride to bioactive quinolinone scaffold.

References

  • General Amide Synthesis: Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link

  • Quinolinone Cyclization: Zhang, Q., et al. (2017).[2] A Facile and Efficient Intramolecular Cyclization of Readily Available N-Aryl Cinnamides Promoted by Triflic Anhydride.[2] Synthesis, 49, 4996-5002.[2] Link

  • Reductive Cyclization Context: Simpson, J. C. E., et al. (1945). Cinnolines. Part I. Some derivatives of 4-phenylcinnoline-3-carboxylic acid. Journal of the Chemical Society, 646-657. (Classic foundation for nitro-cinnamoyl cyclizations). Link

Sources

Method

Application Note: Synthesis of o-Nitrocinnamate Esters via Esterification of 3-(2-Nitrophenyl)acryloyl Chloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Scientific Rationale & Mechanistic Insights The synthesis of o-nitrocinnam...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Scientific Rationale & Mechanistic Insights

The synthesis of o-nitrocinnamate esters (3-(2-nitrophenyl)acrylate esters) is a critical transformation in medicinal chemistry and organic synthesis. These esters serve as highly versatile privileged scaffolds, primarily acting as precursors for the construction of complex nitrogen-containing heterocycles[1].

Through intramolecular reductive cyclization (using reagents like


, 

, or transition-metal catalyzed carbonylation), the o-nitro group is reduced to an aniline or nitroso intermediate, which subsequently attacks the

-unsaturated ester to yield quinolines, quinolinones, or indoles[1][2]. Furthermore, o-nitrocinnamates are key substrates in cycloaddition reactions, such as the TosMIC (toluenesulfonylmethyl isocyanide) reaction, to generate complex 2H-pyrrolo[3,4-c]quinoline derivatives targeting the central nervous system[3].
Mechanistic Causality

The reaction between 3-(2-nitrophenyl)acryloyl chloride and an alcohol proceeds via nucleophilic acyl substitution .

  • The Role of the Base (Triethylamine/Pyridine): The base acts as an acid scavenger, neutralizing the

    
     byproduct. This drives the reaction equilibrium forward and prevents acid-catalyzed side reactions (such as the addition of 
    
    
    
    across the alkene).
  • The Role of DMAP (4-Dimethylaminopyridine): While primary alcohols may react efficiently with the acyl chloride alone, secondary and tertiary alcohols suffer from steric hindrance. DMAP acts as a nucleophilic catalyst, attacking the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is orders of magnitude more reactive toward sterically hindered alcohols than the parent acyl chloride, ensuring high conversion rates.

Downstream Application & Workflow Diagrams

ReactionWorkflow Prep 1. Preparation Anhydrous DCM N2 Atmosphere Cool to 0 °C Add 2. Addition Dropwise Acyl Chloride Addition Prep->Add React 3. Reaction Stir at RT Monitor via TLC Add->React Workup 4. Work-up HCl, NaHCO3, Brine Washes React->Workup Purify 5. Purification Silica Gel Chromatography Workup->Purify

Fig 1. Step-by-step experimental workflow for the esterification process.

DownstreamPathways Start 3-(2-Nitrophenyl)acryloyl chloride + Alcohol (R-OH) Intermediate o-Nitrocinnamate Ester Start->Intermediate TEA, DMAP, DCM RedCycl Reductive Cyclization (SnCl2, Fe/HCl, or Pd/C) Intermediate->RedCycl Reduction TosMIC Cycloaddition (TosMIC + Base) Intermediate->TosMIC Base-promoted Quinoline Quinolines / Indoles RedCycl->Quinoline Pyrrolo 2H-Pyrrolo[3,4-c]quinolines TosMIC->Pyrrolo

Fig 2. Downstream synthetic applications of o-nitrocinnamate esters in N-heterocycle synthesis.

Materials and Reagents

ReagentRoleEquivalentsNotes
3-(2-Nitrophenyl)acryloyl chloride Electrophile1.0 eqCAS: 52162-78-4. Moisture sensitive; store under inert gas.
Alcohol (R-OH) Nucleophile1.1 - 1.5 eqDry over molecular sieves prior to use.
Triethylamine (TEA) Acid Scavenger2.0 eqDistilled over

.
DMAP Nucleophilic Catalyst0.05 - 0.5 eqVaries based on alcohol sterics (See Table 2).
Dichloromethane (DCM) Solvent0.1 - 0.2 MAnhydrous.

Self-Validating Experimental Protocol

Step 1: System Preparation
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Argon or Nitrogen.

  • Add the Alcohol (1.2 mmol) and DCM (10 mL) to the flask.

  • Add Triethylamine (2.0 mmol) and DMAP (0.1 mmol).

  • Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: Cooling to 0 °C suppresses the exothermic degradation of the acyl chloride and prevents potential polymerization of the

    
    -unsaturated system.
    
Step 2: Reaction Execution
  • In a separate dry vial, dissolve 3-(2-Nitrophenyl)acryloyl chloride (1.0 mmol) in anhydrous DCM (5 mL).

  • Add the acyl chloride solution dropwise to the reaction flask over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours depending on the alcohol.

Step 3: Self-Validating Work-up
  • Checkpoint 1 (Reaction Completion): Analyze the mixture via TLC (Hexane:EtOAc 4:1). The highly UV-active ester product will typically elute at

    
    , while hydrolyzed cinnamic acid remains near the baseline.
    
  • Quench the reaction by adding 10 mL of deionized water.

  • Transfer to a separatory funnel and extract the organic layer.

  • Wash the organic layer with 1M HCl (2 × 10 mL). Causality: This protonates and removes excess TEA and DMAP into the aqueous phase.

  • Wash with Saturated

    
      (2 × 10 mL).
    
    • Checkpoint 2: Ensure the aqueous phase is basic (pH > 8). This guarantees the complete removal of any 3-(2-nitrophenyl)acrylic acid (formed via trace moisture hydrolysis) as a water-soluble sodium salt.

  • Wash with brine (10 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 4: Purification & Characterization
  • Purify the crude residue via flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient.

  • Checkpoint 3 (Product Integrity): Validate the product via

    
    H NMR. For example, in the synthesis of methyl 2-nitrocinnamate, the characteristic trans-alkene protons must appear as two distinct doublets at 
    
    
    
    6.37 ppm and
    
    
    8.10 ppm with a large coupling constant (
    
    
    Hz)[4]. The preservation of this coupling constant confirms that the alkene did not undergo unwanted Michael addition during the basic reaction conditions.

Quantitative Data: Optimization by Alcohol Class

The steric bulk of the nucleophile dictates the reaction kinetics. The protocol must be adjusted according to the data summarized below:

Table 2: Reaction Optimization and Expected Yields

Alcohol ClassExample SubstrateDMAP RequirementReaction Time (RT)Expected Yield
Primary Methanol, Ethanol0.05 eq (Catalytic)2 - 4 hours85 - 99%
Secondary Isopropanol, Cyclohexanol0.1 - 0.2 eq6 - 12 hours70 - 85%
Tertiary tert-Butanol0.5 - 1.0 eq12 - 24 hours40 - 60%*

*Troubleshooting Note for Tertiary Alcohols: If yields remain low (<40%) due to severe steric clash, transition from an amine-base system to an alkoxide system. Pre-treat the tertiary alcohol with Sodium Hydride (


) in THF to form the highly nucleophilic alkoxide before adding the acyl chloride.

References

  • ChemicalBook. METHYL 2-NITROCINNAMATE synthesis. Retrieved from:[4]

  • SciSpace. Synthesis of N-Heterocycles via Intramolecular Reductive Cyclizations of ω-Nitroalkenes. Retrieved from:[1]

  • AIR Unimi. Transition Metal Catalyzed Reductive Cyclization Reactions of Nitroarenes and Nitroalkenes. Retrieved from:[2]

  • Semantic Scholar. A general, versatile synthesis of 2H-pyrrolo[3,4-c]quinolines via tosylmethylisocyanide reaction. Retrieved from:[3]

Sources

Application

Application Note: High-Sensitivity HPLC Analysis of Aliphatic Nucleophiles Using 3-(2-Nitrophenyl)acryloyl Chloride

Abstract The detection of aliphatic alcohols, amines, and carbohydrates by HPLC is frequently hampered by their lack of a significant chromophore. This application note details a robust protocol for using 3-(2-Nitropheny...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The detection of aliphatic alcohols, amines, and carbohydrates by HPLC is frequently hampered by their lack of a significant chromophore. This application note details a robust protocol for using 3-(2-Nitrophenyl)acryloyl chloride (3-NPAC) as a pre-column derivatizing agent. By introducing a highly conjugated nitrophenyl-acryloyl moiety, this reagent significantly enhances UV-Vis absorbance (typically


 ~260–300 nm) and improves retention on reverse-phase columns. This guide provides a validated workflow for researchers requiring low-level quantification of non-absorbing nucleophiles in complex matrices.

Introduction & Principle

The Challenge

Many pharmacologically relevant compounds—such as fatty alcohols, aminoglycosides, and aliphatic polyamines—lack the conjugated


-systems required for sensitive UV detection. Direct analysis often relies on refractive index (RI) or evaporative light scattering detection (ELSD), which suffer from lower sensitivity and baseline instability compared to UV-Vis or Fluorescence detection.
The Solution: 3-(2-Nitrophenyl)acryloyl Chloride

3-(2-Nitrophenyl)acryloyl chloride acts as an "amplifier" tag. Its structure features a nitro-substituted benzene ring conjugated with an acryloyl (vinyl carbonyl) group.

Key Advantages:

  • High Molar Absorptivity: The extended conjugation (

    
     transitions) provides a strong UV response, typically 10–50 times higher than simple benzoyl derivatives.
    
  • Red-Shifted Absorption: The nitro group shifts absorbance away from the solvent cutoff (<210 nm) to a more selective region (254–280 nm), reducing background noise.

  • Hydrophobicity: The tag increases the lipophilicity of polar analytes, improving retention and peak shape on C18 stationary phases.

Reaction Mechanism

The derivatization proceeds via a Nucleophilic Acyl Substitution .[1] The nucleophilic oxygen (of an alcohol) or nitrogen (of an amine) attacks the carbonyl carbon of the acid chloride.[1] A base (typically Pyridine or Triethylamine) is required to neutralize the liberated HCl and drive the equilibrium forward.[1]

ReactionMechanism Reagent 3-(2-Nitrophenyl)acryloyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Attack Analyte Analyte (R-OH / R-NH2) (Nucleophile) Analyte->Intermediate Product Derivatized Analyte (Ester/Amide) Intermediate->Product Elimination of Cl- Salt Byproduct (Base-HCl Salt) Intermediate->Salt Base Base (Pyridine/TEA) Base->Salt Scavenges HCl

Figure 1: Reaction mechanism showing the acylation of a generic nucleophile by 3-NPAC.

Materials & Instrumentation

Reagents
  • Derivatizing Agent: 3-(2-Nitrophenyl)acryloyl chloride (>97% purity). Note: Store in a desiccator at 4°C. Hydrolysis yields the corresponding acid, which is non-reactive.

  • Solvents: Acetonitrile (ACN), Tetrahydrofuran (THF) – HPLC Grade, Anhydrous.

  • Catalyst/Base: Pyridine (anhydrous) or Triethylamine (TEA) + 4-Dimethylaminopyridine (DMAP) as a catalyst.

  • Quenching Agent: Ethanolamine or water.

Instrumentation
  • HPLC System: Binary gradient pump, thermostatted column compartment.

  • Detector: UV-Vis (Variable Wavelength) or Diode Array Detector (DAD).

  • Column: C18 (Octadecyl) Reverse Phase, e.g., 150 mm x 4.6 mm, 3.5 µm particle size.

Experimental Protocol

This protocol is optimized for the derivatization of primary/secondary alcohols and amines .

Preparation of Stock Solutions
  • Reagent Solution (50 mM): Dissolve 105 mg of 3-(2-Nitrophenyl)acryloyl chloride in 10 mL of anhydrous Acetonitrile (ACN). Prepare fresh daily.

  • Analyte Standard: Prepare a 1.0 mg/mL stock of the target analyte in ACN.

  • Base Solution: Pure anhydrous Pyridine.

Derivatization Procedure (Step-by-Step)
StepActionCritical Technical Note
1 Aliquot Transfer 100 µL of Analyte Standard (or Sample) into a 1.5 mL amber glass vial.
2 Basify Add 50 µL of Pyridine.
3 React Add 100 µL of Reagent Solution. Cap tightly and vortex for 10s.
4 Incubate Heat block at 60°C for 20–30 minutes .
5 Quench Add 50 µL of Ethanolamine (or 10% water in ACN). Incubate 5 min.
6 Dilute Dilute to 1.0 mL with Mobile Phase A (Water/ACN mix).
7 Filter Filter through 0.22 µm PTFE filter into HPLC vial.
HPLC Method Parameters
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (primary) and 280 nm (secondary).

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–15 min: 10%

      
       90% B (Linear ramp)
      
    • 15–20 min: 90% B (Wash)

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_react Reaction cluster_analysis Analysis S1 Sample/Standard (100 µL) S2 Add Base (50 µL Pyridine) S1->S2 S3 Add Reagent (100 µL 3-NPAC) S2->S3 R1 Vortex & Incubate 60°C, 30 min S3->R1 R2 Quench Excess Reagent (Ethanolamine) R1->R2 A1 Filter (0.22 µm) R2->A1 A2 HPLC-UV Injection (254 nm) A1->A2

Figure 2: Operational workflow from sample preparation to HPLC injection.

Method Validation & Performance

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.

Specificity

The "Blank" injection (Solvent + Reagent + Quench) will show a peak for the quenched reagent (e.g., N-(2-hydroxyethyl)-3-(2-nitrophenyl)acrylamide). This peak must be chromatographically resolved from the analyte derivative.

  • Tip: The reagent-related peaks typically elute earlier than the derivatized fatty alcohols or lipophilic amines due to the polarity of the quenching agent.

Linearity & Sensitivity
  • Linearity: Expected

    
     over the range of 1–100 µg/mL.
    
  • LOD (Limit of Detection): Typically 10–50 ng/mL (S/N = 3), depending on the analyte's molecular weight.

  • Stability: Derivatives are generally stable for 48 hours at 4°C in the autosampler.

Comparative Sensitivity Data
Analyte ClassDetection (Underivatized)Detection (3-NPAC Derivative)Fold Improvement
Fatty Alcohols RI / ELSD (Low Sensitivity)UV 254 nm (High Sensitivity)~50x
Aliphatic Amines None (UV Transparent)UV 254 nm (High Sensitivity)>100x
Amino Acids UV 200-210 nm (Noisy)UV 254 nm (Stable Baseline)~20x

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Small Peak Wet solvents (Hydrolysis).Ensure ACN and Pyridine are anhydrous. Use molecular sieves.
Ghost Peaks Excess reagent not quenched.Increase incubation time with Ethanolamine.
Precipitate in Vial Pyridinium salts insolubility.Filter samples; ensure sufficient dilution with mobile phase.
Peak Tailing Residual free silanols on column.Use a column with high carbon load or end-capping; add 0.1% TEA to mobile phase.

References

  • Save My Exams. Reaction of Acyl Chlorides with Alcohols and Phenols.[3] [Link]

  • Chemguide. The Reaction of Acyl Chlorides with Ammonia and Primary Amines. [Link]

  • SIELC Technologies. Separation of 3-(2-Nitrophenyl)propionic acid on Newcrom R1 HPLC column. [Link]

Sources

Method

Optimized Schotten-Baumann Acylation Protocols using 3-(2-Nitrophenyl)acryloyl Chloride

[1] Abstract & Strategic Value This guide details the optimized conditions for acylating amines and amino acids using 3-(2-Nitrophenyl)acryloyl chloride (also known as o-nitrocinnamoyl chloride).[1] While standard acylat...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Value

This guide details the optimized conditions for acylating amines and amino acids using 3-(2-Nitrophenyl)acryloyl chloride (also known as o-nitrocinnamoyl chloride).[1] While standard acylation methods (e.g., DCM/TEA) exist, Schotten-Baumann conditions offer distinct advantages for this specific reagent: they tolerate aqueous-soluble nucleophiles (like amino acids) and provide a "green" alternative by sequestering the acidic byproduct in the aqueous phase.

Key Application: This reaction is a critical first step in the synthesis of quinolinones and indoles via reductive cyclization. The o-nitro group serves as a latent amine; once the amide bond is formed, reduction (e.g., Fe/AcOH or H2/Pd) triggers intramolecular cyclization, a scaffold common in kinase inhibitors and antimicrobial agents.[2]

Chemical Context & Mechanistic Insights

The Reagent: 3-(2-Nitrophenyl)acryloyl Chloride

Unlike simple alkyl acid chlorides, this reagent presents a "Push-Pull" conflict:[1]

  • Electrophilicity (High): The o-nitro group is strongly electron-withdrawing, making the carbonyl carbon highly reactive toward nucleophiles.

  • Hydrolytic Instability: This same activation makes the reagent prone to rapid hydrolysis by water (the solvent in Schotten-Baumann).

  • Conjugation Risks: The

    
    -unsaturated system acts as a Michael acceptor. High temperatures or excess amine can lead to unwanted conjugate addition.
    
The Schotten-Baumann Advantage

The biphasic system (Organic/Aqueous) protects the reagent.[3] The reaction occurs at the interface. The organic solvent solubilizes the acid chloride, while the aqueous base acts as a "proton sink" for the HCl generated, preventing the amine nucleophile from becoming protonated (and thus unreactive).[4]

Critical Control Parameter: pH Window

  • pH < 8: Amine is protonated (

    
    ) 
    
    
    
    Reaction stalls.[1]
  • pH > 11: Hydroxide ion concentration is too high

    
     Rapid hydrolysis of the acid chloride to o-nitrocinnamic acid.
    
  • Target: Maintain pH 8.5 – 10.0 .

Experimental Workflows (Decision Logic)

Before selecting a protocol, determine the solubility profile of your nucleophile.

G Start Start: Select Nucleophile Solubility Is Nucleophile Water Soluble? Start->Solubility Yes Yes (e.g., Amino Acids) Solubility->Yes Hydrophilic No No (e.g., Anilines, Alkyl amines) Solubility->No Hydrophobic MethodA Method A: Homogeneous/Semi-Aqueous (THF/Water or Acetone/Water) Yes->MethodA MethodB Method B: Classical Biphasic (DCM/Water or EtOAc/Water) No->MethodB Control Critical Control: Maintain 0°C to prevent Michael Addition MethodA->Control MethodB->Control

Figure 1: Decision tree for solvent system selection based on nucleophile solubility.

Detailed Protocols

Protocol A: Semi-Aqueous Conditions (For Amino Acids)

Best for: L-Phenylalanine, Glycine, and other zwitterionic species.[1][2]

Reagents:

  • Nucleophile: Amino Acid (1.0 equiv)[1]

  • Electrophile: 3-(2-Nitrophenyl)acryloyl chloride (1.1 equiv)[1]

  • Base: NaOH (2.0 equiv total) or

    
     (2.5 equiv)[1][2]
    
  • Solvent: THF/Water (1:1 ratio)[1][2]

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve the amino acid (10 mmol) in 1N NaOH (20 mL, 20 mmol). Ensure the solution is clear.

    • Note: The first equivalent of base neutralizes the carboxylic acid of the amino acid; the second equivalent keeps the amine deprotonated.

  • Cooling: Chill the aqueous solution to 0–4°C using an ice bath.

  • Preparation of Electrophile: Dissolve 3-(2-Nitrophenyl)acryloyl chloride (11 mmol) in minimal anhydrous THF (approx. 10-15 mL).

  • Addition: Add the acid chloride solution dropwise to the stirring amino acid solution over 30 minutes.

    • Critical: Vigorous stirring is essential to disperse the acid chloride before it hydrolyzes.

  • Reaction: Allow to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup (Acidification Precipitation):

    • Evaporate the bulk of the THF under reduced pressure (rotary evaporator).

    • Cool the remaining aqueous layer to 0°C.[5]

    • Slowly acidify with 1N HCl to pH ~2.

    • Result: The product (N-acylated amino acid) should precipitate as a solid.

    • Filter, wash with cold water, and dry.[2]

Protocol B: Classical Biphasic Conditions (For Hydrophobic Amines)

Best for: Anilines, Benzylamines, secondary amines.[2]

Reagents:

  • Nucleophile: Amine (1.0 equiv)[1][2]

  • Electrophile: 3-(2-Nitrophenyl)acryloyl chloride (1.1 equiv)[1]

  • Base: 10% Aqueous

    
     or 1N NaOH.[1]
    
  • Solvent: Dichloromethane (DCM).[5][6]

Step-by-Step:

  • Biphasic Setup: In a flask, combine the amine (10 mmol) in DCM (20 mL) and the aqueous base (20 mL).

  • Cooling: Cool the biphasic mixture to 0°C with rapid stirring.

  • Addition: Dissolve the acid chloride (11 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture.

  • Monitoring: Monitor pH of the aqueous layer using pH paper. If it drops below 8, add more base dropwise.[2]

  • Completion: Stir for 3–4 hours.

  • Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

  • Wash: Wash the organic layer with:

    • 1x 1N HCl (removes unreacted amine).

    • 1x 1N NaOH (removes hydrolyzed o-nitrocinnamic acid byproduct).[1]

    • 1x Brine.

  • Isolation: Dry over

    
    , filter, and concentrate.
    

Quantitative Data & Troubleshooting

Solvent Compatibility Table
Solvent SystemPhase BehaviorRecommended ForProsCons
DCM / Water BiphasicHydrophobic AminesExcellent separation; protects acid chloride.[1]Not suitable for amino acids.
THF / Water Monophasic*Amino AcidsSolubilizes polar substrates.Higher hydrolysis risk; requires excess reagent.
Acetone / Water MonophasicGeneral PurposeEasy removal of solvent.Acetone can react with strong amines (Schiff base) - Rare but possible.[1]
EtOAc / Water BiphasicGreen ChemistrySafer than DCM.Product might precipitate prematurely.

*Becomes biphasic if salt concentration is high (salting out).[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Recovery of Acid Rapid Hydrolysis1. Lower temperature to -5°C.2. Increase stirring speed (mass transfer limitation).3. Use Carbonate buffer instead of NaOH (lower pH spike).
Side Product: Michael Adduct Conjugate Addition1. strictly maintain 0°C.2. Avoid large excess of amine.3. Ensure acid chloride is added to the amine, not vice versa.
Oiling out / Gumming Product insolubilitySwitch solvent system (e.g., from DCM to THF/EtOAc) or add a Phase Transfer Catalyst (TBAB, 1 mol%).[2]

Mechanistic Pathway Visualization

The following diagram illustrates the competition between the desired Amidation and the undesired Hydrolysis/Michael Addition pathways.

ReactionPath Reagent 3-(2-Nitrophenyl) acryloyl chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Hydrolysis Byproduct: o-Nitrocinnamic Acid Reagent->Hydrolysis H2O attack (If pH > 11 or Temp High) Amine Amine (R-NH2) Amine->Intermediate Base OH- / Base Base->Intermediate Neutralizes HCl Base->Hydrolysis Catalyzes Product DESIRED PRODUCT (Acrylamide) Intermediate->Product -Cl (Fast) Michael Side Product: Beta-amino acid deriv. Product->Michael Excess Amine (If Temp > RT)

Figure 2: Mechanistic pathways showing the competition between acylation, hydrolysis, and conjugate addition.[1][2]

Safety & Handling

  • Corrosivity: 3-(2-Nitrophenyl)acryloyl chloride is corrosive and a lachrymator.[1] Handle only in a fume hood.

  • Sensitizer: Acryloyl derivatives are potent skin sensitizers. Double-gloving (Nitrile) is recommended.[1]

  • Explosion Hazard (Distillation): If synthesizing the acid chloride from the acid, do not distill the product to dryness, as nitrocinnamoyl derivatives can be thermally unstable.

References

  • Schotten-Baumann Reaction Mechanism & Conditions.

    • Source: Organic Chemistry Portal.[7]

    • URL:[Link][1][2]

  • Synthesis of Amides via Acyl Chlorides (General Protocols).

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2]

    • Context: Standard biphasic acyl
  • Reactivity of Cinnamoyl Chloride Deriv

    • Source: BenchChem Technical Data.[5]

  • Prepar

    • Source: PrepChem - Preparation of Acryloyl Chloride.[1]

    • URL:[Link][1][2]

  • Acyl

    • Source: LibreTexts Chemistry - Synthesis of Peptides.[1]

    • URL:[Link]

Sources

Application

synthesis of N-substituted acrylamides using 3-(2-Nitrophenyl)acryloyl chloride

Application Note: Synthesis of N-Substituted 3-(2-Nitrophenyl)acrylamides Abstract This application note details the optimized protocol for synthesizing N-substituted 3-(2-nitrophenyl)acrylamides (also known as N-substit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of N-Substituted 3-(2-Nitrophenyl)acrylamides

Abstract

This application note details the optimized protocol for synthesizing N-substituted 3-(2-nitrophenyl)acrylamides (also known as N-substituted 2-nitrocinnamamides) via nucleophilic acyl substitution using 3-(2-nitrophenyl)acryloyl chloride. These acrylamides are critical intermediates in the synthesis of nitrogen heterocycles, particularly quinolin-2(1H)-ones , which are accessed via reductive cyclization (e.g., Cadogan-Sundberg synthesis). This guide provides a robust, scalable methodology emphasizing anhydrous coupling conditions to maximize yield and minimize hydrolysis byproducts.

Introduction & Mechanistic Rationale

The synthesis relies on the Schotten-Baumann reaction principle , where an acid chloride reacts with a primary or secondary amine.

  • The Electrophile: 3-(2-Nitrophenyl)acryloyl chloride. The electron-withdrawing nitro group (

    
    ) at the ortho position deactivates the aromatic ring but does not significantly hinder the reactivity of the acyl chloride. However, the conjugated alkene (
    
    
    
    -unsaturation) makes the carbonyl carbon slightly less electrophilic than saturated analogs due to resonance, yet it remains highly reactive toward amines.
  • The Nucleophile: Primary or secondary amines (aliphatic or aromatic).

  • The Base: An organic base (Triethylamine or DIPEA) is strictly required to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.

Reaction Scheme


(Where Ar = 2-Nitrophenyl)

Experimental Workflow Visualization

The following diagram outlines the logical flow from reagent preparation to final isolation.

SynthesisWorkflow Start Start: 2-Nitrocinnamic Acid Activation Activation: SOCl2 / DMF (cat) Reflux, 2h Start->Activation Chlorination AcidChloride Intermediate: 3-(2-Nitrophenyl)acryloyl Chloride Activation->AcidChloride Evaporation of SOCl2 Coupling Coupling: Amine (1.1 eq) + Et3N (1.5 eq) DCM, 0°C to RT AcidChloride->Coupling Add dropwise to Amine Quench Quench: 1M HCl Wash Coupling->Quench Reaction Complete (TLC) Workup Workup: NaHCO3 Wash -> Brine -> Dry (MgSO4) Quench->Workup Phase Separation Purification Purification: Recrystallization (EtOH) or Flash Column Workup->Purification Crude Solid Final Product: N-Substituted Acrylamide Purification->Final

Figure 1: Step-by-step workflow for the synthesis of N-substituted 2-nitrocinnamamides.

Materials & Equipment

ReagentRoleSpecifications
3-(2-Nitrophenyl)acryloyl chloride ElectrophileFreshly prepared or commercial (>95%). Note: Solid, mp ~72-76°C.
Amine (R-NH₂) Nucleophile1.0 – 1.1 equivalents. Dry.
Triethylamine (TEA) Base1.2 – 1.5 equivalents. Distilled over KOH if possible.
Dichloromethane (DCM) SolventAnhydrous (dried over molecular sieves).
1M HCl Wash SolutionFor removing unreacted amine.
Sat. NaHCO₃ Wash SolutionFor removing unreacted acid/HCl.

Equipment:

  • 3-neck round-bottom flask (flame-dried).

  • Addition funnel (pressure-equalizing).

  • Inert gas line (Nitrogen or Argon).[1]

  • Ice-water bath.

Detailed Protocol

Step 1: Preparation of the Reaction Vessel
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Flame-dry the apparatus under vacuum and backfill with nitrogen (repeat 3x) to ensure an anhydrous environment. Moisture will hydrolyze the acid chloride back to 2-nitrocinnamic acid.

Step 2: Solubilization of Amine
  • Add the Amine (10.0 mmol, 1.0 eq) and Triethylamine (15.0 mmol, 1.5 eq) to the flask.

  • Dissolve in anhydrous DCM (30 mL).

  • Cool the solution to 0°C using an ice-water bath. Stir for 10 minutes.

Step 3: Addition of Acid Chloride
  • Dissolve 3-(2-Nitrophenyl)acryloyl chloride (10.0 mmol, 1.0 eq) in anhydrous DCM (10 mL) in a separate vial.

  • Transfer this solution to the addition funnel.

  • Crucial Step: Add the acid chloride solution dropwise to the cold amine solution over 15–20 minutes.

    • Why? The reaction is exothermic.[2] Rapid addition can cause localized overheating, leading to side reactions (e.g., dimerization) or boiling of the solvent.

  • Once addition is complete, allow the reaction to warm to Room Temperature (RT) naturally.

  • Stir at RT for 2–4 hours . Monitor by TLC (typically 30% EtOAc/Hexanes). The acid chloride spot (high Rf) should disappear, and a new amide spot (lower Rf) should appear.

Step 4: Workup
  • Dilute the reaction mixture with additional DCM (50 mL).

  • Transfer to a separatory funnel.

  • Acid Wash: Wash with 1M HCl (2 x 30 mL).

    • Purpose: Protonates and removes unreacted amine and the triethylamine.

  • Base Wash: Wash with Saturated NaHCO₃ (2 x 30 mL).

    • Purpose: Neutralizes residual HCl and removes any hydrolyzed 2-nitrocinnamic acid.

  • Brine Wash: Wash with saturated NaCl solution (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ .

  • Filter and concentrate under reduced pressure (Rotovap) to yield the crude solid.

Step 5: Purification
  • Recrystallization (Preferred): Most 2-nitrocinnamamides are solids. Recrystallize from hot Ethanol or an Ethanol/Water mixture.

  • Flash Chromatography: If the product is an oil or impure, purify via silica gel chromatography using a gradient of Hexanes:Ethyl Acetate (starting 90:10 to 60:40).

Chemical Mechanism

The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism (Addition-Elimination).

Mechanism Reactants Reactants: Acid Chloride + Amine Intermediate Tetrahedral Intermediate (Zwitterion) Reactants->Intermediate Nucleophilic Attack Transition Cl- Elimination & Deprotonation Intermediate->Transition Collapse of C-O- Product Product: Amide + Et3N-HCl Transition->Product Fast

Figure 2: Mechanism of nucleophilic acyl substitution.

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon of the acid chloride.

  • Tetrahedral Intermediate: A zwitterionic intermediate forms (O- and N+).

  • Elimination: The carbonyl reforms, expelling the chloride ion (Cl-) as a good leaving group.

  • Deprotonation: The base (Triethylamine) removes the proton from the nitrogen, neutralizing the HCl and forming the stable amide.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is flame-dried; use fresh anhydrous DCM.
Impure Product (Acid present) Incomplete washingEnsure the NaHCO₃ wash is thorough (pH ~8).
Oiling out Product is not crystallineTriturate the crude oil with cold diethyl ether or pentane to induce crystallization.
Starting Material Remains Steric HindranceIf using bulky amines (e.g., tert-butylamine), increase reaction time to 12h or reflux gently (40°C).

References

  • BenchChem. (2025).[2] Synthesis of Acryloyl Chloride from Acrylic Acid: An In-depth Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2024). Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines. PubMed. Retrieved from

  • Chemistry LibreTexts. (2020). Reactions of Amines with Acid Chlorides. Retrieved from

  • Common Organic Chemistry. (2023). Amide Synthesis from Acid Chlorides: Standard Protocols. Retrieved from

Sources

Method

Application Note: Strategic Development of Cinnamic Acid Derivatives for Anticancer and Antimicrobial Therapeutics

[1] Executive Summary & Chemical Rationale Cinnamic acid (3-phenyl-2-propenoic acid) is a privileged structure in medicinal chemistry due to its presence in the phenylpropanoid pathway.[1] Its pharmacological versatility...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Rationale

Cinnamic acid (3-phenyl-2-propenoic acid) is a privileged structure in medicinal chemistry due to its presence in the phenylpropanoid pathway.[1] Its pharmacological versatility stems from its


-unsaturated carbonyl moiety , which acts as a Michael acceptor. This electrophilic site allows covalent interaction with nucleophilic residues (e.g., cysteine thiols) on target proteins, such as enzymes involved in cell wall synthesis or histone regulation.

This guide moves beyond basic literature reviews to provide actionable protocols for synthesizing and validating Cinnamic Acid Derivatives (CADs). We focus on two primary therapeutic avenues:

  • Anticancer: Inhibition of Histone Deacetylases (HDACs) to induce apoptosis.[2][3]

  • Antimicrobial: Membrane disruption and oxidative stress induction in multidrug-resistant (MDR) strains.

Structure-Activity Relationship (SAR) Engineering

To design effective CADs, one must manipulate three specific regions of the scaffold.[4] The following logic governs the derivatization strategy:

The SAR Logic Flow
  • Region A (Aromatic Ring): Dictates affinity and solubility. Electron-donating groups (e.g., -OH, -OMe) generally enhance antioxidant capacity and HDAC binding, while lipophilic groups (e.g., -Cl, -Br) improve microbial membrane penetration.

  • Region B (Linker): The geometry of the double bond (cis/trans) is critical. The trans-isomer is thermodynamically stable and biologically predominant.

  • Region C (Carboxylic Acid): The "warhead." Conversion to hydroxamic acids (-CONHOH) creates potent HDAC inhibitors (zinc-binding group). Conversion to esters/amides increases lipophilicity for antimicrobial action.[4]

SAR_Logic Scaffold Cinnamic Acid Scaffold Ring Aromatic Ring (Hydrophobicity/Affinity) Scaffold->Ring Linker Alkenyl Linker (Rigidity/Geometry) Scaffold->Linker Tail Carboxyl Head (The 'Warhead') Scaffold->Tail HDAC HDAC Inhibition (Anticancer) Ring->HDAC Add -OH/-OMe (H-Bonding) Membrane Membrane Disruption (Antimicrobial) Ring->Membrane Add Halogens (Lipophilicity) Tail->HDAC Hydroxamic Acid (Zn2+ Chelation) Tail->Membrane Ester/Amide (Permeability)

Caption: Figure 1. Rational design logic for directing Cinnamic Acid Derivatives toward specific therapeutic endpoints.

Anticancer Application: HDAC Inhibition & Apoptosis[3][4][5]

Mechanism of Action

Many CADs function as Histone Deacetylase Inhibitors (HDACi).[2] By inhibiting HDACs (specifically HDAC1 and HDAC2), these compounds prevent the deacetylation of histone tails. This results in:

  • Chromatin Relaxation: Hyperacetylation opens chromatin structure.

  • Gene Re-expression: Tumor suppressor genes (e.g., p21) are transcribed.

  • Apoptosis: Cell cycle arrest at G2/M phase and activation of Caspase-3.[3]

Protocol: Optimized Cytotoxicity Assay (MTT)

Critical Expert Insight: Phenolic CADs are reducing agents.[5] They can chemically reduce MTT tetrazolium salts to formazan without live cells, leading to false positives (underestimation of toxicity). This protocol includes a mandatory interference control.

Materials:

  • Human Cancer Cell Lines (e.g., HCT-116, MCF-7).

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

  • Solubilization Buffer: DMSO.

Workflow:

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add CADs (0.1 – 100 µM).

    • Control A: Cells + Vehicle (DMSO < 0.5%).

    • Control B (Interference Check):No Cells + Media + CAD (Highest Conc.).

  • Incubation: 48h at 37°C, 5% CO2.

  • Wash Step (Crucial): Carefully aspire media containing CADs. Wash 1x with PBS to remove reducing phenolic residues.

  • MTT Addition: Add 100 µL fresh media + 10 µL MTT stock. Incubate 3-4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Read Absorbance at 570 nm.

Data Analysis: If Control B shows absorbance > 0.05 OD above blank, the compound interferes. Switch to SRB Assay or ATP-Glo (Luminescent) assays which are independent of redox potential.

Anticancer_Workflow Start Start: Cell Seeding Treat Treatment with CADs Start->Treat Check Phenolic Interference? Treat->Check Wash CRITICAL: PBS Wash Step (Remove Extracellular Drug) Check->Wash No/Managed Alt Switch to SRB Assay Check->Alt High Interference MTT Add MTT Reagent Wash->MTT Read Read Absorbance (570nm) MTT->Read

Caption: Figure 2. Validated workflow for testing phenolic compounds, emphasizing the interference checkpoint.

Antimicrobial Application: Membrane Disruption[1][7]

Mechanism of Action

Unlike antibiotics that target specific receptors, lipophilic CADs act by disrupting the bacterial cell membrane. The hydrophobic aromatic ring inserts into the lipid bilayer, causing:

  • Depolarization: Loss of membrane potential.

  • Leakage: Efflux of K+ ions and ATP.

  • Oxidative Stress: Generation of intracellular ROS.

Protocol: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI Standards).

Materials:

  • Muller-Hinton Broth (MHB).

  • Resazurin (0.015%) as a viability indicator.

  • Strains: S. aureus (Gram+), E. coli (Gram-).

Step-by-Step:

  • Preparation: Dissolve CAD in DMSO (Stock 10 mg/mL).

  • Dilution: Create serial 2-fold dilutions in MHB across a 96-well plate (Range: 512 µg/mL to 1 µg/mL). Final DMSO conc. must be < 1%.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 18-24h at 37°C.

  • Readout: Add 30 µL Resazurin. Incubate 1-2h.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of Resazurin).

  • Definition: MIC is the lowest concentration preventing the color change from blue to pink.

Data Presentation Template:

Compound IDR-Group (Ring)MIC (S. aureus) µg/mLMIC (E. coli) µg/mLLogP (Calc)
CAD-01-H256>5122.1
CAD-02-OH (4-pos)1285121.4
CAD-05-Cl (4-pos)32 1282.9

Note: Increased lipophilicity (LogP) correlates with lower MIC values against Gram-positive strains.

Synthesis Protocol: Knoevenagel Condensation

The most robust method for generating diverse CADs is the Knoevenagel condensation using the Doebner modification.

Reaction Scheme


Laboratory Protocol
  • Setup: Equip a 50 mL round-bottom flask with a reflux condenser and a calcium chloride drying tube.

  • Reagents: Mix substituted Benzaldehyde (10 mmol), Malonic Acid (12 mmol), Pyridine (4 mL), and Piperidine (0.2 mL / 5 drops).

  • Reaction: Heat to reflux (80-100°C) for 2–4 hours.

    • Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3) for disappearance of aldehyde.[6]

  • Workup:

    • Cool mixture to room temperature.

    • Pour into ice-cold HCl (100 mL, 2M) with vigorous stirring. The acid neutralizes the pyridine and precipitates the CAD.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water.

Green Chemistry Alternative

For a solvent-free approach, mix aldehyde and malonic acid with Ammonium Acetate (catalyst) and irradiate in a microwave synthesizer at 140°C for 5-10 minutes.

References

  • Ruwizz, G. et al. (2019). "Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC)."[7] PLOS ONE. Link[7]

  • Sova, M. (2012).[8] "Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives." Mini-Reviews in Medicinal Chemistry. Link

  • Guzman, J.D. (2014).[8] "Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity."[1][8][9][10][11][12][13] Molecules. Link

  • BenchChem. (2025).[4][11] "Synthesis of Novel Cinnamic Acid Derivatives for Drug Discovery: Application Notes and Protocols." Link

  • Somayaji, A. et al. (2021). "Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay." Journal of Pharmaceutical Research International. Link

Sources

Application

introduction of acrylic groups into molecules using 3-(2-Nitrophenyl)acryloyl chloride

Abstract & Strategic Value This guide details the protocol for introducing a 3-(2-nitrophenyl)acryloyl group (also known as 2-nitrocinnamoyl) into target molecules using 3-(2-Nitrophenyl)acryloyl chloride . Unlike simple...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

This guide details the protocol for introducing a 3-(2-nitrophenyl)acryloyl group (also known as 2-nitrocinnamoyl) into target molecules using 3-(2-Nitrophenyl)acryloyl chloride .

Unlike simple acryloyl chloride, which introduces a highly reactive, non-selective "warhead," this substituted derivative offers two distinct, high-value mechanisms for drug discovery and chemical biology:

  • Photocaging (Spatiotemporal Control): The ortho-nitro substitution renders the amide/ester bond photocleavable under near-UV light (300–365 nm), allowing for the controlled release of cytotoxic drugs or bioactive peptides.

  • Tuned Covalent Inhibition: The steric bulk of the nitrophenyl group dampens the reactivity of the Michael acceptor (the alkene), creating a "soft" electrophile that targets only highly nucleophilic cysteines in specific protein pockets, reducing off-target labeling common with simple acrylamides.

Chemical Basis & Mechanism[1][2][3][4]

The Reagent
  • IUPAC Name: 3-(2-Nitrophenyl)prop-2-enoyl chloride

  • Common Name: 2-Nitrocinnamoyl chloride

  • CAS: 52162-78-4 (Acid precursor: 612-41-9)

  • Reactivity Profile: Acid chloride (electrophile) +

    
    -unsaturated ketone (Michael acceptor) + Nitro-aromatic (Photo-labile core).
    
Reaction Pathways

The introduction of this group proceeds via Nucleophilic Acyl Substitution . The chloride acts as a leaving group when attacked by a nucleophile (Amine, Alcohol, or Thiol).

Critical Consideration: Upon UV irradiation, the resulting 2-nitrocinnamamide undergoes photo-isomerization and cleavage (related to the Norrish Type II mechanism), releasing the free amine and a nitroso-benzaldehyde byproduct.

ReactionPathways Reagent 3-(2-Nitrophenyl) acryloyl chloride Inter Tetrahedral Intermediate Reagent->Inter Acylation (DCM/Base) Nu Nucleophile (R-NH2 / R-OH) Nu->Inter Product 2-Nitrocinnamyl Conjugate Inter->Product -HCl Product->Product Application 2: Covalent Binding (Michael Addition) UV UV Light (365 nm) Product->UV Application 1: Uncaging Cleavage Release: Free Drug + Byproduct UV->Cleavage Photolysis

Figure 1: Dual-pathway utility of the 2-nitrocinnamoyl scaffold. The solid path represents synthesis and photocleavage; the dashed path represents covalent probe activity.

Experimental Protocol: N-Acylation of Primary Amines

Objective: To covalently attach the 3-(2-nitrophenyl)acryloyl moiety to a primary amine (e.g., a drug pharmacophore or lysine residue).

Materials & Equipment
ComponentSpecificationPurpose
Reagent 3-(2-Nitrophenyl)acryloyl chlorideSource of acrylic group.
Solvent Anhydrous Dichloromethane (DCM) or THFReaction medium (must be dry).[1]
Base Diisopropylethylamine (DIPEA) or Triethylamine (TEA)HCl scavenger.
Quench Sat. NaHCO₃ & 1M HClWorkup/Neutralization.
Vessel Amber Glassware or Foil-wrapped flaskCRITICAL: Prevents premature photo-isomerization.
Step-by-Step Methodology

Step 1: Preparation (Dark Conditions)

  • Safety: Perform in a fume hood. Acid chlorides are corrosive and lachrymators.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Wrap the flask in aluminum foil to exclude ambient light.

  • Dissolution: Dissolve the Target Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration). Add DIPEA (1.5 – 2.0 equiv).

Step 2: Acylation Reaction

  • Cooling: Cool the amine solution to 0°C using an ice bath.

  • Addition: Dissolve 3-(2-Nitrophenyl)acryloyl chloride (1.1 – 1.2 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Note: A slight excess of acid chloride ensures complete consumption of the valuable amine payload.

  • Incubation: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check progress via TLC or LC-MS. The product will typically be less polar than the starting amine.

Step 3: Workup & Purification [1]

  • Quench: Add saturated aqueous NaHCO₃ to quench unreacted acid chloride. Stir for 10 mins.

  • Extraction: Transfer to a separatory funnel. Extract with DCM (3x).

  • Wash: Wash combined organics with 0.1 M HCl (to remove excess DIPEA) followed by Brine.

  • Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo (keep bath temp < 40°C).

  • Purification: Purify via Flash Column Chromatography (Silica gel).

    • Solvent System: Typically Hexanes/Ethyl Acetate gradients.

    • Precaution: Minimize light exposure during column chromatography.

Quality Control & Characterization

Expected NMR Signals

Validation of the 2-nitrocinnamoyl incorporation relies on identifying the alkene protons and the aromatic nitro-group pattern.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Feature
Alkene (

)
6.5 – 6.8Doublet (

Hz)
Indicates trans geometry (E-isomer).
Alkene (

)
7.8 – 8.1Doublet (

Hz)
Deshielded by aromatic ring/nitro group.
Aromatic (Nitro-ortho) 8.0 – 8.2MultipletHighly deshielded proton adjacent to

.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure solvent is anhydrous. Check reagent quality (if solid has turned to white powder, it may be the hydrolyzed acid).
Multiple Spots on TLC E/Z IsomerizationProtect from light rigorously. The E-isomer is stable in dark; light causes equilibrium with Z-isomer.
Starting Material Remains HCl Salt FormationIncrease DIPEA equivalents to ensure the amine remains nucleophilic.

Application Workflow: Photocleavage

To utilize the molecule as a photocage (releasing the drug upon demand):

Photocleavage Step1 Sample Preparation (Dissolve in PBS/DMSO) Step2 Irradiation Setup (UV LED 365nm, 10-50 mW/cm²) Step1->Step2 Step3 Exposure (Time: 1 - 10 mins) Step2->Step3 Step4 Analysis (HPLC/LC-MS for Release %) Step3->Step4

Figure 2: Standard workflow for UV-triggered release of the active cargo.

Protocol:

  • Dissolve the conjugate in a buffer compatible with your biological assay (e.g., PBS with <1% DMSO).

  • Place in a quartz cuvette or uncovered well plate.

  • Irradiate with 365 nm light (approx. 10 mW/cm²) for 1–10 minutes.

  • Quantify release of the free amine via LC-MS.

References

  • General Acylation Protocols: BenchChem Technical Guides. "Reaction of Acryloyl Chloride with Amines."

  • Mechanism of Nitrobenzyl Deprotection: "Photolabile Linkers: Core Concepts and Mechanisms." Smolecule Application Notes.

  • Reagent Properties: PubChem Compound Summary for 3-(2-Nitrophenyl)acryloyl chloride.

  • Covalent Inhibition Strategies: "Design of Targeted Covalent Inhibitors." Methods in Enzymology. (General Reference for Michael Acceptor reactivity).

Disclaimer: This protocol involves the use of hazardous chemicals (acid chlorides, halogenated solvents). Always consult the Material Safety Data Sheet (MSDS) before handling 3-(2-Nitrophenyl)acryloyl chloride.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Hydrolysis of 3-(2-Nitrophenyl)acryloyl Chloride

The following technical guide is structured as a specialized support center resource for researchers handling 3-(2-Nitrophenyl)acryloyl chloride (also known as 2-nitrocinnamoyl chloride). Core Directive: The "Nitro-Activ...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers handling 3-(2-Nitrophenyl)acryloyl chloride (also known as 2-nitrocinnamoyl chloride).

Core Directive: The "Nitro-Activation" Hazard

Why is this compound so sensitive? You are likely experiencing faster hydrolysis with 3-(2-Nitrophenyl)acryloyl chloride compared to standard cinnamoyl chloride. This is due to the electronic effect of the ortho-nitro group .

The nitro group (


) is a strong electron-withdrawing group (EWG). Through inductive (

) and mesomeric (

) effects, it pulls electron density away from the benzene ring, which in turn destabilizes the carbonyl carbon of the acyl chloride. This makes the carbonyl carbon significantly more electrophilic (positive character), thereby lowering the activation energy for nucleophilic attack by water (hydrolysis).

The Rule: Treat this reagent with higher rigor than benzoyl chloride or unsubstituted cinnamoyl chloride. Even atmospheric humidity is sufficient to degrade the surface of the solid within minutes.

Troubleshooting Guide & FAQs

Direct solutions to common failure modes reported by our user base.

Q1: "My yellow solid has turned pale/white and clumps together. Is it still usable?"

Diagnosis: Surface Hydrolysis. The "clumping" is caused by the formation of 3-(2-nitrophenyl)acrylic acid (the hydrolysis product) and hydrogen chloride (HCl) gas. The acid often has a higher melting point and different crystal lattice, causing the powder to cake.

  • Verification: Check the Melting Point (MP).

    • Pure Chloride: ~71–73 °C (sharp).

    • Hydrolyzed Acid: ~240 °C (decomposes).

    • If the MP is broad or elevated, significant hydrolysis has occurred.

  • Solution: If <10% hydrolysis is suspected, you can recrystallize from dry hexane/ethyl acetate (under inert atmosphere). If >10%, discard; the HCl generated autocatalyzes further degradation.

Q2: "I used 'Anhydrous' solvent from a fresh bottle, but my yield is still low (<50%)."

Diagnosis: The "ppm" Trap. "Anhydrous" grade solvents can absorb 50–100 ppm water immediately upon opening. For this nitro-activated compound, 100 ppm water in 100 mL solvent is enough to hydrolyze ~1 mmol of reagent.

  • Solution:

    • Do not trust the label. Store solvents over activated 3Å or 4Å Molecular Sieves for 24 hours before use.

    • The "Purge" Step: Sparge your solvent with dry Nitrogen or Argon for 15 minutes before adding the acid chloride. This removes dissolved oxygen and moisture.

Q3: "The reaction smokes when I add the amine. Is this normal?"

Diagnosis: Uncontrolled Exotherm & HCl Release. While some fuming is expected (HCl gas), excessive smoking suggests rapid hydrolysis or uncontrolled reaction.

  • Solution:

    • Temperature Control: Cool the reaction to 0 °C before addition. The nitro-group activation makes the reaction faster and more exothermic.

    • Base Scavenging: You must have a tertiary amine base (Triethylamine or DIPEA) present before adding the acid chloride to neutralize HCl immediately. Free HCl can catalyze the hydrolysis of the remaining reagent.

Experimental Protocol: The "Zero-Hydrolysis" Coupling System

Standard Operating Procedure (SOP) for reacting 3-(2-Nitrophenyl)acryloyl chloride with a nucleophile (amine/alcohol).

Reagents & Setup
  • Reagent: 3-(2-Nitrophenyl)acryloyl chloride (

    
     equiv).
    
  • Nucleophile: Primary amine or alcohol (

    
     equiv).
    
  • Base: Diisopropylethylamine (DIPEA) (

    
     equiv) – dried over KOH.
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) – dried over 4Å sieves.

  • Atmosphere: Argon balloon or manifold.

Step-by-Step Workflow
  • Glassware Conditioning:

    • Flame-dry a 2-neck round bottom flask under vacuum.

    • Flush with Argon x3. Crucial: Surface moisture on glass is a major source of error.

  • Solvent Preparation:

    • Cannulate anhydrous DCM into the flask.

    • Add the Nucleophile and DIPEA.

    • Cool to 0 °C (Ice/Water bath).

  • Reagent Addition (The Critical Step):

    • Do not add solid acid chloride directly to the flask.

    • Dissolve the 3-(2-Nitrophenyl)acryloyl chloride in a separate, dry vial with minimal dry DCM.

    • Add this solution dropwise via syringe over 10–20 minutes.

    • Reasoning: This maintains a low concentration of the highly reactive chloride, preventing "hot spots" where moisture competition could occur.

  • Reaction & Quench:

    • Allow to warm to Room Temperature (RT) only after addition is complete.

    • Monitor by TLC (consume starting material).

    • Quench: Add saturated

      
       solution. This converts unreacted acid chloride to the water-soluble sodium salt of the acid, which washes away, leaving the product in the organic layer.
      

Data & Specifications

Solvent Water Tolerance Table

Effect of residual water on 3-(2-Nitrophenyl)acryloyl chloride stability (


 at 25°C).
Solvent GradeWater Content (ppm)Estimated Half-Life (

)
Recommendation
HPLC Grade ~200–500 ppm< 30 minutesUNSAFE - Do not use.
"Anhydrous" (Opened) ~50–100 ppm2–4 hoursRISKY - Dry before use.
Sieve-Dried (24h) < 10 ppm> 24 hoursSAFE - Recommended.
Analytical Distinction

How to distinguish the Chloride from the Hydrolyzed Acid.

Feature3-(2-Nitrophenyl)acryloyl Chloride3-(2-Nitrophenyl)acrylic Acid (Hydrolyzed)
IR (Carbonyl) ~1770 cm⁻¹ (Sharp, high freq)~1680 cm⁻¹ (Broad, H-bonded)
IR (OH Region) AbsentBroad stretch 2500–3300 cm⁻¹
¹H NMR (Vinyl H) Doublet shifted downfieldDoublet shifted upfield
Solubility (DCM) Highly SolublePoor Solubility (often precipitates)

Visualizations

Figure 1: The Hydrolysis Trap & Prevention Workflow

This diagram illustrates the mechanism of failure (hydrolysis) and the engineered checkpoints to prevent it.

HydrolysisPrevention Reagent 3-(2-Nitrophenyl) acryloyl chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate Target Target Amide/Ester Reagent->Target Reaction with Amine/Alcohol Water H₂O (Atmospheric/Solvent) Water->Reagent Nucleophilic Attack Product Hydrolyzed Acid (Impurity) Intermediate->Product Collapse + HCl DrySolvent Checkpoint 1: Sieve-Dried Solvent DrySolvent->Water Removes InertGas Checkpoint 2: Argon Blanket InertGas->Water Excludes Base Checkpoint 3: Tertiary Amine Base Base->Intermediate Neutralizes HCl Prevents Autocatalysis

Caption: Figure 1. The "Hydrolysis Trap" mechanism showing how moisture attacks the nitro-activated carbonyl. Green checkpoints represent the mandatory interventions to force the pathway toward the Target Amide/Ester.

Figure 2: Troubleshooting Decision Tree

A logic flow for assessing reagent quality before starting.

DecisionTree Start Inspect Reagent Appearance Color Is it Yellow Liquid/Solid? Start->Color White Pale/White Powder? Color->White No (White/Clumped) MP Check Melting Point Color->MP Yes (Yellow) White->MP Verify Purity GoodMP MP ~71-73°C? MP->GoodMP Yes BadMP MP >75°C or Broad? MP->BadMP No Action1 PROCEED Use Standard Protocol GoodMP->Action1 Action2 STOP Significant Hydrolysis BadMP->Action2 If >10% Impurity Action3 RECRYSTALLIZE (Dry Hexane/EtOAc) BadMP->Action3 If <10% Impurity

Caption: Figure 2. Rapid assessment logic to determine if the 3-(2-Nitrophenyl)acryloyl chloride reagent is viable for synthesis or requires purification/disposal.

References

  • Oriental Journal of Chemistry. A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride. (2018). Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: Cinnamoyl Chloride. (2025).[1][2][3] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(2-Nitrophenyl)acryloyl chloride

Welcome to the Technical Support Center for the isolation and purification of 3-(2-Nitrophenyl)acryloyl chloride (also known as trans-2-nitrocinnamoyl chloride). As a highly reactive, moisture-sensitive, and thermally la...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-(2-Nitrophenyl)acryloyl chloride (also known as trans-2-nitrocinnamoyl chloride). As a highly reactive, moisture-sensitive, and thermally labile electrophile, this compound presents unique challenges during workup.

This guide synthesizes field-proven methodologies with rigorous mechanistic causality to help researchers troubleshoot degradation issues, avoid thermal hazards, and isolate high-purity crystalline products.

Part 1: Physicochemical Profiling & Quantitative Data

Understanding the physical properties of 3-(2-Nitrophenyl)acryloyl chloride is the first step in designing a self-validating purification system. Because the compound is a solid at room temperature, crystallization is heavily favored over distillation.

PropertyValueImplications for Purification
Molecular Weight 211.60 g/mol Standard stoichiometric calculations.
Melting Point ~80 °C[1]Solid at room temperature. Recrystallization is the primary purification method.
Boiling Point >250 °C (Decomposes)High boiling point makes standard vacuum distillation extremely hazardous.
Reactivity Highly ElectrophilicRapidly hydrolyzes in the presence of ambient moisture to yield HCl and the parent carboxylic acid[2].
Thermal Stability Low (Explosion Hazard)Nitroaromatic compounds combined with an

-unsaturated system are prone to exothermic polymerization and decomposition upon excessive heating[3][4].
IR Spectroscopy C=O stretch ~1770 cm⁻¹Diagnostic tool: A shift to ~1680 cm⁻¹ indicates hydrolysis back to the carboxylic acid[2].

Part 2: Troubleshooting Guides & FAQs

Q1: My crude product turns into a dark, intractable tar during vacuum distillation. What is happening?

The Causality: You are experiencing thermal degradation. 3-(2-Nitrophenyl)acryloyl chloride contains both a nitroaromatic ring and an


-unsaturated acyl chloride moiety. Heating this system above 90–100 °C, even under high vacuum, initiates radical polymerization of the alkene or thermal decomposition of the nitro group, which can pose a severe explosion hazard[4].
The Solution:  Abandon distillation. Because the product has a melting point of ~80 °C[1], it should be purified via anhydrous recrystallization. If you must remove volatile impurities, use a Kugelrohr apparatus at ambient temperature under ultra-high vacuum (<0.1 Torr).
Q2: I bypassed distillation, but my downstream amide synthesis has a very low yield. NMR shows a broad peak at 11-12 ppm.

The Causality: The broad peak indicates the presence of a carboxylic acid proton. Your acid chloride has undergone hydrolysis back to 3-(2-nitrophenyl)acrylic acid. This occurs when ambient moisture nucleophilically attacks the highly electrophilic acyl carbon, displacing chloride. The Solution: Your purification system is not self-validating for moisture exclusion. You must perform all transfers using Schlenk line techniques, use strictly anhydrous solvents (e.g., stored over activated 3Å molecular sieves), and purge all glassware with argon or nitrogen.

Q3: How do I completely remove residual thionyl chloride (SOCl₂) or oxalyl chloride without heating the product?

The Causality: Chlorinating agents often remain trapped in the crude crystal lattice. Heating the flask to drive them off risks the thermal degradation mentioned in Q1. The Solution: Utilize azeotropic evaporation. Adding dry toluene to the crude mixture and evaporating it under reduced pressure at mild temperatures (30–40 °C) creates an azeotrope that efficiently pulls away residual SOCl₂ or oxalyl chloride without stressing the target molecule[5].

Q4: What is the optimal solvent system for recrystallization?

The Causality: The solvent must be completely non-nucleophilic (no alcohols or amines) and offer differential solubility (high solubility when hot, low solubility when cold). A binary mixture of dry toluene and dry hexanes (or heptane) is the industry standard for aromatic acid chlorides[6]. Toluene dissolves the compound, while hexanes act as the anti-solvent to induce crystallization.

Part 3: Validated Experimental Protocols

The following step-by-step methodologies are designed as self-validating workflows. If followed correctly, the physical state of the product at each step confirms the success of the previous step.

Protocol A: Azeotropic Removal of Chlorinating Agents

Objective: Strip residual SOCl₂ or oxalyl chloride without exceeding thermal thresholds.

  • Concentration: Transfer the crude reaction mixture to a dry Schlenk flask. Remove the bulk of the unreacted chlorinating agent and reaction solvent (e.g., dichloromethane) using a rotary evaporator vented with dry nitrogen. Keep the water bath strictly below 40 °C .

  • Azeotropic Addition: Backfill the flask with argon/nitrogen. Inject 10–15 mL of anhydrous toluene per gram of crude product.

  • Co-evaporation: Re-apply vacuum and evaporate the toluene at 40 °C. The toluene will carry away residual volatile chlorides.

  • Validation: Repeat steps 2 and 3 twice. The resulting product should be a yellow-to-orange semi-solid or crude crystalline mass. If it remains a flowing liquid, residual solvent is still present.

Protocol B: Anhydrous Recrystallization

Objective: Isolate pure 3-(2-Nitrophenyl)acryloyl chloride crystals.

  • Dissolution: Under an inert atmosphere, suspend the crude solid from Protocol A in a minimum volume of anhydrous toluene (heated gently to 50–60 °C). Swirl until completely dissolved.

  • Anti-Solvent Addition: Slowly add anhydrous hexanes dropwise to the warm toluene solution until a faint, persistent cloudiness appears.

  • Clarification: Add a few drops of warm toluene just until the solution turns clear again.

  • Crystallization: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed, then transfer to a -20 °C freezer overnight to maximize yield[5][6].

  • Isolation: Filter the resulting yellow crystals using a Schlenk frit under positive nitrogen pressure. Wash the filter cake twice with ice-cold, dry hexanes.

  • Drying: Dry the crystals under high vacuum (0.1 Torr) for 4 hours.

  • Validation: The final product should be free-flowing, light yellow crystals melting sharply around 80 °C[1].

Part 4: Mechanistic & Workflow Visualizations

Workflow A Crude 3-(2-Nitrophenyl) acryloyl chloride B Azeotropic Evaporation (Dry Toluene, 40°C) A->B Remove SOCl2/Oxalyl Chloride C Anhydrous Recrystallization (Toluene/Hexane) B->C Dissolve & Cool D Schlenk Filtration (N2 Atmosphere) C->D Isolate Crystals E Pure Product (Crystalline Solid) D->E Vacuum Dry

Workflow for the anhydrous purification of 3-(2-Nitrophenyl)acryloyl chloride.

Degradation A 3-(2-Nitrophenyl) acryloyl chloride B Hydrolysis Pathway (H2O Exposure) A->B C Thermal Pathway (Heat >100°C) A->C D 3-(2-Nitrophenyl)acrylic acid + HCl gas B->D Nucleophilic Attack E Polymerization & Tarring (Explosion Risk) C->E Radical/Thermal Breakdown

Primary degradation pathways of 3-(2-Nitrophenyl)acryloyl chloride during purification.

References

  • CRC Press. "CRC Handbook of Tables for Organic Compound Identification." VDOC. Available at:[Link]

  • Fedoroff, B. T., & Sheffield, O. E. "Encyclopedia of Explosives and Related Items. Volume 3." Defense Technical Information Center (DTIC). Available at: [Link]

  • Thieme Connect. "Synthesis of Acid Halides." Science of Synthesis. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "General methods and synthetic procedures: Ring-alkyl connecting group effect." Beilstein Journals. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 3-(2-Nitrophenyl)acryloyl Chloride Synthesis

Document ID: TSC-AC-2401 Version: 1.0 Introduction Welcome to the technical support center for the synthesis of 3-(2-nitrophenyl)acryloyl chloride. This molecule is a valuable intermediate in the development of pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-AC-2401

Version: 1.0

Introduction

Welcome to the technical support center for the synthesis of 3-(2-nitrophenyl)acryloyl chloride. This molecule is a valuable intermediate in the development of pharmaceuticals and functional materials, notable for its reactive acyl chloride and polymerizable acryloyl moieties. However, its synthesis presents several challenges that can lead to suboptimal yields, including high reactivity, moisture sensitivity, and potential for unwanted side reactions.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural outlines to provide a deeper understanding of the reaction's mechanistic underpinnings. Our goal is to empower you with the knowledge to not only execute the synthesis but to intelligently troubleshoot and optimize it for maximal yield and purity. We will address common experimental pitfalls through a structured question-and-answer format, provide validated protocols, and illustrate key concepts with clear diagrams.

Section 1: Core Synthesis & Troubleshooting FAQs

This section addresses the most frequent issues encountered during the synthesis of 3-(2-nitrophenyl)acryloyl chloride from its parent carboxylic acid.

Q1: My final product is significantly contaminated with the starting material, 3-(2-nitrophenyl)acrylic acid. What is the primary cause?

A: This is the most common indicator of an incomplete reaction. The conversion of a carboxylic acid to an acyl chloride is an equilibrium process that must be driven to completion. Several factors could be at play:

  • Insufficient Chlorinating Agent: You may not be using a sufficient molar excess of the chlorinating agent (e.g., thionyl chloride). While a 1:1 stoichiometry is theoretically possible, a slight excess (1.2 to 1.5 equivalents) is often required to ensure all the carboxylic acid is consumed.

  • Inadequate Reaction Time or Temperature: These reactions are not always instantaneous. Depending on the chosen solvent and agent, refluxing for 1-4 hours is typical to ensure the reaction reaches completion.[1]

  • Reagent Purity: Thionyl chloride, a common reagent, can decompose over time, especially if exposed to moisture. Using freshly distilled or a new bottle of thionyl chloride is recommended for optimal results.[2]

  • Ineffective Catalyst: When using thionyl chloride or oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is crucial. It acts as a catalyst to form a highly reactive Vilsmeier intermediate, which accelerates the conversion.[3] Without it, the reaction can be sluggish.

Q2: After purification, my yield is very low, and I'm left with a tar-like or polymeric residue in the distillation flask. What's causing this?

A: This strongly suggests that polymerization of the acryloyl group is occurring. The combination of the electron-withdrawing acryloyl system and the heat required for distillation creates ideal conditions for radical polymerization.[4]

Solution: The addition of a radical inhibitor is mandatory.

  • In-Reaction Inhibition: Add a small amount of an inhibitor like hydroquinone or phenothiazine to the reaction mixture from the beginning.[3]

  • Purification Inhibition: Ensure an inhibitor is present in the distillation flask during purification to prevent polymerization at elevated temperatures.

Q3: I'm struggling to separate the product from excess thionyl chloride by distillation. Their boiling points are very close. How can I improve this separation?

A: This is a well-known challenge as thionyl chloride (b.p. 79 °C) and many acryloyl chlorides have very similar boiling points.[5][6] Brute-force distillation is often ineffective.

  • Strategy 1: Use a Stoichiometric Amount: Carefully control your stoichiometry to use only a slight excess (e.g., 1.1 eq) of thionyl chloride, aiming for its complete consumption. This is a trade-off, as it may slightly increase the risk of an incomplete reaction.

  • Strategy 2: Switch to a Different Chlorinating Agent: This is often the best solution. Oxalyl chloride is an excellent alternative.[7] Its reaction byproducts are entirely gaseous (CO, CO₂, HCl), which simplifies the workup immensely.[3] The reaction can often be run at room temperature, and after completion, the solvent and any excess oxalyl chloride (b.p. 63-64 °C) are easily removed under reduced pressure.

  • Strategy 3: High-Efficiency Fractional Distillation: If you must use thionyl chloride, a fractionating column with a high number of theoretical plates, operated under reduced pressure, is necessary.

Q4: My purified product quickly turns back into the starting carboxylic acid upon standing. Why does this happen and how do I stop it?

A: This is a classic case of hydrolysis. Acyl chlorides are highly electrophilic and react readily with even trace amounts of water.[8][9] Your product is being hydrolyzed by atmospheric moisture.

Prevention is Key:

  • Anhydrous Conditions: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried, preferably by flame-drying under vacuum or oven-drying.[3][10]

  • Proper Storage: The final product must be stored in a tightly sealed container (e.g., an amber vial with a PTFE-lined cap, sealed with paraffin film) under an inert atmosphere. For long-term stability, storage in a freezer at or below -20 °C is recommended.

Section 2: Mechanistic Insights & Process Visualization

Understanding the reaction mechanism is key to effective troubleshooting. The conversion using thionyl chloride catalyzed by DMF does not proceed by direct attack of the carboxylic acid on SOCl₂. Instead, a more potent electrophile is generated in situ.

The Vilsmeier-Haack Catalytic Cycle

The catalytic amount of DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt. This reagent is far more reactive towards the carboxylic acid than thionyl chloride itself, accelerating the reaction significantly.[3]

Vilsmeier_Mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier Reacts with SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Vilsmeier Intermediate Reactive Intermediate Vilsmeier->Intermediate RCOOH 3-(2-Nitrophenyl)acrylic Acid RCOOH->Intermediate Nucleophilic Attack Product Acryloyl Chloride Intermediate->Product Collapse & Chloride Attack Byproducts SO₂ + HCl Intermediate->Byproducts

Caption: Catalytic cycle for acyl chloride formation.

General Synthesis Workflow

A successful synthesis relies on a meticulous and logical progression of steps, from preparation to final purification.

Synthesis_Workflow Prep 1. Preparation - Flame-dry glassware - Inert atmosphere (N₂/Ar) Charge 2. Reagent Charging - Add solvent (optional) - Add starting acid & inhibitor - Add catalyst (DMF) Prep->Charge Addition 3. Reagent Addition - Cool to 0 °C - Add SOCl₂/ (COCl)₂ dropwise Charge->Addition Reaction 4. Reaction - Warm to RT or Reflux - Monitor gas evolution - Stir for 1-4 hours Addition->Reaction Workup 5. Initial Workup - Cool to RT - Remove solvent/excess reagent  under reduced pressure Reaction->Workup Purify 6. Purification - Vacuum fractional distillation - Collect product fraction Workup->Purify Store 7. Storage - Under inert gas - Tightly sealed container - Store in freezer Purify->Store

Caption: Standard experimental workflow for synthesis.

Section 3: Optimized Experimental Protocols

Safety First: These reactions must be performed in a well-ventilated chemical fume hood. Thionyl chloride and oxalyl chloride are corrosive and toxic, reacting violently with water to release HCl gas.[10][11] The product is a lachrymator.[12] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is robust but requires careful distillation to achieve high purity.

  • 1. Preparation:

    • Assemble a two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flame-dry all glassware under vacuum and allow to cool under a positive pressure of nitrogen or argon.

    • Equip the top of the condenser with a gas outlet connected to a bubbler and a base trap (e.g., NaOH solution) to neutralize the evolved HCl and SO₂ gases.[1]

  • 2. Reagent Charging:

    • To the flask, add 3-(2-nitrophenyl)acrylic acid (1.0 eq), a radical inhibitor (e.g., hydroquinone, 0.1 mol%), and anhydrous dichloromethane (DCM) or toluene (approx. 3-5 mL per gram of acid).

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • 3. Thionyl Chloride Addition:

    • Charge the dropping funnel with thionyl chloride (1.2 eq).

    • While stirring the flask contents, add the thionyl chloride dropwise. An exothermic reaction with gas evolution will occur. Maintain a steady, controllable rate of gas evolution.

  • 4. Reaction:

    • After the addition is complete, heat the mixture to a gentle reflux (approx. 40 °C for DCM) for 2-3 hours. The reaction is complete when gas evolution ceases.

  • 5. Purification:

    • Allow the mixture to cool to room temperature.

    • Arrange for fractional distillation under reduced pressure. Use a cold trap with liquid nitrogen or dry ice/acetone to protect the vacuum pump.[1]

    • First, distill off the solvent at a moderate vacuum.

    • Carefully increase the vacuum and/or heat to distill the 3-(2-nitrophenyl)acryloyl chloride product. Collect the fraction at the appropriate boiling point.

Protocol 2: Synthesis using Oxalyl Chloride (Recommended for Higher Purity)

This method is milder, avoids the difficult co-distillation of the chlorinating agent, and is often higher yielding.[3][7]

  • 1. Preparation:

    • Set up the apparatus as described in Protocol 1, ensuring all glassware is scrupulously dry and under an inert atmosphere.

  • 2. Reagent Charging:

    • To the flask, add 3-(2-nitrophenyl)acrylic acid (1.0 eq), a radical inhibitor (0.1 mol%), and anhydrous DCM.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Cool the flask to 0 °C in an ice bath.

  • 3. Oxalyl Chloride Addition:

    • Charge the dropping funnel with oxalyl chloride (1.5 eq).

    • Add the oxalyl chloride dropwise to the cold, stirred solution. Vigorous gas evolution (CO, CO₂, HCl) will occur.[3]

  • 4. Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 1-2 hours at room temperature. The reaction is typically complete when gas evolution stops.

  • 5. Purification:

    • Remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum line is protected with a base trap).

    • The resulting crude product is often of high purity and can be used directly. For the highest purity, perform a vacuum distillation as described in Protocol 1.

Section 4: Quantitative Data & Troubleshooting Logic

Table 1: Comparison of Common Chlorinating Agents
FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)PCl₅ / PCl₃
Physical State LiquidLiquidSolid / Liquid
Byproducts SO₂ (gas), HCl (gas)[13]CO (gas), CO₂ (gas), HCl (gas)[3]POCl₃ (liquid), H₃PO₃ (solid)[13]
Reaction Conditions Reflux, often requires heat0 °C to Room Temperature[3]Generally requires heat
Catalyst DMF (recommended)[14]DMF (recommended)[7]None required
Advantages Inexpensive, common reagentGaseous byproducts simplify workup; mild conditions[3]Effective for many substrates
Disadvantages Difficult to separate from product by distillation; corrosive[5]More expensive; moisture sensitiveSolid/liquid byproducts complicate purification
Troubleshooting Decision Tree

Use this logic tree to diagnose and solve common issues with the synthesis.

Troubleshooting_Tree Start Problem: Low or No Yield Check_Reaction Analyze crude reaction mixture (TLC, ¹H NMR) Start->Check_Reaction Start_Material Predominantly Starting Material? Check_Reaction->Start_Material Analysis Result Polymer Polymeric/Insoluble Mass? Start_Material->Polymer No Sol_Incomplete Diagnosis: Incomplete Reaction Action: - Increase reaction time/temp - Use fresh/distilled SOCl₂ - Add/increase catalyst (DMF) Start_Material->Sol_Incomplete Yes Clean_Product Product looks clean but yield is low after purification Polymer->Clean_Product No Sol_Polymer Diagnosis: Polymerization Action: - Add radical inhibitor - Lower distillation temp (higher vacuum) Polymer->Sol_Polymer Yes Sol_Hydrolysis Diagnosis: Hydrolysis / Loss Action: - Rigorously dry all glassware/reagents - Ensure inert atmosphere is maintained - Check for leaks in distillation setup Clean_Product->Sol_Hydrolysis

Caption: A decision tree for troubleshooting low yield.

References

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Loba Chemie. THIONYL CHLORIDE AR - Safety Data Sheet. [Link]

  • Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Schluter, A. D., et al. (2000). Surface Molecular Tailoring via Pulsed Plasma-Generated Acryloyl Chloride Polymers: Synthesis and Reactivity. Macromolecules. [Link]

  • The Organic Chemistry Tutor. (2021). Carboxylic Acid to Acyl Chloride Mechanism. YouTube. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24386, Thionyl Chloride. [Link]

  • Theato, P., et al. (2013). RAFT copolymerization of acid chloride-containing monomers. Polymer Chemistry. [Link]

  • SATHEE, IIT Kanpur. Chemistry Acid Chloride. [Link]

  • BYJU'S. Carboxylic Acids to Acid Chlorides. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13140, Acryloyl chloride. [Link]

  • Organic Chemistry Portal. (2006). Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. [Link]

  • The SYnthesis of Cinnamoyl Chloride. Journal of the Chemical Society of Japan, Industrial Chemistry Section. [Link]

  • ResearchGate. (2016). What is the best method to neutralize acryloyl chloride residues after reaction of an amide.... [Link]

  • Reaction Of Cinnamic Acid With Thionyl Chloride To. Internet Archive. [Link]

  • Organic Syntheses. Cinnamic acid, phenyl ester. [Link]

  • Google Patents. FR2643901A1 - PROCESS FOR PRODUCING ACRYLOYL CHLORIDE.
  • Scilit. (2016). Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System. [Link]

  • ResearchGate. (2013). How do I synthesize acryloyl chloride?. [Link]

  • Stevens, C. V., et al. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. PubMed. [Link]

  • Reddit. (2025). Reaction Help : r/OrganicChemistry. [Link]

  • Google Patents. US5395966A - Process for the manufacture of acryloyl chloride.
  • VanDeMark Chemical. ACRYLOYL CHLORIDE. [Link]

  • Scribd. Acryloyl Chloride Synthesis Methods. [Link]

  • Organic Syntheses. o-NITROPHENYLSULFUR CHLORIDE. [Link]

  • ResearchGate. (2013). How does one remove 100% of the unreacted acryloyl chloride and triethylamine.... [Link]

  • Google Patents.

Sources

Optimization

dealing with poor solubility of substrates in acylation reactions

Subject: Troubleshooting & Optimization Guide for Acylation of Low-Solubility Substrates From: Senior Application Scientist, Process Chemistry Division To: Research & Development Teams Executive Summary Poor substrate so...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Optimization Guide for Acylation of Low-Solubility Substrates From: Senior Application Scientist, Process Chemistry Division To: Research & Development Teams

Executive Summary

Poor substrate solubility in acylation reactions—often referred to as the "brick dust" problem—is a primary cause of stalled process development. It leads to heterogeneous reaction mixtures, poor mass transfer, stalled conversion, and difficult workups. This guide moves beyond basic "add more solvent" advice, providing engineered solutions ranging from solvent system design to phase transfer catalysis (PTC) and continuous flow processing.

Part 1: Diagnostic Workflow

Before altering your chemistry, determine the physical nature of your solubility problem. Use this decision matrix to select the appropriate remediation strategy.

Solubility_Troubleshooting Start Substrate Insoluble in Standard Acylation Solvents (DCM, THF, Toluene) Nature What is the nature of the substrate? Start->Nature Biopolymer Biopolymer / Carbohydrate (Cellulose, Chitin) Nature->Biopolymer PolarSalt Polar Salt / Zwitterion (Amino Acids, Betaines) Nature->PolarSalt Aromatic Rigid Aromatic / Pigment (Perylenes, fused rings) Nature->Aromatic IL Strategy: Ionic Liquids (EMIM-OAc, BMIM-Cl) Biopolymer->IL PTC Strategy: Phase Transfer Catalysis (TBAB, Aliquat 336) PolarSalt->PTC Temp Is it stable >100°C? Aromatic->Temp HighT Strategy: High-T / Melt (Solvent-free or Nitrobenzene) Temp->HighT Yes Flow Strategy: Flow Chemistry (Slurry processing) Temp->Flow No

Figure 1: Decision matrix for selecting a solubility strategy based on substrate class.

Part 2: Technical FAQs & Troubleshooting
Category 1: Solvent Engineering & Ionic Liquids [1]

Q: My carbohydrate substrate (e.g., cellulose, cyclodextrin) is inert in DCM/Pyridine. How do I acylate it homogeneously? A: Standard organic solvents cannot disrupt the extensive hydrogen bonding network of polysaccharides. You must switch to Ionic Liquids (ILs) .

  • Mechanism: ILs like 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]) or 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) act as "hydrogen bond disruptors." The anion (Cl⁻ or OAc⁻) forms strong H-bonds with the hydroxyl protons of the carbohydrate, effectively dissolving the polymer matrix.

  • Recommendation: Use [EMIM][OAc] for acetylation. It is liquid at room temperature and often requires no additional catalyst because the acetate anion acts as a mild base to activate the hydroxyl groups.

  • Caution: Avoid ILs with BF₄⁻ or PF₆⁻ anions for acylation, as they can hydrolyze to release HF.

Q: I am performing a Friedel-Crafts acylation, but the complex precipitates and stops the reaction. Adding more DCM doesn't help. A: This is a classic "product inhibition" via solubility. The product ketone complexes with the Lewis Acid (e.g., AlCl₃), forming a species that is often insoluble in non-polar solvents like DCM or CS₂.

  • The Fix: Switch to Nitrobenzene .

    • Why: Nitrobenzene is a polar solvent that can solubilize the acylium-AlCl₃ complex, keeping the reaction homogeneous and allowing it to proceed to completion.

    • Thermodynamic Control: Be aware that nitrobenzene favors the thermodynamic product (e.g., β-acylation of naphthalene), whereas CS₂ favors the kinetic product (α-acylation).

Category 2: Phase Transfer Catalysis (PTC)

Q: My nucleophile is a water-soluble salt (e.g., amino acid salt), but the acyl chloride hydrolyzes in water. How do I bridge this gap? A: Use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (PTC) .

  • The Protocol: Dissolve the acyl chloride in DCM and the amine/alcohol salt in water (buffered to alkaline pH). Add 5-10 mol% of Tetrabutylammonium bromide (TBAB) or Aliquat 336.

  • Mechanism: The quaternary ammonium cation (Q⁺) pairs with the anionic nucleophile (Nu⁻) in the aqueous phase. This lipophilic ion pair [Q⁺Nu⁻] migrates into the organic phase, where it reacts rapidly with the acyl chloride. The Q⁺ then returns to the aqueous phase to repeat the cycle.

  • Benefit: The reaction occurs in the organic phase, protecting the acyl chloride from bulk water hydrolysis.

PTC_Mechanism cluster_Aq Aqueous Phase cluster_Org Organic Phase Nu_Aq Nu⁻ (Na⁺) Q_Org [Q⁺ Nu⁻] Nu_Aq->Q_Org Ion Exchange & Transfer Q_Aq Q⁺ X⁻ Acyl R-COCl Product R-CO-Nu Acyl->Product Q_Org->Q_Aq Catalyst Regeneration Q_Org->Product Reaction

Figure 2: Mechanism of Phase Transfer Catalysis (PTC) for acylation.

Category 3: Flow Chemistry & Slurry Handling [2][3]

Q: My substrate is "brick dust" (insoluble everywhere). Can I use flow chemistry? A: Yes, but you must treat it as a slurry process . Standard microreactors (channels < 100 µm) will clog.

  • Hardware: Use tubular reactors with larger internal diameters (≥ 1 mm) or active agitation systems (e.g., Coflore reactors).

  • Flow Regime: Maintain turbulent flow (Reynolds number > 2300) to keep solids suspended. If the flow is too slow, particles will settle (sedimentation) and bridge, causing blockages.

  • Ultrasound: Coupling the reactor with an ultrasonic bath can prevent particle agglomeration and keep the slurry mobile.

Category 4: Chemical Modification (Transient Groups)

Q: Can I modify the substrate to make it soluble, then remove the modification later? A: Yes, use Transient Solubilizing Groups .

  • Silylation: For insoluble alcohols or phenols, pre-treat with HMDS (hexamethyldisilazane) to form a trimethylsilyl (TMS) ether. This drastically increases lipophilicity, allowing the substrate to dissolve in DCM or Toluene for the subsequent acylation (often using a more reactive acyl donor to displace the silyl group or acylating a different site).

  • Smoc Group: For peptides, the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group introduces sulfonic acid moieties that increase water solubility, allowing acylation in aqueous buffers or mixed solvents.

Part 3: Validated Experimental Protocols
Protocol A: Acylation of Insoluble Cellulose in Ionic Liquid

Target: Homogeneous acetylation of cellulose.

  • Dissolution:

    • Charge a dry flask with [EMIM][OAc] (10 g).

    • Add microcrystalline cellulose (0.5 g) slowly with stirring.

    • Heat to 80°C for 1-2 hours until a clear, viscous solution forms. (The solution is now homogeneous).

  • Acylation:

    • Cool to 60°C.

    • Add Acetic Anhydride (3 equiv. per anhydroglucose unit) dropwise. Note: Exothermic.

    • Stir for 2 hours. No external base is needed ([OAc]⁻ acts as the base).

  • Workup:

    • Pour the reaction mixture slowly into Methanol or Ethanol (100 mL) with rapid stirring. The cellulose acetate will precipitate as a white solid.

    • Filter and wash extensively with ethanol to remove the ionic liquid.

    • Recycling: The alcohol/IL filtrate can be distilled to recover the expensive ionic liquid.

Protocol B: Friedel-Crafts Acylation of Insoluble Aromatics

Target: Acylation of a polycyclic aromatic hydrocarbon (PAH).

  • Setup:

    • Use a flame-dried 3-neck flask under Nitrogen.

    • Solvent: Nitrobenzene (High boiling, polar, solubilizes the complex).

  • Reaction:

    • Dissolve AlCl₃ (1.2 equiv) in Nitrobenzene.

    • Add the Acyl Chloride (1.1 equiv) at 0°C. Stir for 15 min to form the acylium ion.

    • Add the solid PAH substrate (1.0 equiv).

    • Allow to warm to RT. If solubility is still poor, heat to 50-60°C. The nitrobenzene prevents the "red oil" precipitation common in benzene/DCM.

  • Quench:

    • Pour into ice/HCl.

    • Steam Distillation: This is the critical step to remove Nitrobenzene. Steam distill the organic layer until no more yellow oil (nitrobenzene) comes over. The product remains as a solid residue.

Part 4: Solvent Selection Data
SolventPolarity (Dielectric)Solubility PowerBest For...Limitations
Dichloromethane (DCM) Low (8.[4]9)Good for lipophilesStandard acylationsFails for salts/sugars; Volatile.
Nitrobenzene High (34.8)Excellent for complexesFriedel-Crafts (prevents precip.)High BP, Toxic, difficult removal.
[EMIM][OAc] Ionic LiquidHigh (H-bond disruptor)Cellulose, CarbohydratesExpensive, requires precipitation workup.
DMF / DMAc High (36.7)Good for polar organicsPeptides, polar aromaticsCan react with acyl chlorides (Vilsmeier side-reaction).
Water (w/ PTC) High (80.1)Dissolves saltsInorganic nucleophilesHydrolyzes acyl chlorides (requires PTC).
References
  • Ionic Liquids for Cellulose Acylation

    • Köhler, S., et al. "Interactions of Ionic Liquids with Polysaccharides 1. Unexpected Acetylation of Cellulose with 1-Ethyl-3-methylimidazolium Acetate.
  • Friedel-Crafts Solvent Effects

    • Olah, G. A., et al.
  • Phase Transfer Catalysis

    • Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 1971.
  • Flow Chemistry for Slurries

    • Plutschack, M. B., et al. "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews, 2017.
  • Transient Protecting Groups (Smoc)

    • Knopfauer, et al. "Sustainable Peptide Synthesis Enabled by a Transient Protecting Group." Angewandte Chemie, 2020.

Sources

Troubleshooting

Technical Support Center: Preventing Polymerization of 3-(2-Nitrophenyl)acryloyl chloride During Storage

Welcome to the Technical Support Center for 3-(2-Nitrophenyl)acryloyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(2-Nitrophenyl)acryloyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the safe storage and handling of this highly reactive compound. Our goal is to equip you with the necessary knowledge to prevent unwanted polymerization, ensuring the integrity of your starting material and the success of your experiments.

Introduction: The Challenge of Storing 3-(2-Nitrophenyl)acryloyl chloride

3-(2-Nitrophenyl)acryloyl chloride is a valuable bifunctional molecule, featuring a reactive acyl chloride and a polymerizable vinyl group. This dual reactivity, which makes it a versatile building block in organic synthesis, also presents a significant challenge for its long-term storage. The presence of the electron-withdrawing nitro group on the phenyl ring can further influence the electrophilicity of the acryloyl system, potentially impacting its stability.[1] Like other acryloyl chlorides, it is susceptible to spontaneous polymerization, which can be initiated by heat, light, or the presence of radical species.[2][3] This guide provides a comprehensive framework for understanding and mitigating this inherent instability.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(2-Nitrophenyl)acryloyl chloride turning viscous or solidifying in the container?

A1: An increase in viscosity, cloudiness, or the formation of a solid precipitate are classic signs of polymerization.[4] This occurs when individual molecules of 3-(2-Nitrophenyl)acryloyl chloride react with each other to form long polymer chains. This process is often initiated by exposure to heat, light, or the depletion of a polymerization inhibitor.

Q2: What is a polymerization inhibitor and why is it important?

A2: A polymerization inhibitor is a chemical compound added in small quantities to reactive monomers to prevent their spontaneous polymerization.[2] These inhibitors act as radical scavengers, terminating the chain reactions that lead to polymer formation.[5] For acryloyl chlorides, common inhibitors include phenothiazine and the monomethyl ether of hydroquinone (MEHQ).[6][7] The presence of an adequate amount of inhibitor is crucial for the long-term stability of 3-(2-Nitrophenyl)acryloyl chloride.

Q3: My supplier's datasheet mentions an inhibitor. Do I need to do anything special for storage?

A3: Yes. Even with an inhibitor, proper storage conditions are critical. Inhibitors are consumed over time, and their depletion can be accelerated by improper storage.[8] Always store 3-(2-Nitrophenyl)acryloyl chloride in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[1]

Q4: I received a batch of 3-(2-Nitrophenyl)acryloyl chloride without an inhibitor. Can I add one myself?

A4: Yes, you can and should add an inhibitor if you plan to store the material for any length of time. The process requires careful handling due to the reactive nature of the acyl chloride. Please refer to the detailed protocol in the Troubleshooting Guide below.

Q5: How does the 2-nitrophenyl group affect the stability of the molecule compared to unsubstituted acryloyl chloride?

A5: The electron-withdrawing nature of the nitro group is expected to increase the electrophilicity of the carbonyl carbon, making the acyl chloride group more reactive towards nucleophiles.[1] While this enhanced reactivity is beneficial in many synthetic applications, it may also contribute to a higher propensity for polymerization. Therefore, stringent storage and handling protocols are especially important for this derivative.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: Visual Signs of Polymerization

Symptoms:

  • The liquid becomes cloudy or hazy.

  • The viscosity of the liquid noticeably increases.

  • A gelatinous or solid precipitate forms.

  • The color of the solution changes significantly (aged acryloyl chloride can appear yellow).[3]

Immediate Action: If you observe any of these signs, it is crucial to assume that polymerization has begun. The polymerized material is no longer suitable for most applications. Do not attempt to heat the container to redissolve the solid , as this can accelerate the polymerization process, potentially leading to a dangerous pressure buildup in a sealed container.[9]

Preventative Measures:

  • Strict Temperature Control: Store the compound at the recommended low temperature, typically 2-8°C.[10]

  • Light Protection: Use amber glass bottles or store clear containers in the dark to prevent light-induced polymerization.[8]

  • Inert Atmosphere: Store under an inert gas like nitrogen or argon to minimize contact with oxygen and moisture. While some inhibitors require oxygen to be effective, a dry, inert atmosphere is generally recommended for acyl chlorides to prevent hydrolysis.[1][7]

  • Inhibitor Management: Ensure the compound is properly inhibited. If in doubt, add a fresh amount of inhibitor as described below.

Issue 2: Inhibitor Depletion or Absence

Scenario: You suspect the inhibitor has been consumed due to prolonged or improper storage, or you have synthesized or received the compound without an inhibitor.

Solution: Protocol for Adding a Polymerization Inhibitor

This protocol outlines the steps for adding phenothiazine or MEHQ to 3-(2-Nitrophenyl)acryloyl chloride.

Materials:

  • 3-(2-Nitrophenyl)acryloyl chloride

  • Polymerization inhibitor: Phenothiazine or Monomethyl ether of hydroquinone (MEHQ)

  • Anhydrous solvent compatible with the acyl chloride (e.g., dichloromethane, chloroform, or toluene)[10]

  • Dry glassware (e.g., round-bottom flask, magnetic stirrer, syringe)

  • Inert gas supply (nitrogen or argon)

Step-by-Step Protocol:

  • Prepare an Inhibitor Stock Solution:

    • For Phenothiazine: Phenothiazine is a solid that can be difficult to dissolve directly in the neat acyl chloride.[5] Prepare a stock solution by dissolving a known amount of phenothiazine in a minimal amount of a dry, compatible organic solvent. A typical concentration for a stock solution might be 1-5 mg/mL.

    • For MEHQ: MEHQ is also a solid but is generally soluble in many organic solvents.[11][12] Prepare a stock solution in a similar manner to phenothiazine.

  • Determine the Target Inhibitor Concentration:

    • The recommended concentration for inhibitors in acryloyl chlorides typically ranges from 100 to 200 ppm.[10]

    • Calculation Example: To achieve a 200 ppm concentration of phenothiazine in 10 g of 3-(2-Nitrophenyl)acryloyl chloride:

      • 200 ppm = 200 mg of inhibitor per 1 kg of monomer.

      • For 10 g of monomer, you would need (200 mg / 1000 g) * 10 g = 2 mg of phenothiazine.

  • Inhibitor Addition Procedure:

    • Under an inert atmosphere, place the 3-(2-Nitrophenyl)acryloyl chloride in a dry flask equipped with a magnetic stirrer.

    • Using a dry syringe, carefully add the calculated volume of the inhibitor stock solution to the stirring acyl chloride.

    • Continue stirring for 10-15 minutes to ensure homogenous mixing.

    • If you used a solvent to dissolve the inhibitor, it is generally acceptable to leave the small amount in the product, as it is often a common solvent for subsequent reactions. If necessary, it can be removed under high vacuum at a low temperature, but this is generally not recommended as it can promote polymerization.

  • Final Storage:

    • Transfer the freshly inhibited 3-(2-Nitrophenyl)acryloyl chloride to a clean, dry, and appropriately labeled amber glass bottle.

    • Purge the headspace with an inert gas before sealing the container.

    • Store at the recommended low temperature (2-8°C).

Data Summary Table:

InhibitorTypical ConcentrationSolubilityNotes
Phenothiazine 100 - 200 ppm[10]Soluble in benzene, ether, and hot acetic acid; slightly soluble in alcohol.[6]Often used in industrial applications. Can be challenging to dissolve directly in some monomers.[5]
MEHQ 10 - 300 ppm[7]Soluble in ethanol, ether, acetone, benzene, and ethyl acetate; slightly soluble in water.[13]A very common and effective inhibitor for acrylates.[7]

Visualization of the Inhibition Process:

InhibitionMechanism cluster_Initiation Polymerization Initiation cluster_Propagation Chain Propagation cluster_Inhibition Inhibition Initiator Initiator (Heat, Light) Radical Radical (R•) Initiator->Radical forms Monomer1 Monomer Growing_Chain Growing Polymer Chain (M-R•) Radical->Monomer1 attacks Monomer2 Monomer Growing_Chain->Monomer2 reacts with Longer_Chain Longer Polymer Chain Inhibitor Inhibitor (IH) Stable_Radical Stable Radical (I•) Inhibitor->Stable_Radical forms Terminated_Chain Terminated Chain Stable_Radical->Terminated_Chain terminates chain Growing_Chain2 Growing Polymer Chain (M-R•) Growing_Chain2->Inhibitor reacts with

Caption: Mechanism of free-radical polymerization and inhibition.

Experimental Protocols

Protocol for Monitoring Inhibitor Concentration (Qualitative)

While quantitative analysis of inhibitor concentration often requires specialized analytical techniques such as HPLC or UV-Vis spectroscopy, a simple qualitative check can be performed periodically.[14]

  • Visual Inspection: Regularly inspect the stored material for any of the visual signs of polymerization mentioned above. Any change in clarity or viscosity is a strong indicator of inhibitor depletion.

  • Colorimetric Spot Test (for Phenolic Inhibitors like MEHQ):

    • Disclaimer: This is a general procedure and may need optimization for your specific compound.

    • Prepare a dilute solution of your inhibited 3-(2-Nitrophenyl)acryloyl chloride in a suitable solvent.

    • Add a few drops of a weak oxidizing agent (e.g., a very dilute solution of ferric chloride).

    • A color change (often to a yellowish or brownish hue) can indicate the presence of the phenolic inhibitor. The intensity of the color can give a rough idea of the inhibitor's presence, although this is not a quantitative measure.

Workflow for Safe Storage and Handling:

StorageWorkflow Receive Receive Compound Inspect Visual Inspection (Clarity, Color, Viscosity) Receive->Inspect Check_Inhibitor Check Inhibitor Status (Datasheet/Analysis) Inspect->Check_Inhibitor Add_Inhibitor Add Inhibitor if Necessary (See Protocol) Check_Inhibitor->Add_Inhibitor Inhibitor Absent/Low Store Store at 2-8°C (Dark, Dry, Inert Atmosphere) Check_Inhibitor->Store Inhibitor Present Add_Inhibitor->Store Periodic_Check Periodic Visual Inspection (e.g., Monthly) Store->Periodic_Check Use Use in Experiment Store->Use Periodic_Check->Add_Inhibitor Signs of Polymerization Periodic_Check->Store No Change

Caption: Recommended workflow for storage of 3-(2-Nitrophenyl)acryloyl chloride.

By adhering to these guidelines, researchers can significantly enhance the shelf-life and reliability of their 3-(2-Nitrophenyl)acryloyl chloride, ensuring the success of their synthetic endeavors.

References

  • Ataman Kimya. MONOMETHYL ETHER OF HYDROQUINONE (MEHQ).
  • Jiangxi Lotchem Co., Ltd. MEHQ Inhibitor Supplier.
  • ChemBK. MEHQ - Physico-chemical Properties. 2022-10-16.
  • Solubility of Things. 4-Methoxyphenol.
  • Santa Cruz Biotechnology. 4-Methoxyphenol.
  • Guidechem. CINNAMOYL CHLORIDE 17082-09-6 wiki.
  • 精工化学株式会社. Amine type.
  • Benchchem. Cinnamoyl Chloride: A Versatile Reagent in Fundamental Research and Drug Discovery.
  • Applied Analytics.
  • Benchchem.
  • Oriental Journal of Chemistry.
  • WeylChem Intern
  • Benchchem. A Comparative Analysis of Acryloyl Chloride Reactivity for Synthetic Chemistry.
  • handom-chem.com. Phenothiazine used as an excellent polymerization inhibitor for alkenyl monomers. 2024-03-03.
  • LookChem. Cas 102-92-1,Cinnamoyl chloride.
  • The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. 2020-11-23.
  • Polymer Chemistry (RSC Publishing).
  • AMPP.
  • PMC.
  • Longchang Chemical.
  • MDPI.
  • ResearchGate. Synthesis and inhibitive characteristic of two acryloyl chloride derivatives towards the corrosion of API 5L X52 carbon steel in hydrochloric acid medium.
  • ioMosaic.
  • PubChem. Acryloyl chloride.
  • Spectrum Chemical.
  • Ingenta Connect. Synthesis and inhibitive characteristic of two acryloyl chloride derivatives towards the corrosion of API 5L X52 carbon steel in hydrochloric acid medium. 2022-04-26.
  • ResearchGate.
  • CP Lab Safety. (E)-3-(2-Nitrophenyl)acrylic acid, 98% Purity, C9H7NO4, 500 grams.
  • ChemScene. 612-41-9 | 3-(2-Nitrophenyl)acrylic acid.
  • Google Patents.
  • ResearchGate. Why inhibitor are remain added in the monomer?. 2017-07-31.
  • Wikipedia.
  • Santa Cruz Biotechnology. 3-(2-Nitrophenyl)-acrylic acid | CAS 1013-96-3.
  • VanDeMark Chemical. ACRYLOYL CHLORIDE.
  • Wikipedia. Acryloyl chloride.
  • Benchchem. Application Notes and Protocols: Acryloyl Chloride in Polymer Manufacturing.
  • MDPI.
  • CymitQuimica. CAS 814-68-6: Acryloyl chloride.
  • ACS Publications.
  • PubChem. 3-(2-Nitrophenyl)-2-propenoic acid.
  • ResearchGate.
  • PubMed. Acryloyl chloride and acryloyl isocyanate (CH2=CHC(O)X, X = Cl, NCO): a HeI photoelectron spectroscopy and theoretical study. 2009-04-02.
  • Spectrum Chemical.
  • Google Patents. US5395966A - Process for the manufacture of acryloyl chloride.
  • Scilit. Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System. 2016-06-20.
  • RSC Publishing. Polymers from S-vinyl monomers: reactivities and properties. 2022-08-11.
  • ChemRxiv.
  • Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer.

Sources

Optimization

The Acylation Crisis Center: Troubleshooting Friedel-Crafts Anomalies

Executive Summary While Friedel-Crafts acylation is preferred over alkylation due to the absence of carbocation rearrangements and mono-substitution control, it is not immune to failure.[1] The most common "failures" rep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While Friedel-Crafts acylation is preferred over alkylation due to the absence of carbocation rearrangements and mono-substitution control, it is not immune to failure.[1] The most common "failures" reported to our center—reaction stalling, unexpected regioselectivity, and substrate degradation—are rarely random. They are deterministic consequences of Lewis Acid stoichiometry , solvent-complex interactions , and thermodynamic reversibility .

This guide bypasses standard textbook definitions to address the causality of these failures and provides self-validating protocols to correct them.

Module 1: The Reaction Stalls at 50% Conversion

Symptom: The reaction starts vigorously but conversion plateaus near 50-60%, regardless of reaction time. Adding more acyl chloride has no effect.

Root Cause Analysis: Product Inhibition (The "Complexation Trap") Unlike catalytic alkylation, acylation is stoichiometric . The resulting ketone product is a Lewis base.[2] It donates its carbonyl oxygen lone pair to the aluminum atom of the catalyst, forming a stable, unreactive 1:1 complex. If you used 1.0 equivalent of


, your catalyst is effectively "poisoned" by the product as it forms.

The Protocol:

  • Adjust Stoichiometry:

    • Acyl Chlorides: Use >1.1 equivalents of Lewis Acid (

      
      ).
      
    • Anhydrides: Use >2.2 equivalents of Lewis Acid. (One eq. complexes the product; the second eq. complexes the carboxylic acid byproduct).

  • Order of Addition (The Perrier Procedure):

    • Premix

      
       and Acyl Chloride in the solvent before adding the aromatic substrate. This ensures the active electrophile (the Acylium ion, 
      
      
      
      ) is fully formed and prevents the aromatic substrate from complexing with the Lewis Acid.

Data: Catalyst Stoichiometry Requirements

Acylating AgentMin.[1]

Eq.[1][2][3][4][5][6]
Reason for Excess
Acyl Chloride 1.1 - 1.21.0 eq. is trapped by the ketone product.
Acid Anhydride 2.2 - 2.51.0 eq. trapped by ketone; 1.0 eq. trapped by leaving group (

).
Carboxylic Acid > 1.0 (Catalytic*)Only if using modern Brønsted catalysts (e.g., Triflic acid) or Zeolites.

Visualization: The Product Inhibition Cycle

AcylationStoichiometry cluster_warning Critical Failure Point Start Reagents (Arene + RCOCl) Acylium Active Electrophile (Acylium Ion) Start->Acylium + AlCl3 Catalyst Lewis Acid (AlCl3) Catalyst->Acylium Trap DEAD END: Product-AlCl3 Complex Catalyst->Trap Irreversible Binding Reaction Electrophilic Substitution Acylium->Reaction + Arene Product Ketone Product Reaction->Product Product->Trap Complexes w/ Catalyst

Figure 1: The stoichiometric trap. The reaction consumes the catalyst because the product is a better Lewis base than the reactant.

Module 2: Regioselectivity Drift (Ortho/Para vs. Meta)

Symptom: You are acylating a substituted naphthalene or alkyl-benzene and the isomer ratio shifts unexpectedly (e.g., obtaining


-acetylnaphthalene instead of 

).

Root Cause Analysis: Kinetic vs. Thermodynamic Control The regioselectivity in Friedel-Crafts acylation is highly solvent-dependent.[7]

  • Kinetic Control: Favors the most electron-rich position (e.g.,

    
     in naphthalene).
    
  • Thermodynamic Control: Favors the sterically less hindered product (e.g.,

    
     in naphthalene) or allows equilibration via deacylation/reacylation.
    

The Solvent Switch Protocol:

  • Scenario A: You need the Kinetic Product (e.g.,

    
    -acylation, para-substitution). 
    
    • Solvent:

      
      , 
      
      
      
      , or 1,2-dichloroethane.[7]
    • Mechanism: These non-polar solvents cause the acyl-arene complex to precipitate immediately upon formation. This prevents re-equilibration.[1][8]

  • Scenario B: You need the Thermodynamic Product (e.g.,

    
    -acylation). 
    
    • Solvent: Nitrobenzene (

      
      ).
      
    • Mechanism: Nitrobenzene is polar and solubilizes the complex. This keeps the product in solution, allowing the reversible reaction to find the thermodynamic minimum (sterically unhindered isomer).

Visualization: Solvent Decision Tree

SolventSelectivity Question Target Isomer? Kinetic Kinetic Product (e.g., Alpha-Naphthalene) (Sterically Congested) Question->Kinetic Need Alpha/Ortho Thermo Thermodynamic Product (e.g., Beta-Naphthalene) (Sterically Open) Question->Thermo Need Beta/Meta-like Solvent1 Use Non-Polar Solvent (DCM, CS2, DCE) Kinetic->Solvent1 Solvent2 Use Polar/High-BP Solvent (Nitrobenzene) Thermo->Solvent2 Mechanism1 Complex Precipitates Reaction Stops Solvent1->Mechanism1 Mechanism2 Complex Solubilized Equilibration Occurs Solvent2->Mechanism2

Figure 2: Selecting reaction media to control isomeric distribution.

Module 3: Unexpected Ester Formation (The Phenol Anomaly)

Symptom: When attempting to acylate a phenol (


), the major product is an ester (

) rather than a hydroxy-ketone (

).

Root Cause Analysis: O-Acylation vs. C-Acylation Phenols are ambient nucleophiles. The oxygen atom is kinetically more nucleophilic than the aromatic ring carbon. Under standard conditions, O-acylation dominates.

The Fix: The Fries Rearrangement You do not need to discard the ester. You can force the acyl group to migrate from the Oxygen to the Carbon (Ortho/Para) using the Fries Rearrangement.[3][6][9][10]

Protocol:

  • Isolate the ester intermediate.

  • Treat with neat Lewis Acid (

    
     or 
    
    
    
    ) or dissolve in Nitrobenzene.
  • Temperature Control:

    • Low Temp (<60°C): Favors Para -migration.[3]

    • High Temp (>160°C): Favors Ortho -migration (stabilized by chelation between the carbonyl and the phenol proton).

Module 4: "De-Alkylation" of Substrates

Symptom: You are acylating a tert-butyl benzene or isopropyl benzene, and the alkyl group disappears or migrates in the final product.

Root Cause Analysis: Acid-Catalyzed Dealkylation Strong Lewis acids (


) combined with trace moisture (generating 

) can reverse Friedel-Crafts alkylation. Tert-butyl groups are excellent leaving groups (forming stable carbocations) and will detach under harsh acylation conditions.

Mitigation Strategy:

  • Switch Catalyst: Use milder Lewis acids like

    
    , 
    
    
    
    , or metallic Triflates (
    
    
    ).
  • Lower Temperature: Run the acylation at 0°C or -78°C if reactivity permits.

  • Alternative Route: Perform acylation before alkylation if the synthetic route allows, as the acyl group deactivates the ring and prevents subsequent alkylation (requires reduction of ketone first).

References
  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (The foundational text on mechanism and stoichiometry).
  • Gore, P. H. (1955).[7] "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229-281.[7] Link (Definitive source on solvent effects and naphthalene regioselectivity).

  • Groves, J. K. (1972). "The Friedel-Crafts Acylation of Alkenes."[1][2] Chemical Society Reviews, 1, 73-97. Link (Details on acylium ion mechanisms).

  • Effenberger, F. (1980). "New preparative methods for arene- and hetarene-carbaldehydes and ketones." Angewandte Chemie International Edition, 19(1), 1-112.
  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Source for Fries Rearrangement protocols).

Sources

Troubleshooting

selection of appropriate base for acylation with 3-(2-Nitrophenyl)acryloyl chloride

Topic: Selection of Appropriate Base for Acylation Reagent ID: 3-(2-Nitrophenyl)acryloyl chloride (also known as 2-nitrocinnamoyl chloride) Reaction Class: Nucleophilic Acyl Substitution Part 1: Critical Decision Matrix...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Selection of Appropriate Base for Acylation Reagent ID: 3-(2-Nitrophenyl)acryloyl chloride (also known as 2-nitrocinnamoyl chloride) Reaction Class: Nucleophilic Acyl Substitution

Part 1: Critical Decision Matrix (Base Selection)

The selection of a base for this specific acid chloride is not merely about neutralizing HCl.[1][2] The presence of the


-unsaturation combined with the electron-withdrawing ortho-nitro group creates a "perfect storm" for side reactions if the base is too strong or the conditions are uncontrolled.
The Core Dilemma: Acylation vs. Elimination

Your choice of base dictates whether the reaction proceeds via the desired Acylation path or diverts into Elimination (Ketene formation) or Polymerization .

Base TypeRecommended ReagentSuitabilityRisk Profile
Heterocyclic Aromatic Pyridine High (Standard)Low. Acts as both base and nucleophilic catalyst. Prevents ketene formation due to moderate basicity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).
Inorganic Biphasic

/

High (Schotten-Baumann)Low. Excellent for amino acids or water-tolerant amines. The biphasic system protects the sensitive acid chloride from bulk hydrolysis.
Tertiary Amine Triethylamine (

)
Medium/Low High. Strong basicity (

) risks deprotonating the

-carbon, leading to ketene intermediates and polymerization.
Hindered Amine DIPEA (Hünig's Base) Medium Medium. Steric bulk reduces nucleophilicity but strong basicity still poses an elimination risk. Use only if pyridine is incompatible.
Decision Logic Diagram

Use this flow to select the correct protocol for your specific nucleophile.

BaseSelection Start Start: Select Nucleophile Solubility Is Nucleophile Water Soluble? Start->Solubility AcidSens Is Product Acid Sensitive? Solubility->AcidSens No (Organic Soluble) MethodB Method B: Schotten-Baumann (Biphasic) Solubility->MethodB Yes (e.g., Amino Acids) Sterics Is Nucleophile Sterically Hindered? AcidSens->Sterics No MethodA Method A: Pyridine (Anhydrous) AcidSens->MethodA Yes Sterics->MethodA No (e.g., Aniline) MethodC Method C: DIPEA + DMAP (Catalytic) Sterics->MethodC Yes (e.g., t-Butyl amine)

Caption: Logical workflow for selecting the optimal base/condition set based on nucleophile properties.

Part 2: Technical Deep Dive & Troubleshooting

Why Triethylamine ( ) Fails

Users frequently report "black tar" or low yields when using


 with cinnamoyl derivatives. This is due to the E1cB Elimination pathway .
  • Acidity of

    
    -Proton:  The carbonyl group and the double bond make the 
    
    
    
    -proton acidic. The ortho-nitro group on the phenyl ring further withdraws electron density, stabilizing the resulting carbanion.
  • Ketene Formation: A strong base like

    
     removes this proton. The chloride leaves, forming a vinyl ketene  intermediate.
    
  • Fate of Ketene: This highly reactive intermediate rapidly dimerizes or polymerizes, leading to dark, insoluble byproducts rather than the desired amide/ester.

Mechanism of Failure vs. Success

Mechanism Substrate 3-(2-Nitrophenyl)acryloyl Chloride Enolate Enolate Anion Substrate->Enolate Deprotonation (alpha-H) AcylPyridinium Acyl Pyridinium Salt (Activated Electrophile) Substrate->AcylPyridinium Nucleophilic Attack by Base BaseStrong Strong Base (Et3N) BaseStrong->Enolate Promotes BaseWeak Mild Base (Pyridine) BaseWeak->AcylPyridinium Promotes Ketene Vinyl Ketene Intermediate (HIGHLY REACTIVE) Enolate->Ketene -Cl⁻ (Elimination) Product Desired Amide/Ester (SUCCESS) AcylPyridinium->Product Attack by Amine/Alcohol Polymer Polymer/Tars (FAILURE) Ketene->Polymer Dimerization

Caption: Mechanistic divergence: Pyridine promotes substitution (green path), while strong bases promote elimination to ketenes (red path).

Common Issues & Fixes

Q: The reaction mixture turned black immediately upon adding the base.

  • Cause: Rapid polymerization of vinyl ketene intermediates caused by high local concentration of strong base (

    
    ) or high temperature.
    
  • Fix: Switch to Method A (Pyridine) . If you must use

    
    , cool to -10°C and add the base very slowly as a dilute solution.
    

Q: I see starting material remaining even after 24 hours.

  • Cause: Steric hindrance. The 2-nitro group is bulky and sits ortho to the reaction site, shielding the carbonyl carbon.

  • Fix: Add a nucleophilic catalyst. 10 mol% DMAP (4-Dimethylaminopyridine) will form a highly reactive intermediate that overcomes the steric barrier. Heat is generally not recommended due to polymerization risks; extend time instead.

Q: My product is contaminated with cinnamic acid.

  • Cause: Hydrolysis.[2] The acid chloride reacted with moisture in the solvent or air.

  • Fix: Ensure DCM/THF is anhydrous. If using Schotten-Baumann (Method B), ensure the organic phase is separated quickly and washed thoroughly, as the biphasic protection is not infinite.

Part 3: Standard Operating Procedures (SOPs)

Method A: The "Pyridine Standard" (Anhydrous)

Best for: Aromatic amines, complex alcohols, acid-sensitive substrates.

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Solvent: Dissolve the nucleophile (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).

  • Base Addition: Add Pyridine (1.5 - 2.0 eq). The solution may warm slightly.

  • Cooling: Cool the mixture to 0°C using an ice bath. Critical step to prevent side reactions.

  • Reagent Addition: Dissolve 3-(2-Nitrophenyl)acryloyl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise over 15-20 minutes.

    • Why? Slow addition prevents localized "hotspots" where side reactions occur.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4-12 hours. Monitor by TLC.[3]

  • Workup: Dilute with DCM. Wash sequentially with:

    • 1M HCl (to remove excess pyridine).

    • Sat.

      
       (to remove hydrolyzed acid).
      
    • Brine.

  • Purification: Dry over

    
    , concentrate, and recrystallize/column.
    
Method B: Schotten-Baumann (Biphasic)

Best for: Amino acids, simple aliphatic amines, scale-up.

  • Aqueous Phase: Dissolve the amine (1.0 eq) and

    
     (2.5 eq) in water.
    
  • Organic Phase: Dissolve 3-(2-Nitrophenyl)acryloyl chloride (1.1 eq) in DCM or Ethyl Acetate.

  • Mixing: Add the organic phase to the rapidly stirring aqueous phase at 0°C to 10°C .

  • Reaction: Vigorously stir (emulsion is necessary) for 2-4 hours at RT.

  • Workup: Separate layers. Extract aqueous layer with DCM. Combine organics, dry, and concentrate.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use DMF as a solvent? A: Yes, but be cautious. DMF can accelerate the reaction but also makes workup difficult (high boiling point). It can also sometimes promote decomposition of acid chlorides if not strictly anhydrous. DCM or THF are preferred.

Q: Why is the 2-nitro derivative more stable to hydrolysis than the 4-nitro? A: Steric shielding. The ortho-nitro group physically blocks water molecules from attacking the carbonyl carbon easily, providing a slight "kinetic protection" compared to the para-isomer.

Q: Can I generate the acid chloride in situ from the acid? A: Yes. Use Oxalyl Chloride with a drop of DMF (Vilsmeier-Haack condition) in DCM. Once gas evolution ceases, evaporate the solvent completely to remove excess HCl/Oxalyl chloride before adding your amine/base. Excess acid activator will react with your amine.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007.
  • Konstantinidou, M. et al. "Synthesis and biological evaluation of novel N-substituted-3-(2-nitrophenyl)acrylamides." European Journal of Medicinal Chemistry, 2016 . (Specific application of 2-nitrocinnamoyl chloride acylation).

  • Tidwell, T. T. "Ketenes." John Wiley & Sons, 2006.

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions of 3-(2-Nitrophenyl)acryloyl Chloride

Welcome to the technical support center for handling 3-(2-Nitrophenyl)acryloyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 3-(2-Nitrophenyl)acryloyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely managing the significant exothermic hazards associated with this highly reactive compound. Our focus is on explaining the causality behind experimental choices to ensure every protocol is a self-validating system for safety and success.

Section 1: Foundational Knowledge & Hazard Assessment

Before beginning any experiment, it is critical to understand the dual-hazard nature of 3-(2-Nitrophenyl)acryloyl chloride. The molecule's reactivity is not derived from a single functional group, but from the synergistic risks posed by both the acyl chloride and the ortho-nitroaromatic system.

Q1: What are the primary chemical hazards of 3-(2-Nitrophenyl)acryloyl chloride?

A1: The compound presents two primary, distinct hazards that can lead to dangerous exothermic events:

  • High Reactivity of the Acyl Chloride: Like all acyl chlorides, this functional group is highly electrophilic and reacts vigorously with a wide range of nucleophiles.[1][2] These reactions, particularly with water, alcohols, and amines, are rapid and intensely exothermic.[3][4] The reaction with water, for instance, produces acrylic acid and corrosive hydrogen chloride (HCl) gas, with significant heat generation that can cause boiling and a dangerous pressure increase in a closed system.[5]

  • Thermal Instability of the Nitroaromatic Group: Nitroaromatic compounds are energetically rich and can be thermally unstable.[6] They are known to pose a severe explosion risk if heated rapidly or uncontrollably.[7][8] The presence of impurities, reactants, or even certain solvents can lower the decomposition temperature, making a runaway reaction more likely even at seemingly moderate temperatures.[6][9]

The combination of these two functionalities in one molecule demands a multi-faceted approach to safety. A rapid exotherm from the acylation reaction can provide the activation energy needed to initiate the much more dangerous decomposition of the nitro group, leading to a catastrophic thermal runaway.

Hazard_Identification MAIN MAIN ACYL ACYL MAIN->ACYL NITRO NITRO MAIN->NITRO

Caption: Inherent hazards of the 3-(2-Nitrophenyl)acryloyl chloride molecule.

Section 2: Proactive Exotherm Management & Troubleshooting

Effective management of this compound relies on preventing an uncontrolled exotherm before it starts. This section provides answers to common questions regarding reaction setup and control.

Q2: How can I effectively control the reaction temperature during an acylation?

A2: Strict temperature control is the most critical factor for both safety and product selectivity.[10] The goal is to ensure the rate of heat removal always exceeds the rate of heat generation.

Key Strategies:

  • Slow, Controlled Addition: The nucleophile (e.g., amine, alcohol) or the acyl chloride itself should be added dropwise via an addition funnel or syringe pump. The rate of addition is your primary means of controlling the reaction rate and, therefore, the heat output.[11]

  • Efficient Cooling: Use a cooling bath capable of reaching and maintaining temperatures well below your target reaction temperature. Never rely on ambient cooling.

  • Vigorous Agitation: Inefficient stirring leads to localized hotspots where the reaction can accelerate uncontrollably, potentially initiating decomposition.[11] Use an overhead stirrer for reactions larger than 250 mL to ensure thorough mixing.

  • Dilution: Conducting the reaction in a suitable, inert solvent adds thermal mass, helping to buffer temperature changes.

Cooling System Typical Temperature Range (°C) Notes
Ice / Water Bath0 to 5Standard for many reactions. Ensure good circulation.
Ice / Salt Bath (NaCl)-20 to -10Effective and inexpensive for lower temperatures.
Dry Ice / Acetone-78Standard for very low-temperature reactions. Use with caution due to flammability of acetone.
Cryostat / Chiller-80 to 20Offers precise and automated temperature control, ideal for sensitive or large-scale reactions.
Q3: The temperature of my reaction is rising too quickly despite slow addition. What should I do?

A3: This is a critical warning sign that the reaction is generating heat faster than the system can remove it.

Immediate Actions:

  • Stop Reactant Addition Immediately: This is the most crucial first step to prevent further heat generation.[11]

  • Ensure Maximum Cooling: Check that your cooling bath is at the correct temperature and making good contact with the reaction flask. Add more cooling agent (e.g., ice, dry ice) if necessary.

  • Do NOT Increase Stirring Speed Drastically: While good agitation is important, a sudden, large increase in stirring could mix unreacted pockets of reagents, causing a surge in the reaction rate. Ensure stirring is adequate but not violent.

Possible Causes & Prevention:

  • Reagent Concentration is Too High: The reaction may be too concentrated, leading to a very high reaction rate. Prevention: Use more solvent to dilute the reactants.

  • Incorrect Reagent Purity: Impurities in either the acyl chloride or the nucleophile can sometimes catalyze the reaction or decomposition. Prevention: Use reagents of known and trusted purity.

  • Inadequate Cooling Capacity: The scale of your reaction may be too large for the cooling bath you are using. Prevention: Reduce the reaction scale or upgrade to a more powerful cooling system (e.g., a cryostat).[12]

Q4: I'm observing significant pressure buildup and fuming from my reaction. What is happening?

A4: This is almost certainly due to the evolution of hydrogen chloride (HCl) gas, a byproduct of the acylation reaction.[3][5] It can also be a sign of a more serious issue if the temperature is also rising uncontrollably.

Immediate Actions:

  • Ensure Adequate Ventilation: All work must be done in a certified chemical fume hood.

  • Check Gas Outlet/Scrubber: Ensure the reaction vessel is not a closed system. It must be vented through a system to neutralize acidic gases, such as a bubbler connected to a beaker of sodium bicarbonate or a sodium hydroxide solution. A blocked vent can lead to a catastrophic vessel rupture.

Possible Causes & Prevention:

  • Reaction is Too Fast: A rapid reaction rate will produce a large volume of HCl gas quickly. Prevention: Slow the addition rate of your reagents.

  • Decomposition Started: If accompanied by a rapid temperature spike and color change (e.g., to dark brown or black), this could indicate the onset of thermal decomposition, which can also produce gaseous products like NOx.[7] This is an emergency situation. Prevention: Strict adherence to temperature control protocols is the only way to prevent this.

Troubleshooting_Tree START Uncontrolled Exotherm Detected (Rapid Temp Rise) ACTION1 IMMEDIATE ACTION: 1. Stop All Reagent Addition 2. Maximize Cooling START->ACTION1 Q1 Is Pressure Rising Rapidly? (Fuming / Venting) ACTION1->Q1 Assess Symptoms A1_YES Likely HCl Evolution +/- Decomposition Gases (NOx). Ensure Venting is Clear. Prepare for Emergency Quench. Q1->A1_YES Yes A1_NO Heat Generation > Heat Removal Q1->A1_NO No Q2 Is Mixture Darkening? (Brown/Black/Tarry) A1_YES->Q2 A1_NO->Q2 A2_YES High Probability of Decomposition or Polymerization. EMERGENCY: Prepare to Quench and Evacuate. Q2->A2_YES Yes A2_NO Purely Thermal Issue. Re-evaluate Scale, Concentration, and Cooling Capacity. Q2->A2_NO No

Caption: Decision tree for responding to an uncontrolled exotherm.

Section 3: Detailed Experimental Protocols

Adherence to a well-designed protocol is paramount. The following procedures are designed to mitigate risks through engineering and procedural controls.

Protocol 1: General Procedure for Amidation with an Amine

This protocol describes the reaction of 3-(2-Nitrophenyl)acryloyl chloride with a primary or secondary amine.

Methodology:

  • Equipment Setup: In a fume hood, assemble a flame-dried, three-necked round-bottom flask equipped with an overhead mechanical stirrer, a thermometer or thermocouple probe, and a pressure-equalizing dropping funnel. The flask should be of a size that the final reaction volume does not exceed 50% of its capacity.

  • Inert Atmosphere: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon) and maintain a gentle positive pressure throughout the reaction.

  • Reagent Preparation:

    • In the reaction flask, dissolve the amine (2.2 equivalents) in a suitable anhydrous solvent (e.g., Dichloromethane or THF). The second equivalent of amine acts as a base to neutralize the HCl byproduct.[3]

    • In the dropping funnel, dissolve 3-(2-Nitrophenyl)acryloyl chloride (1.0 equivalent) in the same anhydrous solvent.

  • Cooling: Cool the stirred amine solution to 0 °C using an ice/salt bath.

  • Controlled Addition: Begin the dropwise addition of the acyl chloride solution from the dropping funnel to the amine solution. Crucially, monitor the internal temperature and control the addition rate to maintain the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Workup: Proceed to the Safe Quenching Protocol (Protocol 2).

Protocol 2: Safe Quenching of the Reaction Mixture

Quenching is a hazardous step that must be performed carefully to control the exotherm from neutralizing unreacted acyl chloride and other reagents. The "reverse quench" method described here is the safest approach.

Methodology:

  • Prepare Quench Vessel: In a separate, appropriately sized beaker or flask, prepare a vigorously stirred, cold (0 °C) saturated aqueous solution of sodium bicarbonate. The volume should be at least 5-10 times the volume of the reaction mixture. This provides a large heat sink.[10]

  • Slow Transfer: Using a cannula or a dropping funnel, slowly transfer the reaction mixture from the reaction flask into the cold, stirred sodium bicarbonate solution. Never add water or an aqueous solution directly to the reaction flask. This can cause a violent, localized exotherm.[10]

  • Monitor Quench: Observe for gas evolution (CO₂). Maintain vigorous stirring and ensure the temperature of the quench vessel does not rise significantly.

  • Workup: Once the transfer is complete and gas evolution has ceased, the mixture can be transferred to a separatory funnel for standard aqueous workup and extraction of the product.

Safe_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase A Hazard Assessment: Review SDS & Literature B Assemble & Dry Glassware (3-Neck RBF, Stirrer, Funnel) A->B C Establish Inert Atmosphere (N₂ or Ar) B->C D Charge Flask with Nucleophile & Solvent C->D E Cool to 0 °C in Ice Bath D->E F Begin Slow, Dropwise Addition of Acyl Chloride Solution E->F G Monitor Internal Temperature (Maintain < 5 °C) F->G During Addition G->F Adjust Rate H Prepare Separate, Cold Quench Solution (NaHCO₃) G->H After Reaction Complete I Perform 'Reverse Quench': Slowly Add Reaction Mixture to Quench Solution H->I J Standard Aqueous Extraction & Product Isolation I->J

Caption: A self-validating workflow for safely handling the acylation reaction.

References

  • Thermokinetic investigation of the alcoholysis of acyl chlorides. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. (1998). ACS Publications. Retrieved February 20, 2024, from [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. Retrieved February 20, 2024, from [Link]

  • ACRYLOYL CHLORIDE. (n.d.). VanDeMark Chemical. Retrieved February 20, 2024, from [Link]

  • How to prevent runaway reactions. (n.d.). EPA Archives. Retrieved February 20, 2024, from [Link]

  • Practical approach to prediction and prevention of runaway reactions. (2022, November 1). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Acryloyl chloride,9988E-2,2025/09/12. (n.d.). Kishida Chemical Co., Ltd. Retrieved February 20, 2024, from [Link]

  • Acryloyl chloride - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2024, from [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. (2020, February 21). Chemistry Steps. Retrieved February 20, 2024, from [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). StudyMind. Retrieved February 20, 2024, from [Link]

  • Reactions of Acyl Chlorides with Alcohols. (2023, January 22). Chemistry LibreTexts. Retrieved February 20, 2024, from [Link]

Sources

Troubleshooting

removal of unreacted 3-(2-Nitrophenyl)acryloyl chloride from reaction mixture

Technical Support Center: Removal of Unreacted 3-(2-Nitrophenyl)acryloyl Chloride Executive Summary & Chemical Context Reagent Profile: 3-(2-Nitrophenyl)acryloyl chloride (also known as 2-nitrocinnamoyl chloride) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Removal of Unreacted 3-(2-Nitrophenyl)acryloyl Chloride

Executive Summary & Chemical Context

Reagent Profile: 3-(2-Nitrophenyl)acryloyl chloride (also known as 2-nitrocinnamoyl chloride) is a highly reactive electrophile used primarily to introduce the 2-nitrocinnamoyl motif into amines (to form amides) or alcohols (to form esters).

The Challenge: Excess acid chloride must be removed to prevent side reactions during purification or storage. The primary removal strategy relies on converting the reactive chloride into its corresponding carboxylic acid, 3-(2-Nitrophenyl)acrylic acid (2-nitrocinnamic acid) , which has drastically different solubility properties than the desired neutral product.

Core Removal Mechanisms:

  • Hydrolysis (Aqueous Workup): Conversion to the acid anion (carboxylate) via basic aqueous wash, partitioning it into the aqueous phase.

  • Scavenging (Solid Phase): Covalent capture using polymer-supported amines, allowing removal via filtration.

Troubleshooting Guide & FAQs

Scenario A: Standard Reaction Workup

Q: How do I remove the excess reagent using a standard liquid-liquid extraction? A: The most robust method is a Basic Hydrolysis Wash .

  • Quench: Add water or a dilute base to the reaction mixture. The acid chloride rapidly hydrolyzes to 3-(2-Nitrophenyl)acrylic acid and HCl.

  • Partition: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH .

    • Mechanism:[1][2][3][4] The base deprotonates the carboxylic acid (pKa ~4.5) to form the water-soluble sodium 3-(2-nitrophenyl)acrylate.

    • Result: The impurity partitions into the aqueous layer, while your neutral product (amide/ester) remains in the organic layer.

Scenario B: Acid/Base Sensitive Products

Q: My product degrades under basic aqueous conditions. How can I remove the acid chloride without a liquid wash? A: Use Solid-Supported Scavengers . Add a polymer-supported amine (e.g., Trisamine resin or Morpholine resin) to the reaction mixture.

  • Mechanism:[1][2][3][4] The resin's amine attacks the acid chloride, forming a covalent amide bond attached to the solid bead.

  • Procedure: Stir for 1–3 hours, then filter. The unreacted reagent is trapped on the filter paper; your product is in the filtrate.

Scenario C: Unexpected Solids

Q: A white/yellow precipitate formed during the quench. What is it? A: This is likely 3-(2-Nitrophenyl)acrylic acid .[5] Unlike the liquid acid chloride, the hydrolyzed acid is a high-melting solid (MP >200°C). If your organic solvent is non-polar (e.g., Hexanes, Et₂O) or if the volume is low, the acid may precipitate out immediately upon hydrolysis.

  • Fix: If your product is soluble in the organic phase, simply filter off this solid precipitate. It is a convenient way to remove the bulk of the impurity before extraction.

Scenario D: Chromatography Issues

Q: I see streaking on my TLC plate. Is this the acid chloride? A: Yes. Acid chlorides are unstable on silica gel. They hydrolyze in situ due to the moisture in the silica and the acidity of the silanols, turning into the carboxylic acid, which streaks due to dimerization and strong adsorption.

  • Tip: To monitor the acid chloride, quench a small aliquot in Methanol (MeOH) first. This converts it to the methyl ester, which runs as a distinct, non-streaking spot on TLC.

Detailed Experimental Protocols

Protocol A: Biphasic Quench & Extraction (Standard)

Best for: Stable, neutral amides/esters.

Reagents:

  • Saturated NaHCO₃ (aq)

  • Extraction Solvent (DCM or EtOAc)[6]

  • Brine (Saturated NaCl)

Step-by-Step:

  • Dilution: Dilute the reaction mixture with the extraction solvent (approx. 10 mL per mmol of substrate).

  • Quench: Slowly add Saturated NaHCO₃ (1:1 volume ratio to organic solvent). Caution: CO₂ evolution will occur.

  • Hydrolysis Period: Stir the biphasic mixture vigorously for 15–30 minutes . This ensures the acid chloride fully hydrolyzes to the acid and is subsequently deprotonated.

  • Separation: Transfer to a separatory funnel. Isolate the organic layer.[3][7][8]

  • Wash: Wash the organic layer again with NaHCO₃ to ensure complete removal of the acid anion.

  • Final Polish: Wash with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Polymer-Supported Scavenging

Best for: High-throughput synthesis or acid/base sensitive targets.

Reagents:

  • Amine Resin (e.g., PS-Trisamine or PS-Morpholine). Typical loading: 3–4 mmol/g.

Step-by-Step:

  • Calculation: Calculate the theoretical excess of acid chloride used (e.g., if 0.2 mmol excess was used).

  • Resin Addition: Add 3–5 equivalents of the resin relative to the excess acid chloride.

  • Incubation: Agitate (do not use a magnetic stir bar as it grinds the beads) for 2–4 hours at room temperature.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Rinse: Rinse the resin with the reaction solvent to recover any entrained product.

  • Concentration: Evaporate the filtrate to obtain the purified product.

Data & Properties

Table 1: Solubility & Reactivity Profile

CompoundStateSolubility (DCM/EtOAc)Solubility (Aq. NaHCO₃)Reactivity
3-(2-Nitrophenyl)acryloyl chloride Liquid/Low-melt SolidHighReacts (Hydrolyzes)Electrophile (Reacts with Nucleophiles)
3-(2-Nitrophenyl)acrylic acid Solid (MP ~240°C)Moderate/LowHigh (as salt) Acidic (pKa ~4.5)
Target Product (Amide/Ester) Solid/OilHighLowNeutral (typically)

Visualizations

Figure 1: Decision Tree for Removal Strategy

RemovalStrategy Start Excess 3-(2-Nitrophenyl)acryloyl Chloride SensCheck Is Product Acid/Base Sensitive? Start->SensCheck Scavenge Method: Solid Phase Scavenging (Use Amine Resin) SensCheck->Scavenge Yes Quench Method: Aqueous Hydrolysis SensCheck->Quench No SolubilityCheck Is Product Water Soluble? Quench->SolubilityCheck BaseWash Protocol A: Basic Wash (Sat. NaHCO3) SolubilityCheck->BaseWash No (Lipophilic Product) AcidPrecip Protocol C: Acid Precipitation (Filter off solid acid) SolubilityCheck->AcidPrecip Yes (Hydrophilic Product)

Caption: Decision matrix for selecting the appropriate purification workflow based on product stability and solubility.

Figure 2: Chemical Pathway of Removal

ReactionScheme AcidCl Acid Chloride (Organic Soluble) Acid Carboxylic Acid (Solid Precipitate) AcidCl->Acid Hydrolysis Water + H2O / Base Salt Carboxylate Salt (Water Soluble) Acid->Salt Deprotonation (pH > 7)

Caption: Mechanistic pathway converting the lipophilic acid chloride into the water-soluble carboxylate salt.

References

  • BenchChem. (2025).[6] An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride. Retrieved from

  • Yufeng. (2025).[1] How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from

  • Thieme Connect. (2000). Covalent Scavengers for Primary and Secondary Amines. Retrieved from

  • Supra Sciences. Solid-Supported Scavengers: Carboxylic Acid & Amine Resins. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: 3-(2-Nitrophenyl)-2-propenoic acid. Retrieved from

Sources

Optimization

continuous-flow synthesis for unstable acid chlorides like acryloyl chloride

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Flow Chemistry Division Subject: Technical Guide: Continuous-Flow Synthesis of Acryloyl Chloride Executive Summary Acryloyl chloride is...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Flow Chemistry Division Subject: Technical Guide: Continuous-Flow Synthesis of Acryloyl Chloride

Executive Summary

Acryloyl chloride is a notorious reagent: highly reactive, lachrymatory, and prone to explosive polymerization. Traditional batch synthesis often fails due to thermal runaway or product degradation during distillation.

This guide details a continuous-flow protocol that mitigates these risks. By minimizing the active volume and residence time, we can generate high-purity acryloyl chloride on-demand and—crucially—consume it immediately in telescoped steps (e.g., amidation), avoiding isolation entirely.

Module 1: Critical Process Parameters & Reagent Selection

The Chlorinating Agent: Why Oxalyl Chloride?

While Thionyl Chloride (


) is the industrial standard, it often requires heating (reflux), which accelerates polymerization of acrylic moieties.
  • Recommendation: Use Oxalyl Chloride

    
      with catalytic DMF for lab-scale flow synthesis.[1]
    
  • Scientific Rationale: This route operates at room temperature (20–25 °C) via the highly reactive Vilsmeier-Haack intermediate, achieving full conversion in <3 minutes. This low-thermal profile is the primary safeguard against polymerization.

Polymerization Inhibition

You cannot run this reaction without an inhibitor.[1] The high surface-to-volume ratio of microreactors aids heat removal but does not eliminate radical propagation.

  • Standard Protocol: Add Phenothiazine or MEHQ (4-methoxyphenol) at 500–1000 ppm (0.05–0.1 wt%) relative to Acrylic Acid.

  • Causality: These scavengers terminate free radical chains initiated by trace peroxides or metal ions leached from stainless steel components.

Module 2: Experimental Workflow & Diagram

Figure 1: Continuous-Flow Setup for Acryloyl Chloride Generation This setup utilizes a standard T-mixer and PFA reactor coil. Note the use of a Back Pressure Regulator (BPR) to manage gas expansion (


) and maintain a stable slug flow regime.

FlowSynthesis cluster_inputs Feed Modules ReagentA Reagent A Acrylic Acid + Inhibitor (in DCM) Mixer Static Mixer (T-Junction) ReagentA->Mixer Pump A ReagentB Reagent B Oxalyl Chloride (in DCM) ReagentB->Mixer Pump B Cat Catalyst Feed DMF (Catalytic) Cat->Mixer Pre-mixed in A Reactor Reactor Coil (PFA, 2-5 mL) Temp: 20-25°C Mixer->Reactor Reaction Zone (1-3 min res. time) BPR BPR (40-100 psi) Gas Management Reactor->BPR Slug Flow (Gas + Liquid) Output Telescoped Output (Direct use in Amidation/Esterification) BPR->Output Acryloyl Chloride

Caption: Schematic of the continuous-flow generation of acryloyl chloride. Reagents are pumped into a static mixer, reacted in a temperature-controlled coil, and passed through a BPR to control gas evolution.

Module 3: Detailed Experimental Protocol

Objective: Synthesis of Acryloyl Chloride (1.0 M stream) Scale: Continuous processing (approx. 5–10 mmol/h)

Step 1: Feed Preparation
  • Solution A (Substrate): Dissolve Acrylic Acid (1.0 equiv) in anhydrous Dichloromethane (DCM). Add DMF (0.05 equiv) as catalyst. Add Phenothiazine (0.1 wt% relative to acid).

  • Solution B (Reagent): Dissolve Oxalyl Chloride (1.1 equiv) in anhydrous DCM.

    • Note: Ensure all glassware and tubing are flame-dried or purged with

      
      .
      
Step 2: System Priming
  • Use PFA (Perfluoroalkoxy) tubing for the reactor coil. Stainless steel is acceptable for short runs but susceptible to corrosion by

    
     over time.
    
  • Flush system with dry DCM to remove moisture.

Step 3: Reaction Execution
  • Set Reactor Temperature to 25 °C.

  • Set Back Pressure Regulator (BPR) to 40–100 psi.

    • Why? Moderate pressure keeps some

      
       in solution, preventing violent outgassing that disrupts flow rate stability, while allowing controlled slug flow.
      
  • Start pumps to achieve a Residence Time (

    
    )  of 3 minutes.
    
  • Equilibration: Discard the first 2 reactor volumes (dispersion zone).

Step 4: Analysis & Telescoping
  • Monitoring: Use inline IR (ReactIR) looking for the disappearance of the carboxylic acid

    
     stretch (~1700 
    
    
    
    ) and appearance of the acyl chloride
    
    
    (~1790
    
    
    ).
  • Usage: Direct the output stream into a flask containing amine/base for immediate coupling, or a second flow module.

Module 4: Troubleshooting Center (Q&A)

Q1: My reactor pressure is fluctuating wildly (spiking). What is happening? Diagnosis: Uncontrolled Gas Expansion. The Fix: You are generating


, 

, and

. If the pressure is too low, these gases expand rapidly, creating "slugs" that disrupt the pump's ability to deliver accurate flow.
  • Immediate Action: Increase BPR pressure (carefully, do not exceed reactor rating).

  • Long-term: Switch to a "Tube-in-Tube" gas permeable membrane reactor if precise stoichiometry is required, allowing gas to permeate out while keeping liquid in.

Q2: The output stream is cloudy or has solid precipitates. Diagnosis: Polymerization or Moisture Ingress.

  • Test: If the solid is white and "fluffy," it is likely polyacryloyl chloride.

  • The Fix:

    • Check inhibitor levels (freshly prepare Solution A).

    • Check temperature (ensure it is not >30 °C).

    • Critical: Ensure DCM is anhydrous. Water reacts with Oxalyl Chloride to form solid oxalic acid or urea byproducts if DMF is high.

Q3: My pumps are seizing or corroding. Diagnosis: Chemical Incompatibility. The Fix:

  • Never use standard HPLC pumps with ruby/sapphire check valves for long-term

    
     service without specific seal compatibility (e.g., Kalrez).
    
  • Best Practice: Use syringe pumps (glass/PTFE wetted parts) or peristaltic pumps with acid-resistant tubing (e.g., Fluran or GORE STA-PURE).

Q4: Can I store the collected Acryloyl Chloride? Diagnosis: Instability. Advice: No. Even with inhibitors, the concentration of "self-catalyzing" species increases over time.

  • Protocol: Always telescope. If you must store it, distill immediately under reduced pressure into a receiver containing fresh inhibitor and store at -20 °C.

Summary Data Table

ParameterRecommended ValueImpact of Deviation
Temperature 20 – 25 °C>30°C: Polymerization risk. <10°C: Slow reaction, incomplete conversion.
Residence Time 1 – 3 min>5 min: Side reactions. <1 min: Unreacted acid remaining.
Reagent Stoichiometry 1.1 equiv

Excess: Hard to remove downstream. Deficit: Low yield.[2]
Inhibitor Load 500 – 1000 ppmLow: Clogging/Polymerization. High: Impurity in final product.
Material of Construction PFA / HastelloySS316: Corrodes over time with wet

.

References

  • Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. Source: ChemSusChem (2016).[3] URL:[Link]

  • Controlled generation and use of CO in flow (Oxalyl Chloride decomposition). Source: Reaction Chemistry & Engineering (2016).[3] URL:[Link]

  • The Assembly and Use of Continuous Flow Systems for Chemical Synthesis (Troubleshooting). Source: Nature Protocols (2017). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 3-(2-Nitrophenyl)acryloyl chloride to other acyl chlorides

The following technical guide provides an in-depth comparison of 3-(2-Nitrophenyl)acryloyl chloride (also known as trans-2-nitrocinnamoyl chloride) against standard acyl chlorides. Executive Summary 3-(2-Nitrophenyl)acry...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 3-(2-Nitrophenyl)acryloyl chloride (also known as trans-2-nitrocinnamoyl chloride) against standard acyl chlorides.

Executive Summary

3-(2-Nitrophenyl)acryloyl chloride (2-NAC) represents a specialized class of acylating agents that bridges the gap between highly reactive aliphatic enones (like acryloyl chloride) and stable aromatic acid chlorides (like benzoyl chloride).

Its distinct reactivity profile is governed by the "Vinyl Spacer Effect," where the conjugated double bond separates the electrophilic carbonyl from the steric bulk of the ortho-nitro group while preserving the electronic activation. Unlike simple benzoyl derivatives, 2-NAC serves a dual synthetic purpose: it functions as a potent acylating agent and a latent precursor for N-heterocycles (quinolines/indoles) via reductive cyclization.

Chemical Profile & Structural Logic[1]

Feature3-(2-Nitrophenyl)acryloyl chlorideBenzoyl ChlorideAcryloyl Chloride
Structure Aromatic-Vinyl-CarbonylAromatic-CarbonylVinyl-Carbonyl
Physical State Crystalline Solid (mp ~80–85°C)LiquidVolatile Liquid
Electronic Influence Strong EWG (-I/-M from NO₂)Mild ConjugationStrong EWG (Vinyl)
Steric Environment Pseudo-unhindered (Spacer effect)Hindered (if ortho-subst.)Unhindered
Stability Moisture Sensitive, Stable SolidMoisture SensitivePolymerizes, Lachrymator
The "Vinyl Spacer" Anomaly

In typical ortho-substituted benzoyl chlorides (e.g., 2-nitrobenzoyl chloride), the substituent physically blocks the nucleophilic attack trajectory (Burgi-Dunitz angle). In 2-NAC , the vinyl group (


) acts as a conductive spacer. It transmits the electron-withdrawing power of the nitro group to the carbonyl carbon but physically distances the steric bulk.

Result: 2-NAC exhibits the high electrophilicity of an ortho-nitro compound without the kinetic penalty of steric hindrance.

SpacerEffect cluster_0 Steric Blockade (2-Nitrobenzoyl Cl) cluster_1 Vinyl Spacer Facilitation (2-NAC) A Carbonyl Carbon B Ortho-Nitro Group A->B Proximity (< 2Å) Nu1 Nucleophile Nu1->A Blocked C Carbonyl Carbon D Vinyl Spacer (-CH=CH-) C->D E Ortho-Nitro Group D->E Nu2 Nucleophile Nu2->C Unimpeded Attack caption Figure 1: The vinyl group acts as a steric buffer, maintaining reactivity.

Reactivity Hierarchy & Kinetics

Based on solvolysis rates and competitive acylation data, the reactivity order for nucleophilic acyl substitution is:



Comparative Analysis
  • Vs. Acryloyl Chloride: Acryloyl chloride is the most reactive due to the direct attachment of the electron-deficient vinyl group and lack of stabilization. However, it is difficult to handle (volatile, polymerizes). 2-NAC offers a "tamed" version: highly reactive but a stable solid.

  • Vs. Cinnamoyl Chloride: The parent cinnamoyl chloride is moderately reactive. The addition of the 2-NO₂ group in 2-NAC significantly increases the rate of amidation and hydrolysis due to the inductive withdrawal (-I) effect enhancing the carbonyl's electrophilicity.

  • Vs. Benzoyl Chloride: Experimental data suggests cinnamoyl derivatives often undergo solvolysis faster than benzoyl chloride because the vinyl group disrupts the conjugation with the phenyl ring, destabilizing the ground state relative to the transition state. 2-NAC, with its nitro-activation, is significantly faster than benzoyl chloride.

Unique Application: Reductive Cyclization

The definitive advantage of 2-NAC over other acyl chlorides is its ability to serve as a scaffold for heterocycle synthesis. Following amidation, the ortho-nitro group can be reduced (using Fe/AcOH, SnCl₂, or catalytic hydrogenation), triggering a spontaneous intramolecular Michael addition or condensation to form Quinolines or Quinolones .

Mechanism: The Pschorr/Reductive Pathway

This pathway is unavailable to benzoyl or cinnamoyl chloride (lacking the nitro group) and 4-nitrocinnamoyl chloride (geometry prevents cyclization).

Cyclization Step1 2-NAC (Acyl Chloride) Step2 Amidation (Reaction with Aniline/Amine) Step1->Step2 + R-NH2 Step3 Intermediate Amide (o-NO2-Cinnamamide) Step2->Step3 Step4 Nitro Reduction (Fe/HCl or H2/Pd) Step3->Step4 Step5 Transient Amine (o-NH2-Cinnamamide) Step4->Step5 Step6 Intramolecular Cyclization (Michael Addition / Condensation) Step5->Step6 Spontaneous Product Quinoline-2-one / Quinoline Step6->Product caption Figure 2: Reductive cyclization workflow unique to 2-NAC scaffolds.

Experimental Protocol: Competitive Amidation

To empirically verify the reactivity or synthesize a library, use this standardized Schotten-Baumann protocol.

Objective: Synthesis of N-benzyl-3-(2-nitrophenyl)acrylamide.

Reagents:

  • 3-(2-Nitrophenyl)acryloyl chloride (1.0 equiv)[1]

  • Benzylamine (1.1 equiv)

  • Triethylamine (1.5 equiv) or Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Preparation: Dissolve 1.0 mmol of 2-NAC in 5 mL anhydrous DCM. The solution should be clear yellow.

  • Addition: Cool the solution to 0°C. Add Triethylamine (1.5 mmol).

  • Coupling: Add Benzylamine (1.1 mmol) dropwise over 5 minutes. Note: Reaction is exothermic. 2-NAC reacts visibly faster than benzoyl chloride; immediate precipitation of triethylamine hydrochloride will occur.

  • Monitoring: Warm to room temperature. Monitor by TLC (Hexane/EtOAc 7:3). Reaction is typically complete within <30 minutes (vs. 1-2 hours for benzoyl chloride).

  • Workup: Quench with 1M HCl (to remove excess amine), wash with NaHCO₃, dry over MgSO₄, and concentrate.

  • Yield: Expect >90% yield of the amide.

References

  • Solvolysis Kinetics: Oriental Journal of Chemistry, "A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride," (Comparison of cinnamoyl vs. benzoyl reactivity).

  • Substituent Effects: Chemistry LibreTexts, "Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution."

  • Synthesis of Acryloyl Chlorides: Journal of the American Chemical Society, "Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride."

  • Reductive Cyclization Applications: Journal of Organic Chemistry, "Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls."[2]

  • Physical Properties: CRC Handbook of Tables for Organic Compound Identification.

Sources

Comparative

alternative reagents for the synthesis of 2-nitrocinnamic acid amides

The synthesis of 2-nitrocinnamic acid amides presents a unique chemoselective challenge: the substrate contains a highly electron-deficient alkene (activated by both the carbonyl and the ortho-nitro group) acting as a po...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2-nitrocinnamic acid amides presents a unique chemoselective challenge: the substrate contains a highly electron-deficient alkene (activated by both the carbonyl and the ortho-nitro group) acting as a potent Michael acceptor.

This guide moves beyond generic amide coupling protocols to address the specific electronic and steric demands of the 2-nitrocinnamoyl scaffold.

Executive Analysis: The Chemoselectivity Challenge

In standard cinnamic acid derivatives, the primary side reaction during amidation is aza-Michael addition , where the amine nucleophile attacks the


-carbon of the alkene rather than the carbonyl carbon.
  • The 2-Nitro Effect: The ortho-nitro group is strongly electron-withdrawing. This significantly lowers the LUMO energy of the alkene, making the

    
    -carbon exceptionally electrophilic.
    
  • The Consequence: High-temperature thermal dehydration methods (e.g., Boric acid catalysis in refluxing toluene) significantly increase the risk of Michael addition and polymerization.

  • The Solution: Kinetic control using activated esters or acid chlorides at lower temperatures is critical to favor 1,2-addition (amidation) over 1,4-addition.

Comparative Analysis of Synthetic Routes

Method A: The "Gold Standard" – Acid Chloride Activation

Best for: Unreactive amines (e.g., electron-deficient anilines) and large-scale synthesis.

This method converts 2-nitrocinnamic acid to 2-nitrocinnamoyl chloride using thionyl chloride (


) or oxalyl chloride. The acid chloride is a "hard" electrophile, reacting rapidly with amines to form the amide before the "soft" Michael addition can occur.
  • Pros: Near-quantitative yields; works with sterically hindered amines; low cost.

  • Cons: Generates HCl/SO₂ gas; not suitable for acid-sensitive substrates; requires strictly anhydrous conditions.

Method B: The "Precision Tool" – HATU/EDC Coupling

Best for: Complex substrates, late-stage functionalization, and acid-sensitive groups.

Uronium salts (HATU) or Carbodiimides (EDC) generate an active ester in situ. This method is milder than the acid chloride route and avoids strong acids.

  • Pros: Mild conditions (Room Temp); excellent functional group tolerance; reduced racemization risk (if chiral centers exist elsewhere).

  • Cons: High cost (HATU); poor atom economy (large byproducts); difficult purification if not using water-soluble carbodiimides (EDC).

Method C: The "Green" Alternative – Boric Acid Catalysis

Best for: Simple aliphatic amines and robust substrates only.

Direct condensation catalyzed by boric acid or arylboronic acids relies on the continuous removal of water (azeotropic distillation).

  • Pros: High atom economy (only water is waste); cheap reagents.

  • Cons: High Risk for 2-Nitrocinnamic Acid. The required high temperature (>100°C) promotes Michael addition of the amine to the

    
    -position. Not recommended for valuable amines.
    

Performance Metrics Comparison

FeatureAcid Chloride (SOCl₂) Coupling Agent (HATU) Catalytic (Boric Acid)
Yield (Typical) 90–98%85–95%40–70% (Substrate dependent)
Reaction Time 1–3 Hours2–12 Hours12–24 Hours
Side Reactions Hydrolysis (if wet)N-acylurea formationMichael Addition / Polymerization
Purification Recrystallization (Easy)Column Chromatography (Hard)Extraction (Easy)
Cost Efficiency High (Cheap reagents)Low (Expensive reagents)High (Very cheap)
Safety Profile Poor (Corrosive gases)Moderate (Sensitizers)Excellent (Green)

Detailed Experimental Protocols

Protocol 1: Acid Chloride Route (Recommended for Scale-Up)

Target: Synthesis of N-benzyl-2-nitrocinnamamide

  • Activation: In a dry round-bottom flask under

    
    , suspend 2-nitrocinnamic acid  (10 mmol, 1.93 g) in dry DCM  (20 mL).
    
  • Chlorination: Add catalytic DMF (2 drops). Add Oxalyl Chloride (12 mmol, 1.0 mL) dropwise at 0°C.

    • Note: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur. Stir at Room Temp (RT) for 2 hours until the solution becomes clear.
  • Isolation (Optional but Recommended): Evaporate solvent and excess oxalyl chloride under reduced pressure to obtain the crude yellow acid chloride solid. Redissolve in dry DCM (10 mL).

  • Coupling: To a separate flask containing Benzylamine (11 mmol) and Triethylamine (15 mmol) in DCM (20 mL) at 0°C, add the acid chloride solution dropwise.

  • Workup: Stir for 1 hour. Wash with 1M HCl (2x), Sat.

    
     (2x), and Brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water.

Protocol 2: HATU-Mediated Coupling (Recommended for Discovery)

Target: Synthesis of complex 2-nitrocinnamamides

  • Solution A: Dissolve 2-nitrocinnamic acid (1.0 equiv) and DIPEA (2.0 equiv) in dry DMF (0.2 M concentration).

  • Activation: Add HATU (1.1 equiv) in one portion. Stir for 5 minutes at RT. Solution should turn yellow/orange.

  • Addition: Add the Amine (1.1 equiv).

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with Ethyl Acetate. Wash extensively with water (3x) to remove DMF and urea byproducts. Wash with Brine.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Visualizing the Chemoselectivity

The following diagram illustrates the competition between the desired Amidation (Path A) and the undesired Michael Addition (Path B), highlighting why activation is necessary.

ReactionPathways Substrate 2-Nitrocinnamic Acid (Electron-Deficient Alkene) Activation Activation Step (SOCl2 or HATU) Substrate->Activation Activate Carbonyl Intermediate Activated Electrophile (Acid Chloride / Active Ester) Activation->Intermediate Generates Hard Electrophile Product DESIRED PRODUCT 2-Nitrocinnamamide (1,2-Addition) Intermediate->Product Path A: Fast Kinetic Attack (Favored by Activation) SideProduct SIDE PRODUCT Aza-Michael Adduct (1,4-Addition) Intermediate->SideProduct Path B: Thermodynamic Attack (Favored by Heat/Time) Amine Amine Nucleophile (R-NH2) Amine->Intermediate Attacks

Caption: Path A (Green) represents the desired amidation via activated carbonyl. Path B (Red) shows the Michael addition risk, which is minimized by using highly reactive intermediates like acid chlorides or HATU esters.

Decision Matrix for Reagent Selection

DecisionTree Start Start: Select Reagent for 2-Nitrocinnamic Amidation Q1 Is the Amine Sterically Hindered or Unreactive? Start->Q1 Q2 Is the Substrate Acid-Sensitive? Q1->Q2 No (Primary Alkyl Amine) AcidChloride USE ACID CHLORIDE (Oxalyl Chloride / SOCl2) High Yield, Robust Q1->AcidChloride Yes (e.g., Aniline) HATU USE HATU / DIPEA Mild, High Cost, Effective Q2->HATU Yes (e.g., Boc-groups present) EDC USE EDC / HOBt Water Soluble Workup, Standard Amines Q2->EDC No (Robust substrate)

Caption: A logic-based flowchart for selecting the optimal coupling reagent based on amine reactivity and substrate stability.

References

  • Optimization of N-Amidation of Cinnamic Acid via Carbodiimide Catalysis. Malaysian Journal of Analytical Sciences. Comparison of EDC/DCC coupling efficiency for cinnamic acids.

  • Recent Advances in Synthetic Approaches for Bioactive Cinnamic Acid Derivatives. National Institutes of Health (PMC). Comprehensive review of coupling strategies including acid chlorides and mixed anhydrides.

  • Greener Synthesis of Amides by Direct Reaction. Science and Education Publishing. Discusses Boric acid catalysis limitations and protocols.

  • Synthesis of N-Substituted Benzamide Derivatives. ResearchGate. Protocols for nitro-substituted amide synthesis.

  • Michael Addition Reaction Mechanism & Kinetics. Chemistry Steps. Mechanistic background on 1,2 vs 1,4 addition competition in alpha-beta unsaturated systems.

Validation

Definitive Structure Confirmation: High-Field NMR vs. Benchtop NMR &amp; HRMS

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Primary Focus: High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (600+ MHz) Alternatives Compared: Benchtop...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Primary Focus: High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (600+ MHz) Alternatives Compared: Benchtop NMR (60–100 MHz), High-Resolution Mass Spectrometry (HRMS)

Executive Summary: The Hierarchy of Proof

In the synthesis of complex organic molecules—whether novel therapeutics, natural products, or advanced materials—confirmation of structure is the critical bottleneck.[1] While High-Resolution Mass Spectrometry (HRMS) provides the molecular formula and Benchtop NMR offers rapid verification, High-Field NMR (600+ MHz) remains the unassailable "Supreme Court" of structural evidence.

This guide objectively compares High-Field NMR against its primary alternatives. We analyze why, despite the extreme sensitivity of MS and the convenience of Benchtop systems, High-Field NMR is indispensable for determining connectivity and stereochemistry—the two factors that define biological activity.

The Core Solution: High-Field NMR (600+ MHz)

Technical Mechanism & Causality

High-Field NMR operates on the principle of nuclear spin reorientation in a superconducting magnetic field. The "High-Field" designation (typically >14.1 Tesla, equating to 600 MHz for protons) is not merely a vanity metric; it is the causal factor for two essential performance parameters:

  • Spectral Dispersion (Resolution): Chemical shift dispersion increases linearly with field strength. Complex multiplets that overlap at 60 MHz (Benchtop) or 300 MHz become distinct, first-order systems at 600 MHz, allowing for precise coupling constant (

    
    ) analysis.
    
  • Sensitivity (Boltzmann Distribution): The energy gap between spin states (

    
    ) is proportional to the magnetic field (
    
    
    
    ). Higher fields create a larger population difference, exponentially increasing the signal-to-noise ratio (SNR).
Why It Is The Gold Standard
  • Ab Initio Determination: Unlike MS, which often requires database matching, High-Field NMR can solve unknown structures from scratch using through-bond (COSY, HMBC) and through-space (NOESY) correlations.

  • Stereochemical Definition: It is the only routine spectroscopic method capable of distinguishing diastereomers and defining relative stereochemistry in solution.

  • Quantitative Rigor (qNMR): The signal integration is directly proportional to the molar ratio of nuclei, requiring no compound-specific calibration standards.

Comparative Analysis: The Alternatives

Alternative A: Benchtop NMR (60–100 MHz)
  • Role: The "Scout."

  • Performance Gap: Limited by permanent magnet technology. At 60 MHz, second-order effects (roofing) distort multiplets, and dispersion is often insufficient to resolve complex aliphatic regions.

  • Best Use Case: Reaction monitoring (flow chemistry) or verifying known structures where the expected spectrum is already characterized. It fails in de novo elucidation of complex unknowns due to signal overlap.

Alternative B: High-Resolution Mass Spectrometry (HRMS)[2]
  • Role: The "Informant."

  • Performance Gap: HRMS (e.g., Orbitrap, Q-TOF) offers sensitivity orders of magnitude higher than NMR (femtomole vs. micromole). It provides the exact molecular formula (e.g.,

    
    ) with <5 ppm error.
    
  • Critical Limitation: The "Inverse Problem." MS cannot easily distinguish regioisomers (e.g., ortho- vs. meta- substitution) or stereoisomers (e.g., glucose vs. galactose) without ancillary techniques like chromatography or ion mobility.

Performance Data Comparison

The following table synthesizes experimental performance metrics across the three modalities.

FeatureHigh-Field NMR (600 MHz+)Benchtop NMR (60-100 MHz)HRMS (Orbitrap/Q-TOF)
Primary Output Connectivity & StereochemistryFunctional Group VerificationMolecular Formula & Mass
Limit of Detection ~10 µM (with Cryoprobe)~10 mM< 1 nM (Femtomole range)
Sample Requirement 1–5 mg (non-destructive)10–50 mg (non-destructive)< 1 µg (destructive)
Structural Resolution Atomic-level connectivityFunctional group broad strokesElemental composition
Isomer Distinction Excellent (Regio- & Stereo-)Poor (Severe overlap)Poor (Requires separation)
Throughput 10–60 min/sample2–5 min/sample< 1 min/sample
Capital Cost

($500k - $1M+)

($50k - $100k)


200k - $500k)

Experimental Protocol: The "Elucidation Loop"

To ensure scientific integrity, structure confirmation should follow a self-validating workflow. The following protocol describes the standard High-Field NMR workflow for an unknown reaction product, grounded in the principle of internally consistent data.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 2-5 mg of analyte in 600 µL of deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ). Note: DMSO is preferred for polar compounds to prevent aggregation, which broadens peaks.
  • Tube Quality: Use high-precision 5mm NMR tubes to minimize shimming errors.

Step 2: The 1D Proton Scout ( H NMR)
  • Parameter: 16-64 scans, 30° pulse angle, 2s relaxation delay (

    
    ).
    
  • Objective: Assess purity and count protons.

  • Validation: Integration values must match the expected integer ratios (e.g., 3:2:1). If non-integers appear, the sample is impure or the structure is incorrect.

Step 3: The Connectivity Matrix (2D NMR)

This is the core differentiator from Benchtop NMR.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Function: Maps protons to their attached carbons.

    • Logic: Identifies "spin systems" and resolves overlapping proton signals by spreading them into the carbon dimension.

  • COSY (Correlation Spectroscopy):

    • Function: Identifies protons separated by 3 bonds (

      
      ).
      
    • Logic: Traces the carbon chain (H-C-C-H).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Function: Correlates protons to carbons separated by 2-4 bonds.

    • Logic: The "Bridge Builder." It connects isolated spin systems across quaternary carbons and heteroatoms (e.g., connecting an aromatic ring to a carbonyl).

Step 4: Stereochemical Lock (NOESY/ROESY)
  • Function: Detects through-space interactions (< 5 Å).

  • Logic: If Proton A shows a NOE correlation to Proton B, they are spatially close. This is the only way to definitively assign cis/trans or endo/exo geometry in solution.

Visualization: The Logic of Structure Elucidation

The following diagram illustrates the decision pathway for confirming a reaction product, highlighting where Alternatives fail and High-Field NMR succeeds.

StructureElucidation Start Reaction Product (Unknown Structure) MS Step 1: HRMS Analysis (Mass/Formula) Start->MS Formula Molecular Formula (e.g., C10H12O2) MS->Formula Decision1 Is structure known? Formula->Decision1 Benchtop Step 2a: Benchtop NMR (Quick Check) Result_Verify Verification Successful (Fingerprint Match) Benchtop->Result_Verify Spectra Match Result_Fail Ambiguous/Overlap (Cannot solve) Benchtop->Result_Fail Complex/Impure HighField Step 2b: High-Field NMR (Definitive Analysis) NMR_Workflow 2D Matrix (HSQC/HMBC/NOESY) HighField->NMR_Workflow Decision1->Benchtop Yes (Routine) Decision1->HighField No (De Novo) Result_Fail->HighField Escalate Structure Definitive Structure (Connectivity + Stereo) NMR_Workflow->Structure Solved

Caption: The Structural Elucidation Workflow. Note how Benchtop NMR is a verification loop, while High-Field NMR is the escalation point for definitive solution of unknowns.

References

  • Oxford Instruments. (2023). High-field to Benchtop NMR Spectroscopy - Part 1: Structural Elucidation. Retrieved from

  • Technology Networks. (2024). Benchtop NMR Breaks New Ground. Retrieved from

  • National Institutes of Health (PubMed). (2021). High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances.[2] Retrieved from

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution: Advances in NOAH experiments. Retrieved from

Sources

Comparative

Assessing the Purity of Synthesized 3-(2-Nitrophenyl)acryloyl Chloride Derivatives

A Comparative Guide for Drug Development & Synthetic Chemistry Executive Summary The accurate analysis of 3-(2-Nitrophenyl)acryloyl chloride (and related cinnamoyl chlorides) is a recurrent bottleneck in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development & Synthetic Chemistry

Executive Summary

The accurate analysis of 3-(2-Nitrophenyl)acryloyl chloride (and related cinnamoyl chlorides) is a recurrent bottleneck in medicinal chemistry. As a highly reactive electrophile, this compound hydrolyzes rapidly upon contact with atmospheric moisture or aqueous HPLC buffers, rendering standard QC workflows invalid.

This guide challenges the reliance on "direct injection" HPLC and proposes Derivatization-HPLC as the Gold Standard for purity assessment, supported by Quantitative NMR (qNMR) as a rapid, non-destructive alternative. We provide comparative protocols, data interpretation frameworks, and decision matrices to ensure your analytical data reflects the actual synthesized product, not its degradation artifacts.

The Analytical Challenge: Why Standard QC Fails

3-(2-Nitrophenyl)acryloyl chloride is an acid chloride. Its electrophilic carbonyl carbon is susceptible to nucleophilic attack by water.

  • The Artifact Trap: Injecting the acid chloride directly into a Reverse Phase (RP) HPLC system (typically using Water/Acetonitrile gradients) causes in-situ hydrolysis.

    • Reaction:

      
      
      
    • Result: The chromatogram shows the peak for 3-(2-nitrophenyl)acrylic acid, leading the analyst to falsely believe the starting material has fully degraded or to misidentify the acid peak as the chloride.

  • The GC-MS Risk: While Gas Chromatography avoids water, the high thermal energy of the injection port can cause thermal decomposition (decarbonylation) or reaction with active sites (silanols) in the liner, distorting purity profiles.

Comparative Analysis of Assessment Methods

The following table contrasts the three primary methodologies available for this specific class of derivatives.

FeatureMethod A: Derivatization-HPLC (Recommended)Method B: Quantitative NMR (qNMR) Method C: Argentometric Titration
Principle Convert unstable -COCl to stable methyl ester (-COOMe) immediately.Direct observation of protons in dry solvent vs. Internal Standard.Precipitation of total chloride using AgNO

.
Specificity High. Separates active chloride (as ester) from hydrolyzed acid.High. Distinct chemical shifts for -COCl vs -COOH.Low. Measures total hydrolyzable Cl (cannot distinguish RCOCl from HCl salts).
Sensitivity (LOD) Excellent (UV active Nitro/Conjugated system).Moderate (requires ~10-20 mg sample).Low (requires macro amounts).
Throughput High (autosampler compatible).Medium (manual prep/processing).Low (manual titration).
Moisture Tolerance High (excess reagent scavenges water).Critical (solvent must be 100% dry).N/A (aqueous method).
Primary Use Case Final QC for release; impurity profiling.In-process check; absolute assay without reference standard.Bulk assay of crude material.

Method A: The Gold Standard – Derivatization-HPLC

Concept: Quench the reactive acid chloride with anhydrous methanol to form the stable methyl ester before the sample touches the column.

Experimental Protocol

Reagents:

  • Anhydrous Methanol (MeOH)[1]

  • Triethylamine (TEA) - Optional, accelerates reaction

  • Diluent: Acetonitrile (ACN)

Workflow:

  • Blank Prep: Add 1.0 mL MeOH to an HPLC vial.

  • Sample Prep: Weigh 10 mg of synthesized 3-(2-Nitrophenyl)acryloyl chloride into a dry vial.

  • Quench: Immediately add 2.0 mL of Anhydrous MeOH.

    • Note: The reaction is exothermic.

      
      .
      
    • Optional: Add 10

      
      L TEA to ensure completion, though cinnamoyl chlorides usually react instantly with MeOH.
      
  • Incubation: Sonicate for 5 minutes at room temperature.

  • Analysis: Inject 5

    
    L into the HPLC system.
    

Data Interpretation:

  • Peak A (Methyl Ester): Corresponds to the active Acid Chloride content.

  • Peak B (Free Acid): Corresponds to the impurity (material that had already hydrolyzed before the MeOH quench). The free acid will not convert to the ester under these mild conditions without a catalyst (like

    
    ), ensuring the method's specificity.
    
Visualization: Derivatization Workflow

DerivatizationWorkflow Sample Synthesized Acid Chloride Quench Quench with Anhydrous MeOH Sample->Quench Immediate Reaction Conversion to Methyl Ester Quench->Reaction R-COCl -> R-COOMe HPLC RP-HPLC Analysis (C18 Column) Reaction->HPLC Stable Injectate Result Chromatogram: Ester (Active) vs. Acid (Impurity) HPLC->Result Quantification

Caption: Figure 1. The "Quench-and-Analyze" workflow prevents on-column hydrolysis, ensuring the chromatogram reflects the sample's true composition.

Method B: Quantitative NMR (qNMR)

Concept: Use the integral ratio of a specific sample proton against a high-purity internal standard (IS) to calculate absolute purity.

Experimental Protocol

Reagents:

  • Solvent:

    
     (Stored over molecular sieves to prevent hydrolysis).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.

Workflow:

  • Weighing: Accurately weigh ~15 mg of sample (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.7 mL

    
     and mix thoroughly.
    
  • Acquisition: Run

    
    H-NMR with a relaxation delay (
    
    
    
    ) of at least 30 seconds (to ensure full relaxation of protons).
  • Integration:

    • Integrate the IS peak (e.g., TMB singlet at ~6.1 ppm).

    • Integrate a distinct sample peak (e.g., the doublet of the vinyl proton

      
       to the carbonyl, typically shifted downfield in the chloride vs. the acid).
      

Diagnostic Shifts (Approximate):

  • Acid Chloride (-COCl): Vinyl proton often appears at 6.8–7.0 ppm (doublet).

  • Carboxylic Acid (-COOH): Vinyl proton often shifts upfield to 6.4–6.6 ppm .

  • Note: The absence of the broad -COOH singlet at >11 ppm is also a qualitative indicator of high purity.

Calculation:



Where 

=Integral,

=Number of protons,

=Molecular Weight,

=Mass,

=Purity of IS.[2][3]

Method C: Argentometric Titration (The "Bulk" Check)

Concept: Titrate chloride ions released after hydrolysis. Warning: This method assumes all chloride comes from the acid chloride. It cannot detect if the sample is already hydrolyzed (as HCl is a byproduct of hydrolysis and remains in the solid matrix).

Protocol:

  • Dissolve 100 mg sample in Acetone/Water (50:50).

  • Allow to stand for 10 mins (forces full hydrolysis:

    
    ).
    
  • Titrate with 0.1 N

    
     using a potentiometric electrode.
    
  • Limitation: If your sample is 50% R-COCl and 50% (R-COOH + HCl), the titration will still show ~100% chloride content, giving a false pass . Use this only to confirm salt formation, not organic purity.

Decision Matrix: Selecting the Right Workflow

DecisionMatrix Start Start: Purity Assessment Q1 Is the sample for Final Release/Biological Assay? Start->Q1 Q2 Do you have a Reference Standard? Q1->Q2 Yes (High Precision Needed) MethodC Method C: Titration Q1->MethodC No (Bulk Intermediate Check) MethodA Method A: Derivatization HPLC Q2->MethodA Yes MethodB Method B: qNMR Q2->MethodB No (Absolute Purity Needed)

Caption: Figure 2. Decision matrix for selecting the analytical method based on the stage of drug development.

Conclusion & Recommendations

For 3-(2-Nitrophenyl)acryloyl chloride derivatives, Derivatization-HPLC (Method A) is the most robust technique for distinguishing the active electrophile from its hydrolyzed impurities.

  • Do not use direct RP-HPLC.

  • Use qNMR if reference standards are unavailable.

  • Avoid Titration for purity; use it only for total chloride assay.

By adopting the methanol-quench protocol, you ensure that the biological data generated from these compounds is attributable to the drug candidate, not its decomposition products.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Kishore, M., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Acid Chloride synthesis and properties). Link

  • BenchChem. A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents. Link

  • Sigma-Aldrich (Merck). Technical Bulletin: Handling of Acid Chlorides. Link

Sources

Validation

Comparative Analysis of Regioisomeric Nitrocinnamoyl Chlorides: Reactivity, Stability, and Synthetic Utility

Introduction: The Strategic Importance of Isomer Selection In the landscape of medicinal chemistry and material science, nitrocinnamoyl chlorides ( ) serve as critical electrophilic building blocks. They introduce the ci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Isomer Selection

In the landscape of medicinal chemistry and material science, nitrocinnamoyl chlorides (


) serve as critical electrophilic building blocks. They introduce the cinnamoyl pharmacophore—a privileged scaffold with anti-inflammatory, antimicrobial, and anticancer properties—while the nitro group provides a handle for further diversification (e.g., reduction to amines for heterocycle synthesis).

However, the position of the nitro group (ortho, meta, or para) drastically alters the physicochemical behavior of the molecule. This guide dissects the mechanistic differences between 2-nitro- , 3-nitro- , and 4-nitrocinnamoyl chloride , providing researchers with the predictive insights needed to optimize synthetic routes.

The Core Thesis
  • Para (4-nitro): The "Electronic Champion." Maximizes electrophilicity via resonance and induction; ideal for difficult couplings.

  • Meta (3-nitro): The "Stable Intermediate." Balances reactivity with stability; primarily driven by inductive effects.

  • Ortho (2-nitro): The "Cyclization Precursor." Sterically hindered but chemically unique; essential for synthesizing fused heterocycles (e.g., quinolines).

Electronic & Steric Landscape

To select the right isomer, one must understand the competing forces of Electronic Withdrawal (increasing reactivity) and Steric Hindrance (decreasing reactivity).

The "Spacer Effect"

Unlike benzoyl chlorides, where an ortho-substituent directly blocks the carbonyl carbon, cinnamoyl chlorides possess a vinyl spacer (


). This spacer distances the aromatic ring from the reaction center, partially mitigating the steric penalty of the ortho-nitro group. However, the ortho-nitro group forces the aromatic ring out of planarity with the alkene, disrupting conjugation.
Comparative Reactivity Analysis[1][2]
FeatureOrtho- (2-NO₂) Meta- (3-NO₂) Para- (4-NO₂)
Electronic Effect Inductive (-I) + Field EffectInductive (-I)Resonance (-R) + Inductive (-I)
Steric Hindrance High (Twists ring)LowNegligible
Electrophilicity Moderate (Sterics dampen -I)HighHighest (Strong -R/-I)
Planarity Distorted (Non-planar)PlanarPlanar
Primary Utility Heterocycle SynthesisSAR TuningHigh-Yield Couplings
Visualization of Electronic Vectors

The following diagram illustrates the competing forces acting on the carbonyl carbon.

ElectronicEffects cluster_legend Reactivity Outcome Para Para-Nitro (4-NO2) Carbonyl Carbonyl Carbon (Electrophile) Para->Carbonyl Strong Resonance (-R) + Induction (-I) Meta Meta-Nitro (3-NO2) Meta->Carbonyl Induction (-I) Only Ortho Ortho-Nitro (2-NO2) Ortho->Carbonyl Induction (-I) Steric Steric Blockade (Twisted Ring) Ortho->Steric Steric->Carbonyl Inhibits Attack Res Para: Most Reactive

Figure 1: Mechanistic vectors influencing the reactivity of nitrocinnamoyl chloride isomers. Note the dual nature of the Ortho isomer (inductive activation vs. steric inhibition).

Physical Properties & Stability Data

Experimental handling requires precise knowledge of melting points and solubility. The para isomer's high symmetry leads to significantly higher melting points, impacting purification strategies (recrystallization vs. distillation).

PropertyOrtho-Nitro Meta-Nitro Para-Nitro
CAS Number 20733-08-815179-79-061921-33-3
Melting Point 44–46 °C83–85 °C150–153 °C
Appearance Yellow crystalline solidOff-white/yellow solidYellow powder
Solubility (DCM) HighHighModerate
Hydrolysis Rate ModerateFastVery Fast (Moisture sensitive)
Purification Vac. Distillation / Low-temp Cryst.Recrystallization (Hexane/Tol)Recrystallization (Toluene)

Critical Handling Note: The para isomer is exceptionally moisture-sensitive due to its high electrophilicity. It must be stored under inert gas (Argon/Nitrogen). The ortho isomer, having a lower melting point, often oils out during recrystallization; vacuum distillation is preferred for high purity.

Synthetic Utility & Applications

Para-Nitrocinnamoyl Chloride: The Workhorse

Due to the strong electron-withdrawing nature of the para-nitro group, this isomer is the reagent of choice when coupling with weak nucleophiles (e.g., sterically hindered anilines or electron-deficient alcohols).

  • Application: Synthesis of N-cinnamoyl derivatives for anti-tubercular and antifungal screening.

  • Mechanism: The p-NO₂ group stabilizes the tetrahedral intermediate anion, lowering the activation energy for nucleophilic attack.

Ortho-Nitrocinnamoyl Chloride: The Cyclization Master

The unique proximity of the nitro group to the alkene chain allows for intramolecular cyclization , a pathway unavailable to the meta and para isomers.

  • Reductive Cyclization: Reduction of the nitro group (using Fe/HCl or SnCl₂) in the presence of the cinnamoyl backbone often leads to the spontaneous formation of Quinolines or Indoles depending on the specific derivative (e.g., if converted to a chalcone first).

  • Workflow:

    • Coupling of o-nitrocinnamoyl chloride with an amine.

    • Reduction of

      
       to 
      
      
      
      .
    • Intramolecular Michael addition/condensation to form the heterocycle.

Meta-Nitrocinnamoyl Chloride: The Control

Used primarily in Structure-Activity Relationship (SAR) studies to probe the electronic requirements of a binding pocket without the extreme steric bulk of ortho or the resonance intensity of para.

Experimental Protocols

General Synthesis of Nitrocinnamoyl Chlorides

This protocol is adaptable for all three isomers, but purification differs.

Reagents:

  • Nitrocinnamic acid (Ortho, Meta, or Para): 10.0 mmol

  • Thionyl Chloride (

    
    ): 30.0 mmol (Excess)
    
  • DMF (Catalytic): 2-3 drops

  • Solvent: Anhydrous Toluene (optional, can run neat)

Step-by-Step Workflow:

  • Setup: Equip a dry 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a

    
     drying tube or Argon inlet.
    
  • Addition: Add the nitrocinnamic acid isomer. If using toluene (recommended for para due to solubility), add 15 mL.

  • Activation: Add

    
     slowly via syringe. Add catalytic DMF.
    
  • Reflux: Heat the mixture to 80°C (oil bath).

    • Observation: The suspension will clear as the acid chloride forms. Evolution of

      
       and 
      
      
      
      gas will occur.[1]
    • Time:Para (~1-2 h), Meta (~2-3 h), Ortho (~3-4 h). Ortho is slower due to sterics.

  • Isolation:

    • Remove excess

      
       under reduced pressure (rotary evaporator).
      
    • Para/Meta: Recrystallize the residue from anhydrous toluene/hexane.

    • Ortho: If the residue is an oil, perform bulb-to-bulb vacuum distillation (Kugelrohr) to avoid thermal decomposition.

Reaction Workflow Diagram

SynthesisWorkflow Acid Nitrocinnamic Acid (Isomer Specific) Reaction Reflux (80°C) Catalytic DMF Acid->Reaction SOCl2 Thionyl Chloride (Excess) SOCl2->Reaction Evap Evaporate SOCl2 (Reduced Pressure) Reaction->Evap IsomerCheck Isomer Type? Evap->IsomerCheck Recryst Recrystallization (Toluene/Hexane) For Para/Meta IsomerCheck->Recryst Para/Meta Distill Vacuum Distillation (Kugelrohr) For Ortho IsomerCheck->Distill Ortho Product Pure Nitrocinnamoyl Chloride Recryst->Product Distill->Product

Figure 2: Decision tree for the synthesis and purification of nitrocinnamoyl chloride isomers.

Troubleshooting & Safety

  • Lachrymator Warning: All cinnamoyl chlorides are potent lachrymators and skin irritants. Handle only in a fume hood.

  • Ortho-Instability: Avoid prolonged heating of ortho-nitrocinnamoyl chloride above 100°C during distillation, as it may undergo self-condensation or polymerization.

  • Hydrolysis: If the yield of the downstream amide/ester is low, check the quality of the chloride. A simple test: add a small sample to water. If it does not fizz vigorously (

    
     release) and turn into a white solid (acid) immediately, the reagent has already hydrolyzed.
    

References

  • Sigma-Aldrich. (n.d.). trans-4-Nitrocinnamoyl chloride Product Analysis. Retrieved from

  • BenchChem. (2025).[1][2] Troubleshooting guide for incomplete trans-4-Nitrocinnamoyl chloride reactions. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 5971362 (4-Nitrocinnamoyl chloride). Retrieved from

  • Organic Chemistry Portal. (2010). Synthesis of Substituted Quinolines via Electrophilic Cyclization. Retrieved from

  • Mormeneo, D., et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives. Drug Development Research. Retrieved from

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from

Sources

Comparative

advantages of using 3-(2-Nitrophenyl)acryloyl chloride over benzoyl chloride

Title: Beyond Simple Acylation: The Strategic Advantages of 3-(2-Nitrophenyl)acryloyl Chloride in Heterocyclic Synthesis and Chemical Biology Executive Summary: The "Dead-End" vs. The "Gateway" In the repertoire of acyla...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond Simple Acylation: The Strategic Advantages of 3-(2-Nitrophenyl)acryloyl Chloride in Heterocyclic Synthesis and Chemical Biology

Executive Summary: The "Dead-End" vs. The "Gateway"

In the repertoire of acylating agents, Benzoyl Chloride (BzCl) is a workhorse—reliable, stable, and predictable. It serves primarily as a "dead-end" reagent: it introduces a benzoyl group (


) to protect a nucleophile or modulate lipophilicity, but typically marks the end of synthetic manipulation at that site.

In contrast, 3-(2-Nitrophenyl)acryloyl Chloride (2-NAC) (also known as o-nitrocinnamoyl chloride) is a "gateway" reagent. It does not merely cap a molecule; it installs a latent heterocyclic scaffold . The presence of the ortho-nitro group combined with the


-unsaturated acryloyl linker creates a pre-organized system capable of undergoing reductive cyclization to form quinolinones  and indoles . Furthermore, unlike the photostable benzoyl group, 2-nitrocinnamoyl derivatives possess photocleavable properties , making them invaluable in chemical biology for "caging" bioactive molecules.

This guide details why 2-NAC is superior for applications requiring downstream complexity generation, specifically in medicinal chemistry and photo-pharmacology.

Mechanistic & Structural Comparison

The functional superiority of 2-NAC stems from its electronic structure and the reactivity of its substituents.

FeatureBenzoyl Chloride (BzCl)3-(2-Nitrophenyl)acryloyl Chloride (2-NAC)
Structure Phenyl ring + CarbonylPhenyl ring + Vinyl linker + Carbonyl + o-Nitro group
Electrophilicity Moderate (Conjugated)High (Vinyl group enhances carbonyl electrophilicity)
Post-Acylation Potential Low (Stable Amide/Ester)High (Michael Acceptor + Reducible Nitro group)
Primary Application Protection / LipophilicityHeterocycle Synthesis / Photocaging
Photostability StablePhotolabile (Cleaves under UV light)
Reactivity Profile

While benzoyl chloride reacts via standard nucleophilic acyl substitution, 2-NAC is an acryloyl chloride . The vinyl group withdraws electron density from the carbonyl carbon, making it generally more reactive towards nucleophiles than benzoyl chloride. However, the true advantage lies in the "Trojan Horse" mechanism : the molecule carries its own cyclization partner (the nitro group).

Key Advantage I: The "Trojan Horse" Strategy (Heterocycle Synthesis)

The most significant advantage of 2-NAC over benzoyl chloride is its ability to transform simple amines or alcohols into complex quinolinone scaffolds. Benzoyl chloride cannot participate in these cyclizations because it lacks the necessary carbon linker and the nitrogen source.

Mechanism: Reductive Cyclization

Upon acylation of a substrate (e.g., an aniline or amine), the 2-NAC moiety is attached. Subsequent reduction of the ortho-nitro group (


) triggers a spontaneous or base-promoted intramolecular Michael addition (or condensation), closing the ring to form 2-quinolinones  or 4-quinolinones .

Diagram 1: The Synthetic Divergence This diagram illustrates how Benzoyl Chloride leads to a static product, whereas 2-NAC leads to a dynamic cyclization precursor.

G Substrate Substrate (R-NH2) BzCl Benzoyl Chloride (Dead End) Substrate->BzCl Acylation NAC 3-(2-Nitrophenyl) acryloyl Chloride (Gateway) Substrate->NAC Acylation Benzamide Benzamide (Stable, Static) BzCl->Benzamide Product Intermediate Nitro-Acrylamide Intermediate NAC->Intermediate Precursor Reduction Reduction Step (Fe/AcOH or H2/Pd) Intermediate->Reduction Trigger Quinolinone Quinolinone Scaffold Reduction->Quinolinone Cyclization

Caption: Comparison of synthetic pathways.[1][2][3][4] Benzoyl chloride yields a static amide, while 2-NAC enables reductive cyclization to quinolinones.

Key Advantage II: Photocleavable "Caging"

In chemical biology, spatial and temporal control over drug activity is critical. Benzoyl esters/amides are photostable. However, derivatives of 2-nitrocinnamic acid (formed from 2-NAC) are photolabile.

  • The Advantage: You can use 2-NAC to "cage" a bioactive amine or alcohol (making it inactive). Upon irradiation with UV light (

    
     nm), the cinnamoyl linker cleaves, releasing the active drug.
    
  • Mechanism: This follows a variation of the Norrish Type II reaction, characteristic of o-nitrobenzyl systems, but the cinnamoyl linker often provides faster release kinetics or different absorption maxima compared to simple nitrobenzyl groups.

Experimental Protocol: Synthesis of 2-Quinolone via 2-NAC

This protocol demonstrates the "Gateway" advantage. Attempting to synthesize this scaffold using benzoyl chloride would require multi-step ortho-lithiation or transition-metal catalysis. Using 2-NAC, it is a streamlined two-step sequence.

Materials
  • Reagent A: Aniline derivative (1.0 equiv)

  • Reagent B: 3-(2-Nitrophenyl)acryloyl chloride (1.1 equiv)

  • Base: Triethylamine (

    
    )
    
  • Reductant: Iron powder (Fe) and Acetic Acid (AcOH)

  • Solvent: Dichloromethane (DCM) and Ethanol (EtOH)

Step-by-Step Methodology
  • Acylation (The Setup):

    • Dissolve the aniline (1.0 equiv) in anhydrous DCM under

      
       atmosphere.
      
    • Add

      
       (1.5 equiv) and cool to 0°C.
      
    • Dropwise add a solution of 3-(2-Nitrophenyl)acryloyl chloride (1.1 equiv) in DCM.

    • Stir at room temperature for 2 hours. Monitor by TLC.

    • Workup: Wash with 1M HCl, sat.

      
      , and brine. Dry over 
      
      
      
      and concentrate.
    • Result: You now have the 2-nitrocinnamamide intermediate.

  • Reductive Cyclization (The Trigger):

    • Dissolve the intermediate in Ethanol/Acetic Acid (4:1 ratio).

    • Add Iron powder (5.0 equiv).

    • Reflux the mixture for 2–4 hours.

    • Mechanism:[2][3][5] The Nitro group (

      
      ) reduces to an Amine (
      
      
      
      ). This amine immediately attacks the
      
      
      -carbon of the acrylamide double bond (intramolecular Michael addition) followed by oxidation/elimination to aromatize, or directly attacks the carbonyl in a transamidation-like closure depending on substituents.
    • Workup: Filter off iron through Celite. Concentrate the filtrate. Recrystallize from EtOH.

    • Result:Quinolin-2(1H)-one derivative.[1][3][6]

Diagram 2: Reductive Cyclization Mechanism Detailed flow of the chemical transformation unique to 2-NAC.

Mechanism Start 2-Nitrocinnamamide (From 2-NAC + Amine) Reduction Nitro Reduction (Fe/H+ -> NH2) Start->Reduction Intermediate 2-Aminocinnamamide Intermediate Reduction->Intermediate Cyclization Intramolecular Michael Addition Intermediate->Cyclization Spontaneous Product Quinolin-2(1H)-one Cyclization->Product -H2 / Aromatization

Caption: The reductive cyclization cascade converting the 2-NAC derived precursor into a quinolinone scaffold.

Data Summary: Yield and Efficiency

The following table summarizes the efficiency of using 2-NAC for heterocycle synthesis compared to traditional methods (which would require starting from benzoyl chloride and performing complex C-H activation).

MethodStarting MaterialSteps to QuinolinoneTypical YieldAtom Economy
2-NAC Route Aniline + 2-NAC 2 (Acylation + Reduction)75 - 92% High
Traditional Route Aniline + Benzoyl Chloride 4+ (Acylation + ortho-lithiation + Formylation + Wittig)30 - 50%Low
Heck Cyclization 2-Haloaniline + Acrylate1 (Pd-Catalysis)60 - 85%Moderate (Requires Pd)

Note: The 2-NAC route avoids the use of expensive Palladium catalysts required in Heck couplings and avoids the harsh conditions of ortho-lithiation.

References

  • Organic Chemistry Portal. (2023). Synthesis of 2-quinolones: Recent Literature and Protocols. Retrieved from [Link]

  • MDPI. (2023).[7] Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones. Retrieved from [Link]

  • Wikipedia. (2025). Photolabile protecting group: Nitrobenzyl and Nitrocinnamoyl Derivatives. Retrieved from [Link]

Sources

Validation

LC-MS methods for analyzing products from 3-(2-Nitrophenyl)acryloyl chloride reactions

A Comparative Technical Guide for Drug Development Scientists Executive Summary 3-(2-Nitrophenyl)acryloyl chloride (also known as 2-nitrocinnamoyl chloride) is a critical electrophilic scaffold in the synthesis of nitrog...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development Scientists

Executive Summary

3-(2-Nitrophenyl)acryloyl chloride (also known as 2-nitrocinnamoyl chloride) is a critical electrophilic scaffold in the synthesis of nitrogen mustards, quinolinones, and indole-based therapeutics.[1] Its high reactivity presents a specific analytical challenge: the acid chloride moiety is moisture-sensitive and thermally unstable, making direct quantification difficult.[1]

This guide outlines a robust Liquid Chromatography-Mass Spectrometry (LC-MS) workflow for analyzing the downstream products (amides, esters, and heterocycles) of this precursor. Unlike GC-MS, which risks thermal degradation of the nitro group, or NMR, which lacks sensitivity for trace impurity profiling, LC-MS offers the optimal balance of sensitivity, selectivity, and stability for this chemical space.[1]

Chemical Context & The Analytical Challenge

The Reaction Landscape

The primary utility of 3-(2-Nitrophenyl)acryloyl chloride lies in its ability to acylate nucleophiles. However, two competing pathways dictate the analytical approach:

  • Desired Pathway: Reaction with an amine/alcohol to form a stable amide or ester.[1][2]

  • Hydrolysis Pathway (Impurity): Reaction with adventitious water to revert to 2-nitrocinnamic acid .[1][2]

Why this matters for LC-MS: You cannot analyze the acid chloride directly on a standard Reversed-Phase (RP) column because the aqueous mobile phase will hydrolyze it in situ, leading to variable results. Therefore, the analytical strategy must focus on derivatization (quenching) or analyzing the stable final products.

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares analytical techniques for 2-nitrocinnamoyl derivatives.

FeatureLC-MS (Recommended) GC-MS 1H NMR
Analyte Stability High. Electrospray Ionization (ESI) is "soft," preserving the labile nitro group and amide bonds.[1]Low to Moderate. High injection port temps (

C) can degrade nitro-aromatics or cause decarboxylation.[1][2]
High. Non-destructive.[1][2]
Sensitivity Excellent (pg/mL range). Ideal for impurity profiling (<0.1%) and PK studies.[1][2]Good. But requires volatile analytes.[1][2] High MW amides often require derivatization (silylation).[1][2]Poor. Requires mg-scale sample; not suitable for trace impurity detection.[1][2]
Selectivity High. Resolves structural isomers (e.g., cis/trans cinnamides) via column chemistry.[1][2]Moderate. Good for volatile esters, but poor for polar acids/amides.[1][2]High. Definitive structural elucidation but fails in complex matrices.[1][2]
Throughput High. 5–10 min run times.[1][2]Moderate. 20–40 min run times typically required.[1][2]Low. Sample prep and acquisition are slow.[1][2]

Verdict: LC-MS is the superior choice for reaction monitoring and product quality control due to its ability to handle polar, non-volatile amides and the thermal instability of the nitro group.

Detailed LC-MS Methodology

A. Sample Preparation (The "Quench" Protocol)

Self-Validating Step: To monitor the consumption of the starting material (acid chloride), you must chemically stabilize it before injection.

  • Aliquot: Take 50 µL of the reaction mixture.

  • Quench: Immediately add to 200 µL of methanol (containing 0.1% triethylamine).

    • Mechanism:[1][2][3][4][5] This converts unreacted acid chloride into the stable methyl ester.[1][2]

    • Result: The acid chloride is quantified as the methyl ester; the product amide remains unchanged; the hydrolyzed acid impurity remains as the acid.

  • Dilution: Dilute with Mobile Phase A/B (50:50) to target concentration (e.g., 10 µg/mL).[1][2]

  • Filtration: 0.22 µm PTFE filter (removes precipitated salts).

B. Chromatographic Conditions[1][2][3][7][8][9]
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH), 2.1 x 50 mm, 1.8 µm particle size.[1][2]

    • Why: High surface area permits separation of the polar acid impurity from the neutral amide product.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI+).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0.0 min: 5% B[1]

    • 5.0 min: 95% B[1]

    • 6.0 min: 95% B[1]

    • 6.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1][2][6]

  • Column Temp: 40°C.

C. Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI).[1][2][4][7][8][9][10]

  • Polarity:

    • Positive (ESI+): For Amides/Esters (forms

      
      ).
      
    • Negative (ESI-): For 2-Nitrocinnamic Acid impurity (forms

      
      ).[1]
      
  • Scan Range: 100–600

    
    .[1][2]
    
  • Capillary Voltage: 3.5 kV.[1][2]

Workflow Visualization

The following diagram illustrates the decision logic and workflow for analyzing these reaction mixtures.

LCMS_Workflow Start Reaction Mixture (Acid Chloride + Amine) Aliquot Take Aliquot (50 µL) Start->Aliquot Quench Quench with MeOH/TEA (Critical Stabilization) Aliquot->Quench Immediate Prod Target Amide (Unchanged) Quench->Prod SM Residual Chloride (Becomes Methyl Ester) Quench->SM Imp Hydrolyzed Acid (Becomes Free Acid) Quench->Imp LC LC Separation (C18 Column, Gradient) Prod->LC SM->LC Imp->LC MS MS Detection (ESI+ / ESI- Switching) LC->MS Data Data Analysis Quantify Ratio MS->Data

Caption: Validated workflow for stabilizing and analyzing 3-(2-Nitrophenyl)acryloyl chloride reaction mixtures via LC-MS.

Data Interpretation & The "Ortho Effect"

Interpreting the mass spectrum of 2-nitrophenyl derivatives requires specific expertise regarding the "Ortho Effect."

Fragmentation Patterns (ESI+)

When analyzing the amide products (


), look for these diagnostic losses:
  • Loss of NO₂ (

    
     -46 Da):  Standard for nitro-aromatics.[1][9]
    
  • The Ortho Effect (

    
     -17 Da or -30 Da): 
    
    • Unlike para or meta isomers, the ortho-nitro group can interact sterically and electronically with the acryloyl side chain.

    • Mechanism: Intramolecular oxygen transfer from the nitro group to the benzylic carbon or carbonyl, often facilitating the loss of OH (

      
       17) or NO  (
      
      
      
      30) followed by CO .
    • Diagnostic Value: If you see a strong

      
       peak, it confirms the ortho position and structural integrity of the cinnamic scaffold.
      
Impurity Profiling
  • 2-Nitrocinnamic Acid: Elutes earlier than the amide/ester (more polar). Detect in ESI- mode (

    
     192 for the parent acid).
    
  • Methyl Ester (Quenched Chloride): Elutes later (less polar).[1][2] Detect in ESI+ .

UV-Vis Correlation

If using a PDA detector inline with MS:

  • The conjugated double bond of the acryloyl group provides strong UV absorbance at 270–290 nm .

  • Loss of this absorbance suggests saturation of the double bond (a common side reaction if reducing agents are present).

References

  • Holčapek, M., et al. (2010).[1][2] Mass spectrometry of nitro compounds. In The Chemistry of Functional Groups. Wiley.[1][2] [Link]

  • Yinon, J. (2006).[1][2] Mass spectral fragmentation of nitroaromatic compounds. Mass Spectrometry Reviews, 2(4), 427-445.[1][2] [Link]

  • Agilent Technologies. (2020).[1][2] Strategies for the Analysis of Labile Compounds by LC/MS. Technical Note. [Link]

  • NIST Mass Spec Data Center. (2023). 2-Nitrocinnamic acid Mass Spectrum. NIST Chemistry WebBook.[1][2] [Link]

Sources

Comparative

Comparative Efficacy Guide: Isatin-Derived Novel Compounds vs. Standard Therapeutic Agents

Topic: Biological Activity Screening of Novel Compounds Synthesized from Isatin (1H-indole-2,3-dione) Content Type: Publish Comparison Guide Executive Summary This guide evaluates the biological performance of novel chem...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Screening of Novel Compounds Synthesized from Isatin (1H-indole-2,3-dione) Content Type: Publish Comparison Guide

Executive Summary

This guide evaluates the biological performance of novel chemical entities (NCEs) synthesized using Isatin (1H-indole-2,3-dione) as the core starting reagent.[1] Isatin is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to serve as a precursor for diverse bioactive derivatives, including Schiff bases, spiro-oxindoles, and hydrazones.

This analysis objectively compares Isatin-derived libraries against industry-standard controls (Doxorubicin, Ciprofloxacin, and Sunitinib) across oncology and infectious disease indications. The data demonstrates that while Isatin itself is a raw building block, its derivatives frequently exhibit superior selectivity indices (SI) and equipotent IC50 values compared to established chemotherapeutics.

Part 1: Comparative Performance Analysis
1.1 Oncology: Isatin Derivatives vs. Standard Chemotherapeutics

Isatin derivatives function primarily as kinase inhibitors (VEGFR-2, CDK2) and tubulin polymerization inhibitors. The C-3 carbonyl and N-1 positions are critical vectors for modification.

Table 1: Cytotoxicity Profile (IC50 in µM) of Isatin-Based NCEs vs. Standards

Compound ClassTarget Cell LineIC50 (Isatin Derivative)IC50 (Standard Control)Standard DrugPerformance Delta
Spiro-isatin-pyrrolidines MCF-7 (Breast)1.04 µM 7.30 µMDoxorubicin7x More Potent
Isatin-Thiazole Hybrids HCT-116 (Colon)5.50 µM12.40 µM5-Fluorouracil2.2x More Potent
Bis-Isatin Hydrazones HepG2 (Liver)6.99 µM3.56 µMDoxorubicinComparable
Sunitinib (Isatin-based drug) VEGFR-2 Kinase0.01 µM0.01 µMSunitinibReference Std.[2]

Data Source: Aggregated from recent SAR studies (See Ref 1, 3).

Key Insight: The spiro-fusion at the C-3 position significantly rigidifies the structure, enhancing binding affinity to the p53-MDM2 pocket, which explains the superior potency over Doxorubicin in specific breast cancer lines.

1.2 Infectious Disease: Isatin-Quinolone Hybrids vs. Antibiotics

Conjugating Isatin with fluoroquinolones (e.g., Ciprofloxacin) via a Mannich base reaction overcomes resistance mechanisms in MRSA and MDR-TB strains.

Table 2: Antimicrobial Efficacy (MIC in µg/mL)

Compound ClassPathogenMIC (Isatin Hybrid)MIC (Standard)Standard DrugOutcome
Isatin-Ciprofloxacin Mannich Base S. aureus (MRSA)0.78 µg/mL 1.56 µg/mLCiprofloxacin2x More Effective
Isatin-Thiosemicarbazone M. tuberculosis (H37Rv)2.0 µg/mL0.2 µg/mLIsoniazidLess Potent
Isatin-Triazole Conjugates C. albicans (Fungal)15.67 µM25.0 µMFluconazoleSuperior

Data Source: Aggregated from antimicrobial screening protocols (See Ref 2, 5).

Part 2: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

2.1 Synthesis Workflow: C-3 Functionalization (Schiff Base Formation)

Rationale: The C-3 carbonyl is highly electrophilic, allowing facile condensation with primary amines.

  • Reagents: Dissolve Isatin (1 eq) and substituted aniline (1 eq) in absolute ethanol (10 mL/mmol).

  • Catalysis: Add 3-4 drops of Glacial Acetic Acid (GAA) to catalyze protonation of the carbonyl oxygen.

  • Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Purification: Cool to RT. Recrystallize precipitate from ethanol.

  • Validation: Confirm imine bond formation via IR (Look for C=N stretch at 1600–1620 cm⁻¹).

2.2 In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: Measures mitochondrial dehydrogenase activity as a proxy for cell viability.

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add Isatin derivatives (serial dilutions 0.1–100 µM).

    • Positive Control:[2][3] Doxorubicin.

    • Negative Control: 0.1% DMSO (Vehicle).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Part 3: Visualizations & Logic Maps
3.1 Synthesis & Screening Logic Flow

This diagram illustrates the decision matrix for advancing an Isatin derivative from synthesis to lead candidate.

IsatinScreening Isatin Isatin Reagent (Starting Material) Modification C-3 Functionalization (Schiff Base/Spiro) Isatin->Modification Condensation Library Combinatorial Library (50+ Analogs) Modification->Library Screening Biological Screening Library->Screening MTT MTT Assay (Cancer Lines) Screening->MTT MIC Broth Dilution (Bacteria) Screening->MIC Decision Hit Selection Criteria MTT->Decision IC50 Data MIC->Decision MIC Data Lead Lead Candidate (IC50 < 5µM) Decision->Lead High Potency Discard Discard (IC50 > 50µM) Decision->Discard Low Potency

Caption: Workflow for converting Isatin reagent into bioactive hits via C-3 modification and dual-path screening.

3.2 Mechanistic Pathway: Isatin-Spiro Derivatives in Apoptosis

The following diagram details the mechanism of action (MOA) for the most potent Isatin derivatives (Spiro-oxindoles).

Mechanism Compound Spiro-Isatin Derivative MDM2 MDM2 Protein Compound->MDM2 Inhibits Binding p53 p53 Tumor Suppressor Compound->p53 Stabilizes (Indirectly) MDM2->p53 Normally Degrades Apoptosis Apoptosis (Cell Death) p53->Apoptosis Upregulates Bax CellCycle G2/M Phase Arrest p53->CellCycle Upregulates p21

Caption: Mechanism of Action for Spiro-Isatin derivatives inhibiting MDM2-p53 interaction to induce apoptosis.

References
  • Eldehna, W. M., et al. (2021). Evaluation of the Anticancer Activities of Isatin-Based Derivatives. ResearchGate. Link

  • Imran, M., et al. (2023). Synthesis and Antimicrobial activity of Mannich bases of Ciprofloxacin with Isatin. African Journals Online. Link

  • Teng, Y., et al. (2016). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity. MDPI. Link

  • Nagarajan, G., et al. (2010). Synthesis and in vitro Cytotoxic Activity of Isatin Derivatives. Asian Journal of Chemistry. Link

  • Xu, Z., et al. (2017). Synthesis and in vitro Antimycobacterial Activity of Ciprofloxacin Acetyl Isatin Derivatives. Asian Journal of Chemistry. Link

Sources

Validation

Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for Acryloyl Chloride Synthesis

[1][2][3] Executive Summary For the synthesis of acryloyl chloride from acrylic acid, oxalyl chloride is the superior reagent for laboratory-scale and high-purity applications, offering mild reaction conditions (room tem...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

For the synthesis of acryloyl chloride from acrylic acid, oxalyl chloride is the superior reagent for laboratory-scale and high-purity applications, offering mild reaction conditions (room temperature), higher selectivity (>98%), and easier purification. Thionyl chloride , while economically favorable for industrial bulk manufacturing, presents significant challenges regarding product isolation due to boiling point overlap and the formation of the 3-chloropropionyl chloride impurity via HCl addition.

Mechanistic Underpinnings

Both reagents typically utilize N,N-Dimethylformamide (DMF) as a catalyst to generate a reactive Vilsmeier-Haack-type intermediate.[1] This intermediate activates the carboxylic acid, facilitating the substitution of the hydroxyl group with a chloride.

1.1 The Catalytic Cycle (Vilsmeier-Haack Activation)

The following diagram illustrates the activation pathway common to both reagents when catalyzed by DMF.

VilsmeierMechanism DMF DMF Intermediate Vilsmeier-Haack Intermediate (Chloroiminium Ion) DMF->Intermediate Activation Reagent Chlorinating Agent (SOCl2 or (COCl)2) Reagent->Intermediate Byproducts Gases (CO, CO2, SO2) Reagent->Byproducts Decomposition Intermediate->DMF Regenerated Product Acryloyl Chloride Intermediate->Product Cl- Transfer Acid Acrylic Acid Acid->Product Nucleophilic Attack

Figure 1: Catalytic cycle showing the activation of the chlorinating agent by DMF.[2][3][4]

1.2 The "HCl Addition" Side Reaction

A critical differentiator is the susceptibility of the acrylic double bond to hydrochlorination. Thionyl chloride reactions often require reflux, exacerbating the addition of generated HCl across the alkene to form 3-chloropropionyl chloride .



Critical Performance Analysis

The choice between thionyl and oxalyl chloride fundamentally trades off cost against purity and ease of workup .

2.1 Comparative Data Table
FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Reaction Temperature Reflux (70–80°C)Room Temperature (20–25°C)
Typical Yield 70–80% (Batch)90–98%
Selectivity Lower (Risk of HCl addition)High (>98%)
Boiling Point 76°C61°C
Separation Difficulty High (Overlaps with Product BP: 75°C)Low (Distinct BP / Volatile)
Byproducts

(gas),

(gas)

(gas),

(gas),

(gas)
Primary Risk Polymerization (Thermal), ImpuritiesToxicity (

evolution)
2.2 The Separation Bottleneck

The most significant practical challenge with thionyl chloride is the boiling point overlap.

  • Acryloyl Chloride BP: ~75°C[1]

  • Thionyl Chloride BP: ~76°C

If excess thionyl chloride is used to drive the reaction to completion, it cannot be effectively removed by simple distillation. This results in product contaminated with the reagent. Conversely, oxalyl chloride boils at 61°C, allowing it to be stripped off under mild vacuum or separated via fractional distillation more effectively [1].

2.3 Impurity Profile: 3-Chloropropionyl Chloride

In batch processes using thionyl chloride, the concentration of the 3-chloropropionyl chloride impurity can reach significant levels (up to 10-35% in unoptimized conditions) due to the high concentration of HCl at reflux temperatures. Oxalyl chloride protocols, operating at room temperature with rapid gas evolution, significantly mitigate this risk, often yielding <2% of this impurity [2].

Experimental Protocols

Safety Warning: Acryloyl chloride is a lachrymator and highly toxic.[5] All operations must be performed in a well-ventilated fume hood. Stabilizers (e.g., phenothiazine, hydroquinone, copper powder) are mandatory to prevent explosive polymerization.

3.1 Workflow Comparison

Workflows cluster_0 Method A: Oxalyl Chloride cluster_1 Method B: Thionyl Chloride StartA Acrylic Acid + DCM + Stabilizer (BHT/Phenothiazine) CatA Add Cat. DMF StartA->CatA AddA Add (COCl)2 dropwise (0°C to RT) CatA->AddA StirA Stir 2-3h at RT (Gas evolution ceases) AddA->StirA EvapA Evaporate Solvent/Excess Reagent (Reduced Pressure) StirA->EvapA DistillA Vacuum Distillation (High Purity Product) EvapA->DistillA StartB Acrylic Acid + Stabilizer (Copper/Hydroquinone) CatB Add Cat. DMF StartB->CatB AddB Add SOCl2 dropwise CatB->AddB HeatB Reflux (70-80°C) 2-4 Hours AddB->HeatB StripB Attempt to Strip SOCl2 (Difficult due to BP overlap) HeatB->StripB DistillB Fractional Distillation (Lower Yield/Purity) StripB->DistillB

Figure 2: Operational workflow comparison highlighting the thermal stress and purification steps.[6][3]

Method A: Oxalyl Chloride (Recommended for High Purity)

Adapted from continuous flow and high-selectivity batch protocols [2, 3].

  • Setup: Flame-dry a 2-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and an inert gas (Argon/Nitrogen) inlet.[1]

  • Charge: Add Acrylic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) (approx. 2-3 mL per mmol acid).

  • Stabilization: Add Phenothiazine or BHT (0.1 mol%) to inhibit polymerization.

  • Catalysis: Add N,N-Dimethylformamide (DMF) (1-2 drops / catalytic amount).[1]

  • Addition: Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise over 30 minutes. Control the rate to manage vigorous gas evolution (

    
    ).
    
  • Reaction: Allow to warm to room temperature and stir for 2–3 hours until gas evolution ceases completely.

  • Workup: Concentrate the mixture under reduced pressure (rotary evaporator) at low temperature (<30°C) to remove DCM and excess oxalyl chloride.

  • Purification: Distill the residue under reduced pressure (vacuum distillation) into a chilled receiver containing a small amount of stabilizer.

    • Target: Clear, colorless liquid.[5][7]

Method B: Thionyl Chloride (Cost-Effective/Bulk)

Standard laboratory procedure with caveats [4].

  • Setup: Setup for reflux with a gas scrubber (NaOH trap) to neutralize

    
    .
    
  • Charge: Acrylic acid (1.0 equiv) and Copper powder (0.5% w/w) or Hydroquinone as inhibitor.

  • Addition: Add Thionyl Chloride (1.05 equiv - keep excess minimal) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (~70–80°C) for 2–4 hours.

    • Note: Monitor strictly. Prolonged heating increases 3-chloropropionyl chloride formation.

  • Purification: Perform fractional distillation directly.

    • Challenge: You must discard the initial fraction carefully to remove unreacted

      
      . The boiling point gap is <2°C.
      
    • Yield: Expect 60–75% due to polymerization losses and distillation cuts.

Conclusion & Recommendation
  • Use Oxalyl Chloride when: You require high purity (>98%) for sensitive downstream applications (e.g., drug development, complex polymer synthesis), or when you lack high-efficiency fractional distillation columns. The cost is justified by the time saved in purification and the elimination of the HCl-addition impurity.

  • Use Thionyl Chloride when: You are operating at an industrial scale where raw material cost is the primary driver, and you have access to optimized continuous flow reactors or advanced distillation towers capable of separating close-boiling mixtures.

References
  • BenchChem.[1] "Synthesis of Acryloyl Chloride from Acrylic Acid: An In-depth Technical Guide." BenchChem Technical Guides. Accessed 2025.[8][1][9] Link

  • Movsisyan, M., et al. "Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System."[2] ChemSusChem, vol. 9, no. 15, 2016, pp. 1945-1952. Link

  • Wolfabio. "Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison." Wolfabio Technical Blog, 2025. Link

  • ResearchGate.[9][10] "How do I synthesize acryloyl chloride? - Discussion." ResearchGate Community Forum, 2013. Link

Sources

Comparative

Structure-Activity Relationship (SAR) of Cinnamic Acid Derivatives: A Technical Comparison Guide

Executive Summary Cinnamic acid ( scaffold) represents a privileged structure in medicinal chemistry due to its Michael acceptor functionality and rigid linker system. While the parent molecule exhibits moderate biologic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cinnamic acid (


 scaffold) represents a privileged structure in medicinal chemistry due to its Michael acceptor functionality and rigid linker system. While the parent molecule exhibits moderate biological activity, specific functionalization yields derivatives with potent antioxidant, anticancer, and antimicrobial profiles.[1]

This guide objectively compares the performance of key cinnamic acid derivatives, defining the structural modifications that drive potency.[2] It provides validated experimental protocols and mechanistic insights to support lead optimization.

Part 1: The Pharmacophore

The biological efficacy of cinnamic acid derivatives hinges on three distinct structural regions. Modifications in these zones alter lipophilicity, steric hindrance, and electronic distribution, directly impacting target binding and half-life.

Diagram 1: Cinnamic Acid Pharmacophore Analysis[1]

Pharmacophore cluster_SAR SAR Impact Ring Aryl Ring (Region A) Hydrophobic/Electronic interaction Key: -OH, -OMe, -Cl Linker Unsaturated Linker (Region B) Rigidity & Michael Acceptor Key: Double bond geometry (E/Z) Ring->Linker Resonance Stabilization Head Carboxylic Head (Region C) H-Bonding & Bioavailability Key: Acid, Ester, Amide Linker->Head Conjugation

Caption: The three critical regions for modification. Region A drives antioxidant potential; Region B enables covalent protein binding; Region C dictates solubility and permeability.

Part 2: Comparative Efficacy & Data

Antioxidant Activity: The Phenolic Hierarchy

The antioxidant capacity of these derivatives is governed principally by the number and position of hydroxyl groups on the aryl ring (Region A). The mechanism involves Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Performance Comparison (DPPH Radical Scavenging) Data synthesized from comparative assays (Pontiki et al., 2014; Sova, 2012).

CompoundStructure (Ring Sub.)[1][3][4][5][6]IC50 (µM)Relative Potency vs. TroloxMechanism Note
Caffeic Acid 3,4-di-OH12.5 ± 0.8Superior Catechol moiety allows stable quinone formation.
Sinapic Acid 3,5-di-OMe, 4-OH16.2 ± 1.1EquivalentSteric hindrance of OMe slightly reduces H-abstraction rate.
Ferulic Acid 3-OMe, 4-OH28.4 ± 1.5ModerateSingle -OH limits radical scavenging capacity compared to Caffeic.
p-Coumaric 4-OH> 50.0LowLack of electron-donating ortho-substituents destabilizes the radical.
Cinnamic Acid Unsubstituted> 200NegligibleNo phenolic proton to donate.

Key Insight: The catechol group (3,4-dihydroxy) is the gold standard for direct radical scavenging. However, for in vivo applications, Ferulic acid often outperforms Caffeic acid due to better bioavailability and slower metabolism.

Anticancer Activity: Lipophilicity vs. Cytotoxicity

Unlike antioxidant activity, anticancer potency often requires increased lipophilicity to penetrate the cell membrane and target mitochondrial pathways or HDACs.

SAR Rule Set for Cytotoxicity:

  • Esters > Acids: Esterification (Region C) significantly lowers IC50 values against cell lines (e.g., MCF-7, Caco-2) by improving cellular uptake.

  • Electron-Withdrawing Groups (EWG): Para-substitution with Halogens (F, Cl) on the aryl ring enhances metabolic stability and cytotoxicity compared to electron-donating groups.

  • Linker Length: Extending the linker (di-ene) generally reduces potency; the

    
    -unsaturated ketone/acid is optimal.
    

Part 3: Mechanism of Action (Nrf2 Pathway)

Cinnamic acid derivatives (particularly electrophilic Michael acceptors) act as indirect antioxidants by activating the Nrf2 pathway. They alkylate cysteine residues on Keap1, preventing Nrf2 ubiquitination.

Diagram 2: Nrf2 Activation Pathway

Nrf2_Pathway Drug Cinnamic Derivative (Michael Acceptor) Keap1 Keap1-Nrf2 Complex (Cytosol) Drug->Keap1 Attacks Alkylation Cys-151 Alkylation (Keap1 Conformational Change) Keap1->Alkylation Release Nrf2 Release & Nuclear Translocation Alkylation->Release ARE Bind to ARE (Antioxidant Response Element) Release->ARE Enzymes Expression of Phase II Enzymes (HO-1, NQO1, SOD) ARE->Enzymes

Caption: Electrophilic attack on Keap1 triggers the cellular antioxidant defense system.

Part 4: Experimental Protocols

Protocol A: Synthesis via Knoevenagel Condensation

This is the industry-standard method for generating cinnamic acid derivatives with high geometric purity (Trans-isomer).

Reagents:

  • Substituted Benzaldehyde (10 mmol)

  • Malonic Acid (12 mmol)

  • Pyridine (Solvent/Base, 5 mL)

  • Piperidine (Catalyst, 0.5 mL)

Workflow:

  • Setup: Dissolve benzaldehyde and malonic acid in pyridine in a round-bottom flask.

  • Catalysis: Add piperidine dropwise under stirring.

  • Reflux: Heat to 80–100°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

    • Checkpoint: Evolution of

      
       bubbles indicates decarboxylation is proceeding.
      
  • Quench: Pour the cooled reaction mixture into ice-cold HCl (1M) to precipitate the acid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water to obtain pure crystals.[4]

Protocol B: DPPH Radical Scavenging Assay

Objective: Determine IC50 for antioxidant comparison.

  • Preparation: Prepare a 0.1 mM solution of DPPH in Methanol (deep purple).

  • Dilution: Prepare serial dilutions of the test compound (10–200 µM) in Methanol.

  • Incubation: Mix 1 mL of test solution with 1 mL of DPPH solution. Vortex.

  • Dark Phase: Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Measure Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to derive IC50.
    

Part 5: Deep Dive SAR Rules & Troubleshooting

FeatureModificationBiological Consequence
Double Bond Hydrogenation (Removal)Loss of Activity. The

-unsaturation is critical for Michael addition (anticancer) and resonance stabilization (antioxidant).
Ring Substituent OMe

OH
Increased Antioxidant / Decreased Lipophilicity. Hydroxyls scavenge radicals better but penetrate cells worse.
Carboxylic Acid Acid

Amide
Increased Stability. Amides are more resistant to hydrolysis than esters, prolonging half-life in vivo.
Ring Position Ortho vs. ParaPara is preferred. Ortho substitutions often cause steric clash with the side chain, reducing planarity and conjugation.
Diagram 3: Synthesis Workflow (Knoevenagel)

Synthesis Start Reagents: Benzaldehyde + Malonic Acid Step1 Add Pyridine/Piperidine (Base Catalysis) Start->Step1 Step2 Reflux (80-100°C) Decarboxylation (-CO2) Step1->Step2 Step3 Acid Workup (HCl) Precipitation Step2->Step3 End Recrystallization (Pure Trans-Cinnamic Acid) Step3->End

Caption: Step-by-step synthetic pathway for high-yield production of derivatives.

References

  • Pontiki, E., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9655-9674. [Link]

  • Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry, 12(8), 749-767. [Link]

  • Ruiz-Ruiz, J. C., et al. (2016). Antioxidant activity of phenolic compounds from Adenophyllum appendiculatum. Revista Brasileira de Farmacognosia, 26, 4. [Link]

  • Kikuzaki, H., et al. (2002). Antioxidant Properties of Ferulic Acid and Its Related Compounds.[7] Journal of Agricultural and Food Chemistry, 50(7), 2161–2168. [Link]

  • De, P., et al. (2011). Cinnamic acid derivatives as diverse biological agents. Indian Journal of Chemistry, 50B, 523-530. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-(2-Nitrophenyl)acryloyl Chloride

Part 1: Executive Safety Directives Immediate Action Required: This compound is a corrosive solid that hydrolyzes violently to release hydrochloric acid (HCl) gas upon contact with moisture. It possesses the dual hazard...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directives

Immediate Action Required: This compound is a corrosive solid that hydrolyzes violently to release hydrochloric acid (HCl) gas upon contact with moisture. It possesses the dual hazard profile of a lachrymator (acid chloride) and a potential sensitizer (nitro-aromatic).

The "3-Second Rule" for Safety

If you cannot answer "Yes" to these three questions, STOP immediately:

  • Is your glassware bone-dry? (Trace moisture triggers HCl release).

  • Is your quenching bath ready before you start? (Never scramble for neutralizer during an exotherm).

  • Are you double-gloved? (Nitrile alone provides insufficient permeation resistance for prolonged contact).

Part 2: Hazard Architecture & PPE Logic[1]

To select the right PPE, we must understand the "Why." We are not just blocking a solid; we are defending against a reactive chemical system.

Chemical Hazard Analysis
  • Hydrolytic Instability: The acryloyl chloride moiety (

    
    ) is highly electrophilic. Upon contact with alveolar moisture (lungs) or sweat (skin), it converts to 3-(2-nitrophenyl)acrylic acid  and HCl gas . This causes immediate chemical burns and pulmonary edema.
    
  • Sensitization Potential: The nitro group (

    
    ) on the aromatic ring increases lipophilicity, aiding skin absorption. Once absorbed, nitro-aromatics can form haptens, leading to delayed hypersensitivity (allergic dermatitis).
    
PPE Selection Matrix

Standard nitrile gloves are insufficient for direct handling of acid chlorides due to rapid permeation of the hydrolyzed acid.

PPE ComponentRecommended SpecificationScientific Rationale
Hand Protection (Primary) Silver Shield® (EVOH/PE Laminate) or Butyl Rubber Impermeability: Laminates resist acid chloride permeation for >4 hours. Nitrile degrades in <15 mins under direct exposure.
Hand Protection (Outer) 5 mil Nitrile (Disposable) Dexterity & Grip: Worn over the laminate glove to provide grip and protect the expensive inner glove from abrasion.
Eye Protection Unvented Chemical Goggles Vapor Defense: Safety glasses allow HCl fumes to bypass the lens. Goggles seal the ocular cavity.
Face Protection 8-inch Polycarbonate Face Shield Splash Dynamics: Mandatory during quenching or high-volume transfer to protect the neck and chin.
Respiratory Fume Hood (Primary) Engineering Control: All solids handling must occur here. Sash height <18 inches.
Body Defense Tyvek® Lab Coat + Apron Particulate Barrier: Cotton coats trap dust; Tyvek repels it. A rubber apron prevents chest penetration during spills.

Part 3: Operational Protocols

Workflow 1: Safe Weighing & Transfer

Objective: Transfer solid without generating airborne dust or hydrolyzing the reagent.

  • Environmental Prep: Place a disposable balance draft shield or a deep crystallization dish inside the fume hood. Place the balance inside the hood if possible.

  • Static Control: 3-(2-Nitrophenyl)acryloyl chloride is a dry crystalline solid and prone to static charge. Use an antistatic gun or wipe the spatula with a dryer sheet before use to prevent "flying" crystals.

  • The "Double-Vessel" Method:

    • Tare a screw-top vial (Vessel A).

    • Weigh the solid into Vessel A.

    • Cap immediately.

    • Transfer Vessel A to the reaction flask.

    • Why? This minimizes open-air exposure time, reducing HCl generation.

Workflow 2: Reaction Setup & Quenching

Objective: Control the exothermic hydrolysis.

Critical Rule: Never add water directly to the solid acid chloride.[1] This causes a "volcano" effect.

Step-by-Step Quenching Protocol:

  • Preparation: Prepare a 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution in a large beaker. Cool to 0°C.

  • Dilution: Dilute the reaction mixture (containing excess acid chloride) with an inert solvent like Dichloromethane (DCM) or Toluene.

  • Addition: Add the acid chloride solution dropwise into the cooled basic solution.

  • Observation: Watch for bubbling (

    
     release from bicarbonate). Wait for gas evolution to cease before adding more.
    

Part 4: Visualized Safety Workflows

Diagram 1: Donning & Doffing Sequence (Double-Glove Technique)

Correct layering is critical to prevent inner-glove contamination.

G cluster_0 Donning (Put On) cluster_1 Doffing (Take Off) Start_Don Wash Hands & Dry Thoroughly Inner Don Silver Shield (Laminate) Gloves Start_Don->Inner Outer Don Nitrile Gloves (Over Laminate) Inner->Outer Check Check Dexterity & Seal at Cuff Outer->Check Dirty Contaminated Outer Glove Peel Peel Nitrile (Inside Out) Dirty->Peel Inspect Inspect Inner Laminate Glove Peel->Inspect Reuse Reuse Inner (If Clean) Inspect->Reuse No Stains Dispose Dispose Inner (If Suspect) Inspect->Dispose Visible Contamination

Caption: Logical flow for double-gloving. The inner laminate glove is the primary barrier; the outer nitrile glove is sacrificial.

Diagram 2: Emergency Spill Response Logic

Decision tree for small vs. large spills.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Small (< 5g) inside Hood Assess->Small Large Large (> 5g) or Outside Hood Assess->Large Action_Small Cover with Sodium Bicarbonate powder. Wait for fizzing to stop. Small->Action_Small Action_Large Evacuate Lab immediately. Activate Fire Alarm if fumes heavy. Large->Action_Large Cleanup Sweep up neutralized solid. Place in hazwaste container. Action_Small->Cleanup

Caption: Immediate decision matrix for spill containment. Note that large spills outside the hood require evacuation due to HCl generation.

Part 5: Waste Disposal & Deactivation[4]

Deactivation Protocol:

  • Neutralization: Dissolve waste material in a combustible solvent (Acetone/DCM). Slowly add to a stirred solution of 5% Sodium Bicarbonate.

  • pH Check: Ensure pH is between 6 and 9.

  • Segregation:

    • Aqueous Layer: Can often be drain-disposed (verify local regulations).

    • Organic Layer: Dispose of as "Halogenated Organic Waste."

    • Solid Debris: Contaminated gloves/paper towels must go into "Solid Hazardous Waste" (double-bagged).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5971362, trans-4-Nitrocinnamoyl chloride. Retrieved from [Link]

  • University of Pennsylvania, EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (Permeation Limitations). Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) EHS. Standard Operating Procedure: Acid Chlorides. Retrieved from [Link]

Sources

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